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Core Science & Biosynthesis

Foundational

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Biological Functions of (±)14(15)-DiHETE Preamble: Decoding the Diol - Unveiling the Significance of (±)14(15)-DiHETE In the intricate world of lipid signaling, the eicosanoid family st...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Functions of (±)14(15)-DiHETE

Preamble: Decoding the Diol - Unveiling the Significance of (±)14(15)-DiHETE

In the intricate world of lipid signaling, the eicosanoid family stands out for its profound and diverse physiological and pathological roles. While much attention has been focused on prostaglandins and leukotrienes, the metabolites of the cytochrome P450 (CYP) epoxygenase pathway are emerging as critical regulators of cellular function. This guide provides a deep dive into (±)14(15)-dihydroxyeicosatetraenoic acid, a key metabolite in this pathway. Often viewed as a mere breakdown product of its more celebrated precursor, 14(15)-epoxyeicosatrienoic acid (14,15-EET), recent evidence compels a re-evaluation of this diol's intrinsic biological activities. For researchers, scientists, and drug development professionals, understanding the nuances of (±)14(15)-DiHETE's function is paramount for unlocking novel therapeutic avenues in cardiovascular disease, inflammation, and pain.

Section 1: The Molecular Genesis of (±)14(15)-DiHETE

The journey to (±)14(15)-DiHETE begins with arachidonic acid, a polyunsaturated fatty acid ubiquitously present in cell membranes.[1][2] The synthesis is a two-step enzymatic cascade that highlights a crucial interplay between two key enzyme families.

The Epoxygenase Gateway: From Arachidonic Acid to 14,15-EET

The initial and rate-limiting step is the epoxidation of arachidonic acid by a specific subset of cytochrome P450 enzymes, collectively known as epoxygenases.[3][4][5] These membrane-bound, heme-containing enzymes metabolize arachidonic acid into four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[3][5] The formation of 14,15-EET is of particular interest as it is a major product of certain CYP isoforms, such as CYP2J2 and CYP2C.[6][7][8]

The Hydration Step: Soluble Epoxide Hydrolase and the Formation of (±)14(15)-DiHETE

Once formed, the biologically active 14,15-EET is rapidly metabolized. The primary route of its inactivation is through hydrolysis by soluble epoxide hydrolase (sEH) into its corresponding diol, (±)14(15)-DiHETE.[4][6][7][9][10] This conversion is a critical regulatory point, as it generally attenuates the potent vasodilatory and anti-inflammatory effects of the parent epoxide.[5] However, this "inactivation" is not absolute, and (±)14(15)-DiHETE retains its own distinct biological activities.

biosynthesis_pathway AA Arachidonic Acid (in cell membrane) cPLA2 cPLA₂ CYP Cytochrome P450 Epoxygenase (e.g., CYP2J2, CYP2C) AA->CYP Epoxidation cPLA2->AA Liberation EET 14(15)-EET CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DiHETE (±)14(15)-DiHETE sEH->DiHETE Hydrolysis

Biosynthesis of (±)14(15)-DiHETE.

Section 2: Signaling Mechanisms of (±)14(15)-DiHETE

While historically considered less active than its epoxide precursor, (±)14(15)-DiHETE engages with specific cellular targets to elicit biological responses.

Interaction with Transient Receptor Potential (TRP) Channels

Emerging evidence points to the activation of Transient Receptor Potential Vanilloid 4 (TRPV4) channels as a key mechanism of action for (±)14(15)-DiHETE. TRPV4 is a non-selective cation channel that, upon activation, leads to an influx of Ca²⁺, initiating a cascade of downstream signaling events.[11][12] The activation of TRPV4 by lipid mediators is a complex process that can be regulated by protein phosphorylation.[13] While some studies suggest that EETs are potent activators of TRPV4, the role of their diol metabolites in this process is an active area of investigation.[11][13]

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation. Both 14,15-EET and, surprisingly, 14,15-DiHETE have been shown to activate PPARγ and PPARα.[14] The activation of PPARγ by these lipids can lead to a decrease in the pro-inflammatory transcription factor NF-κB and subsequent downregulation of inflammatory cytokines like TNFα.[14] This suggests an anti-inflammatory role for (±)14(15)-DiHETE mediated through nuclear receptor signaling.

signaling_pathway DiHETE (±)14(15)-DiHETE TRPV4 TRPV4 Channel DiHETE->TRPV4 Activates PPAR PPARγ / PPARα (Nuclear Receptor) DiHETE->PPAR Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Downstream_Ca Downstream Ca²⁺ Signaling Ca_influx->Downstream_Ca NFkB NF-κB Inhibition PPAR->NFkB Inflammation Decreased Inflammation NFkB->Inflammation

Signaling pathways of (±)14(15)-DiHETE.

Section 3: Physiological and Pathophysiological Roles

The biological functions of (±)14(15)-DiHETE are context-dependent and span various physiological systems.

Cardiovascular System

In the cardiovascular system, the precursor 14,15-EET is known for its protective effects, including vasodilation and anti-inflammatory actions.[6][7] The conversion to 14,15-DiHETE is generally seen as a mechanism to temper these effects.[15] However, 14,15-DiHETE itself can induce relaxation of coronary arteries, albeit with lower potency than 14,15-EET, through the activation of Ca²⁺-activated K⁺ (KCa) channels.[15]

Elevated plasma levels of 14,15-DiHETE have been observed in patients with coronary heart disease (CHD) and are positively correlated with the inflammatory marker hs-CRP.[6][7][8][9] This suggests that while 14,15-EETs are protective, their increased metabolism to 14,15-DiHETE may be indicative of an underlying inflammatory process in atherosclerosis.[6][7] More recently, increased plasma levels of 14,15-DiHETE have been identified as a potential early biomarker for anthracycline-induced cardiotoxicity in cancer patients.[16]

ConditionChange in 14,15-DiHETE LevelsAssociated MarkerReference
Coronary Heart DiseaseIncreasedhs-CRP[6][7][8][9]
Anthracycline-induced CardiotoxicityIncreasedLVEF Decrease[16]
Inflammation and Pain

The role of the CYP epoxygenase pathway in inflammation is complex. While EETs generally possess potent anti-inflammatory properties, their rapid hydrolysis to DHETs can modulate this response.[4] The activation of PPARs by 14,15-DiHETE provides a clear mechanism for its anti-inflammatory effects.[14]

In the context of pain, the various EET regioisomers exhibit differential effects. While 5,6- and 8,9-EET can induce pain behavior, 11,12- and 14,15-EET appear to be devoid of direct nociceptive effects.[14] In fact, 14,15-EET has demonstrated anti-nociceptive properties in models of central post-stroke pain, mediated by its anti-inflammatory and anti-apoptotic actions.[17] The specific contribution of 14,15-DiHETE to pain modulation is an area requiring further investigation, but its anti-inflammatory potential suggests a possible role in analgesia.

Angiogenesis and Cancer

The precursor, 14,15-EET, has been implicated in promoting angiogenesis, a critical process in both physiological and pathological conditions, including cancer.[18][19] This effect is, in part, mediated through the activation of TRPV1, leading to Ca²⁺ influx and nitric oxide production.[18] The reduced levels of sEH in some tumors, leading to an accumulation of EETs, further supports their role in cancer progression.[2] The role of 14,15-DiHETE in this context is less clear, but its formation represents a potential mechanism to curtail EET-driven angiogenesis.

Section 4: Methodologies for Studying (±)14(15)-DiHETE

The study of (±)14(15)-DiHETE requires sensitive and specific analytical techniques, as well as robust in vitro and in vivo models.

Analytical Techniques

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits provide a high-throughput method for quantifying 14,15-DiHETE in biological samples such as plasma and urine.[6][8][20][21] This method is particularly useful for clinical studies and for screening large numbers of samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more definitive identification and quantification, LC-MS/MS is the gold standard. This technique offers high sensitivity and specificity, allowing for the separation and detection of various eicosanoids in complex biological matrices.[22]

In Vitro Experimental Protocol: Assessment of (±)14(15)-DiHETE Effects on Endothelial Cell Ca²⁺ Influx
  • Cell Culture: Culture human microvascular endothelial cells (HMECs) in appropriate media until they reach 80-90% confluency.

  • Fluorescent Dye Loading: Incubate the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

  • Baseline Measurement: Measure the baseline fluorescence intensity to establish a stable baseline.

  • Stimulation: Add (±)14(15)-DiHETE to the cells at the desired concentration.

  • Data Acquisition: Continuously record the fluorescence intensity over time to monitor changes in intracellular Ca²⁺ concentration.

  • Controls: Include vehicle controls and positive controls (e.g., a known TRPV4 agonist) in the experiment.

experimental_workflow start Start cell_culture Culture HMECs to 80-90% confluency start->cell_culture dye_loading Load cells with Fura-2 AM cell_culture->dye_loading baseline Measure baseline fluorescence dye_loading->baseline stimulation Add (±)14(15)-DiHETE or controls baseline->stimulation data_acquisition Record fluorescence over time stimulation->data_acquisition analysis Analyze Ca²⁺ influx data data_acquisition->analysis end End analysis->end

Workflow for assessing Ca²⁺ influx.

Section 5: Implications for Drug Development

The CYP epoxygenase-sEH axis represents a promising target for therapeutic intervention. While much of the focus has been on developing sEH inhibitors to increase the levels of protective EETs, a deeper understanding of the biological activities of DHETs is crucial.[5] The potential for (±)14(15)-DiHETE to act as a biomarker for cardiovascular disease and chemotherapy-induced cardiotoxicity highlights its diagnostic value.[6][16] Furthermore, the development of stable analogs of (±)14(15)-DiHETE could lead to novel therapeutics that leverage its anti-inflammatory properties through PPAR activation.

Conclusion

(±)14(15)-DiHETE is more than just an inactive metabolite. It is a signaling molecule with distinct biological functions that are relevant to cardiovascular health, inflammation, and potentially pain and cancer. As our understanding of the complexities of the CYP epoxygenase pathway deepens, so too will our appreciation for the nuanced roles of its various metabolites. For those at the forefront of biomedical research and drug discovery, a thorough understanding of (±)14(15)-DiHETE is not just advantageous, but essential.

References

  • Spector, A. A. (2009). Arachidonic acid cytochrome P450 epoxygenase pathway. Journal of Lipid Research, 50(Suppl), S52–S56. [Link]

  • Yang, T., Peng, R., Xu, D., & Li, L. (2013). The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins. Lipids in Health and Disease, 12, 151. [Link]

  • De Taeye, B., & De Winter, B. (2014). The Cytochrome P450 Epoxygenase Pathway Regulates the Hepatic Inflammatory Response in Fatty Liver Disease. PLOS ONE, 9(10), e110162. [Link]

  • Wikipedia contributors. (2023, December 27). Epoxygenase. In Wikipedia, The Free Encyclopedia. [Link]

  • Spector, A. A. (2008). Arachidonic acid cytochrome P450 epoxygenase pathway. Journal of Lipid Research, 50(Suppl), S52-6. [Link]

  • Yang, T., Peng, R., Xu, D., & Li, L. (2013). The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins. Lipids in Health and Disease, 12(1), 151. [Link]

  • Yang, T., Peng, R., Xu, D., & Li, L. (2013). The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins. ResearchGate. [Link]

  • L-Akkari, C., & El-Gamal, M. (2020). Expression and Function of Eicosanoid-Producing Cytochrome P450 Enzymes in Solid Tumors. Frontiers in Pharmacology, 11, 847. [Link]

  • Yang, T., Peng, R., Xu, D., & Li, L. (2013). The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). 14,15-DiHETE. PubChem. [Link]

  • Detroit R&D, Inc. (n.d.). 14,15DHET Human Urine Test Kit. [Link]

  • VanRollins, M., Kaduce, T. L., Knapp, H. R., & Spector, A. A. (1993). 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells. Journal of Lipid Research, 34(11), 1931–1942. [Link]

  • Wikipedia contributors. (2023, October 29). Epoxyeicosatetraenoic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, November 28). 15-Hydroxyeicosatetraenoic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Al-Kindi, S. G., et al. (2023). 14,15-Dihydroxyeicosatrienoic acid, a soluble epoxide hydrolase metabolite in blood, is a predictor of anthracycline-induced cardiotoxicity - a hypothesis generating study. BMC Cancer, 23(1), 1215. [Link]

  • Patel, L., & Sullivan, M. H. (1993). Formation and metabolism of 14,15-epoxyeicosatrienoic acid by human reproductive tissues. Biochimica et Biophysica Acta, 1168(2), 153–160. [Link]

  • Gabbs, M., et al. (2015). Overview of diHETEs formed in activated leukocytes. ResearchGate. [Link]

  • Kvasilova, A., et al. (2023). Eicosanoids in human heart failure: pilot study of plasma epoxyeicosatrienoic and dihydroxyeicosatrienoic acid levels. Archives of Medical Science, 19(1), 77–85. [Link]

  • Wikipedia contributors. (2023, October 29). Epoxyeicosatrienoic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • FooDB. (2011, September 21). Showing Compound 14,15-DiHETE (FDB027359). [Link]

  • Campbell, W. B., & Imig, J. D. (2015). Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function. Comprehensive Physiology, 5(2), 791–823. [Link]

  • Kark-Carlson, M., & Kuda, O. (2020). Oxidized Lipids in Persistent Pain States. Frontiers in Physiology, 11, 573523. [Link]

  • Chen, Y., et al. (2017). Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation. Journal of Biological Chemistry, 292(23), 9596–9607. [Link]

  • Lu, T., et al. (2002). 14,15-Dihydroxyeicosatrienoic acid relaxes bovine coronary arteries by activation of K(Ca) channels. American Journal of Physiology-Heart and Circulatory Physiology, 282(5), H1758–H1766. [Link]

  • Wang, Y., et al. (2022). Antinociception role of 14,15-epoxyeicosatrienoic acid in a central post-stroke pain model in rats mediated by anti-inflammation and anti-apoptosis effect. Journal of Neuroinflammation, 19(1), 19. [Link]

  • Lee, H. C., et al. (2015). Implication of Transient Receptor Potential Vanilloid Type 1 in 14,15-Epoxyeicosatrienoic Acid-induced Angiogenesis. Molecular Medicine, 21(1), 864–875. [Link]

  • Morin, C., et al. (2010). Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer. Progress in Lipid Research, 49(2), 143–156. [Link]

  • Hopkins, N. K., et al. (1985). Evidence for 15-HETE synthesis by human umbilical vein endothelial cells. Circulation, 72(4), 708–712. [Link]

  • Kim, J., et al. (2022). Altering 15‐Lipoxygenases to 18‐Lipoxygenases and Their Application to the Production of 5,18‐Dihydroxyeicosapentaenoic Acids. Biotechnology Journal, 17(10), 2100759. [Link]

  • Feltenmark, S., et al. (2008). Reverse-phase HPLC of the reaction products from [1-14 C]15HETE and arachidonic acid. ResearchGate. [Link]

  • Hopkins, N. K., et al. (1985). Evidence for 15-HETE synthesis by human umbilical vein endothelial cells. AHA Journals. [Link]

  • Reactome. (n.d.). Synthesis of (16-20)-hydroxyeicosatetraenoic acids (HETE). [Link]

  • ResearchGate. (n.d.). Activation of TRPV4 by EETs. a, b, Effect of 500 nM 5 0 ,6 0-EET on [Ca.... [Link]

  • Gibhardt, C. S., et al. (2021). Activation of TRPV4 Induces Exocytosis and Ferroptosis in Human Melanoma Cells. International Journal of Molecular Sciences, 22(23), 12797. [Link]/22/23/12797)

Sources

Exploratory

Unraveling the (±)14(15)-DiHETE Biosynthesis Pathway: From Eicosapentaenoic Acid (EPA) to Bioactive Oxylipin

Executive Summary The lipidome is a highly dynamic signaling network. Among its most critical components are oxylipins—bioactive lipid mediators generated from the enzymatic oxidation of polyunsaturated fatty acids (PUFA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The lipidome is a highly dynamic signaling network. Among its most critical components are oxylipins—bioactive lipid mediators generated from the enzymatic oxidation of polyunsaturated fatty acids (PUFAs). While the arachidonic acid (AA) cascade has been extensively mapped, the therapeutic rise of omega-3 PUFAs has shifted focus toward eicosapentaenoic acid (EPA) metabolism.

This technical guide provides an in-depth analysis of the (±)14(15)-DiHETE (14,15-dihydroxyeicosatetraenoic acid) biosynthesis pathway. By exploring the Cytochrome P450 (CYP) and Soluble Epoxide Hydrolase (sEH) enzymatic axis, we detail the mechanistic biology, quantitative analytical parameters, and field-proven LC-MS/MS protocols required to accurately isolate and quantify this critical lipid mediator in drug development and clinical research.

Mechanistic Overview of the Biosynthesis Pathway

The biosynthesis of (±)14(15)-DiHETE is a highly regulated, two-step enzymatic cascade that directly competes with the pro-inflammatory omega-6 AA pathways[1].

Step 1: CYP450-Mediated Epoxidation

EPA (20:5n-3) is mobilized from membrane phospholipids via phospholipase A2 (PLA2). Once free, it serves as a substrate for Cytochrome P450 (CYP) epoxygenases (predominantly the CYP2J and CYP2C families). These enzymes catalyze the addition of an oxygen atom across the 14,15-double bond of EPA, generating the epoxide intermediate (±)14(15)-EpETE (14,15-epoxyeicosatetraenoic acid)[2].

Step 2: sEH-Mediated Hydrolysis

Epoxides derived from EPA are highly bioactive but chemically and biologically transient. They are rapidly targeted by Soluble Epoxide Hydrolase (sEH) , an enzyme that catalyzes the nucleophilic addition of water to the epoxide ring. This ring-opening event converts (±)14(15)-EpETE into its corresponding vicinal diol, (±)14(15)-DiHETE [3].

The conversion from epoxide to diol generally attenuates the vasodilatory and anti-inflammatory potency of the lipid mediator. Consequently, the sEH enzyme is a major pharmacological target, and the ratio of 14,15-DiHETE to 14,15-EpETE is frequently utilized as a highly sensitive in vivo biomarker for sEH activity[4].

Biosynthesis EPA Eicosapentaenoic Acid (EPA) (20:5n-3) CYP Cytochrome P450 (CYP) Epoxygenases EPA->CYP NADPH, O2 EpETE (±)14(15)-EpETE (14,15-Epoxyeicosatetraenoic Acid) CYP->EpETE Epoxidation at C14-C15 sEH Soluble Epoxide Hydrolase (sEH) EpETE->sEH H2O DiHETE (±)14(15)-DiHETE (14,15-Dihydroxyeicosatetraenoic Acid) sEH->DiHETE Epoxide Ring Opening

Figure 1: Biosynthetic pathway of (±)14(15)-DiHETE from Eicosapentaenoic Acid (EPA).

Quantitative Data & Analytical Parameters

To accurately quantify (±)14(15)-DiHETE using mass spectrometry, researchers must rely on specific physicochemical properties and Multiple Reaction Monitoring (MRM) transitions. Because DiHETE isomers share identical molecular weights, relying on precise fragmentation patterns is critical[5][6].

Table 1: Physicochemical Properties and LC-MS/MS Parameters for (±)14(15)-DiHETE

ParameterValueReference / Source
Formal Name (±)14,15-dihydroxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid3[3]
Molecular Formula C₂₀H₃₂O₄7[7]
Molecular Weight 336.5 g/mol 7[7]
Precursor Ion [M-H]⁻ m/z 335.25[5]
Primary Quantifier Transition m/z 335.2 → 207.15[5]
Primary Qualifier Transition m/z 335.2 → 317.16[6]
LogP (XLogP3) 3.77[7]
Solubility Ethanol, DMSO, DMF (~30 mg/mL)3[3]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, methodologies must go beyond listing steps; they must establish causality and self-validation. Below are the definitive protocols for in vitro generation and in vivo quantification of 14,15-DiHETE.

Protocol A: In Vitro Biosynthesis and Enzymatic Kinetics

Objective: Generate 14,15-DiHETE from EPA to study enzyme kinetics or to synthesize analytical standards.

  • Substrate Preparation: Suspend 10 µM of EPA in 100 mM potassium phosphate buffer (pH 7.4).

    • Expertise Insight: Always prepare EPA in glass vials. PUFAs readily adsorb to standard laboratory plastics, which artificially lowers the effective substrate concentration.

  • CYP Epoxidation: Add recombinant human CYP2J2 (50 nM) and initiate the reaction with 1 mM NADPH. Incubate at 37°C for 30 minutes.

  • sEH Hydrolysis: Without quenching the initial reaction, introduce recombinant human sEH (10 nM) to the mixture. Incubate for an additional 15 minutes to allow the conversion of 14(15)-EpETE to 14,15-DiHETE.

  • Quenching & Extraction: Terminate the reaction by adding 2 volumes of ice-cold methanol containing 0.1% acetic acid. Extract the lipids using liquid-liquid extraction (LLE) with ethyl acetate.

    • Self-Validation Checkpoint: Analyze the extract via LC-UV at 205 nm. A successful reaction is validated by the stoichiometric disappearance of the epoxide peak and the proportional appearance of the more polar diol peak.

Protocol B: High-Throughput LC-MS/MS Quantification from Plasma

Objective: Quantify 14,15-DiHETE in biological matrices as a biomarker for omega-3 metabolism and sEH activity[8].

  • Sample Collection & Quenching: Collect plasma and immediately spike with an antioxidant cocktail (0.2 mg/mL Butylated hydroxytoluene [BHT] and EDTA).

    • Expertise Insight (Causality): EPA contains five double bonds, making it highly susceptible to auto-oxidation. Failing to add BHT immediately upon collection will result in the non-enzymatic formation of artifactual epoxides and diols, destroying the biological accuracy of the sample.

  • Internal Standard Spiking: Add 5 ng of a deuterated internal standard, such as 14,15-DiHET-d11 or 11,12-DHET-d11[5].

  • Solid-Phase Extraction (SPE): Load the plasma onto a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB). Wash with 5% methanol and elute with 100% ethyl acetate. Evaporate under nitrogen and reconstitute in 50 µL of methanol.

    • Expertise Insight (Causality): Oxylipins possess both a hydrophilic carboxylate head and a hydrophobic tail. Polymeric HLB sorbents provide superior retention for these amphiphilic molecules compared to standard C18 silica.

  • UPLC Separation: Inject 10 µL onto a sub-2 µm C18 UPLC column. Use a gradient of Water (0.1% acetic acid) and Acetonitrile (0.1% acetic acid).

    • Expertise Insight (Causality): Because all DiHETE regioisomers (e.g., 17,18-DiHETE, 14,15-DiHETE) share the same precursor mass (m/z 335.2), baseline chromatographic separation is mandatory to prevent isobaric interference[5].

  • MS/MS Detection: Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode. Monitor the specific MRM transition of m/z 335.2 → 207.1 for 14,15-DiHETE[5].

    • Self-Validation Checkpoint: Calculate the recovery rate of the deuterated internal standard. A recovery of <70% automatically flags the sample for re-extraction, proving that matrix effects or ion suppression have compromised the run.

Workflow Sample Plasma Sample + BHT/EDTA Spike Spike IS (14,15-DiHET-d11) Sample->Spike SPE Solid-Phase Extraction (Oasis HLB) Spike->SPE Precipitation LC UPLC Separation (C18 Column) SPE->LC Reconstitution MS ESI-MS/MS (MRM: 335 > 207) LC->MS Ionization (ESI-)

Figure 2: Self-validating LC-MS/MS workflow for the quantification of 14,15-DiHETE in plasma.

Conclusion

The (±)14(15)-DiHETE pathway represents a critical intersection between dietary omega-3 intake and endogenous lipid signaling. By understanding the causal mechanics of the CYP450-sEH enzymatic axis and employing rigorous, self-validating LC-MS/MS protocols, researchers can accurately leverage 14,15-DiHETE as a biomarker for cardiovascular health, inflammation resolution, and the pharmacological efficacy of novel sEH inhibitors.

References

  • National Institutes of Health (PMC). Advances in Our Understanding of Oxylipins Derived from Dietary PUFAs. Available at:[Link]

  • MDPI. Effect of Omega-3 Fatty Acid Supplementation on Oxylipins in a Routine Clinical Setting. Available at:[Link]

  • ACS Publications. Systematic Metabolomic Analysis of Eicosanoids after Omega-3 Polyunsaturated Fatty Acid Supplementation by a Highly Specific Liquid Chromatography–Tandem Mass Spectrometry-Based Method. Available at:[Link]

  • PubChem. 14,15-DiHETE | C20H32O4 | CID 16061119. Available at:[Link]

Sources

Foundational

The Unveiling of Dihydroxyeicosatetraenoic Acids: A Technical Guide to Their Discovery, Biosynthesis, and Analysis

Foreword: Charting a New Course in Eicosanoid Research For decades, the landscape of lipid signaling has been dominated by the canonical pathways of prostaglandins and leukotrienes. However, lurking in the cellular milie...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting a New Course in Eicosanoid Research

For decades, the landscape of lipid signaling has been dominated by the canonical pathways of prostaglandins and leukotrienes. However, lurking in the cellular milieu are other, equally potent, arachidonic acid metabolites whose stories are still unfolding. Among these are the dihydroxyeicosatetraenoic acids (DHETs), a family of molecules that have emerged from the shadows to claim their role in a multitude of physiological and pathological processes. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the discovery, biosynthesis, and analytical intricacies of these fascinating compounds. We will journey through the historical context of their discovery, dissect the enzymatic machinery responsible for their creation, and provide a practical guide to the analytical techniques that have been pivotal in their characterization.

I. A Historical Perspective: The Serendipitous Discovery of a New Eicosanoid Axis

The story of DHETs is intrinsically linked to the exploration of the cytochrome P450 (CYP) pathway of arachidonic acid metabolism, a path less traveled in the early days of eicosanoid research. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways were well-established, the role of CYP enzymes in generating bioactive lipids was just beginning to be appreciated.

The Dawn of the Cytochrome P450 Epoxygenase Pathway

In the early 1980s, the scientific community began to recognize that arachidonic acid could be metabolized by a third major enzymatic pathway. Initial reports in 1981, with foundational work by researchers like J. R. Falck and J. H. Capdevila , demonstrated that microsomal CYP monooxygenases could convert arachidonic acid into a series of novel oxygenated products.[1][2] These were not the prostaglandins or leukotrienes that had been the focus of so much research, but rather a new class of lipid mediators.

From Epoxides to Diols: The Identification of DHETs

The immediate products of this CYP-mediated epoxidation were identified as epoxyeicosatrienoic acids (EETs). However, it was soon discovered that these reactive epoxides were rapidly metabolized in vivo. A pivotal moment in the history of DHETs came with the discovery and characterization of soluble epoxide hydrolase (sEH). Groundbreaking work by Bruce D. Hammock and his colleagues at the University of California, Davis, was instrumental in identifying and purifying this enzyme.[3][4] Their research demonstrated that sEH efficiently catalyzed the hydrolysis of EETs, adding a molecule of water across the epoxide ring to form the corresponding vicinal diols – the dihydroxyeicosatetraenoic acids.[5][6]

A significant contribution to the structural elucidation of DHETs came from studies on human platelets. Research led to the synthesis and detailed characterization of specific isomers, such as 11(R),12(S)-dihydroxy-5(Z),7(E),9(E),14(Z)-eicosatetraenoic acid, which was identified as a major DHET formed in these cells.[7] This work not only confirmed the existence of DHETs in a biological system but also highlighted the stereospecificity of their formation.

The realization that DHETs were the stable, downstream metabolites of EETs opened up a new avenue of investigation. It became clear that to understand the biological effects of the CYP epoxygenase pathway, one had to consider the entire metabolic cascade, from arachidonic acid to EETs and finally to DHETs.

II. The Biosynthetic Machinery: A Two-Step Enzymatic Cascade

The formation of DHETs is a tightly regulated, two-step process involving two distinct enzyme families located in different cellular compartments. This spatial and functional separation allows for precise control over the production of these signaling molecules.

Step 1: Epoxidation of Arachidonic Acid by Cytochrome P450 Epoxygenases

The journey from arachidonic acid to DHETs begins in the endoplasmic reticulum, where a specific subset of cytochrome P450 enzymes, known as epoxygenases, catalyze the initial epoxidation step.

  • Enzymes Involved: The primary human CYP epoxygenases responsible for EET synthesis are members of the CYP2C and CYP2J subfamilies, with CYP2C8, CYP2C9, and CYP2J2 being particularly important.[1][8][9] Pioneering work by Darryl C. Zeldin and his group was crucial in cloning and characterizing human CYP2J2 and establishing its role as a prominent arachidonic acid epoxygenase in the heart.[8]

  • Mechanism of Action: These enzymes utilize a heme cofactor and NADPH-cytochrome P450 reductase to activate molecular oxygen and insert one oxygen atom across one of the four double bonds of arachidonic acid, forming an epoxide ring.

  • Products: This process results in the formation of four regioisomeric EETs:

    • 5,6-EET

    • 8,9-EET

    • 11,12-EET

    • 14,15-EET

Each of these regioisomers can exist as two enantiomers, further adding to the complexity of this metabolic pathway.

Step 2: Hydrolysis of EETs by Soluble Epoxide Hydrolase

Once formed, the EETs can diffuse from the endoplasmic reticulum into the cytosol, where they encounter the second key enzyme in the pathway: soluble epoxide hydrolase (sEH).

  • Enzyme Involved: Soluble epoxide hydrolase (encoded by the EPHX2 gene) is a bifunctional enzyme with an N-terminal phosphatase domain and a C-terminal hydrolase domain. The C-terminal domain is responsible for the hydrolysis of EETs.[7][10]

  • Mechanism of Action: The hydrolase domain of sEH contains a catalytic triad of amino acids (Asp333, Asp495, and His523) that facilitates the nucleophilic attack of a water molecule on one of the epoxide carbons.[11][12] This results in the opening of the epoxide ring and the formation of a vicinal diol.

  • Products: The action of sEH on the four EET regioisomers produces the corresponding DHETs:

    • 5,6-DHET

    • 8,9-DHET

    • 11,12-DHET

    • 14,15-DHET

The hydrolysis is stereospecific, leading to the formation of specific enantiomers of the DHETs.

DHET_Biosynthesis AA Arachidonic Acid (in cell membrane) PLA2 Phospholipase A2 AA_free Free Arachidonic Acid PLA2->AA_free Release CYP Cytochrome P450 Epoxygenase (CYP2C/2J) (Endoplasmic Reticulum) AA_free->CYP Epoxidation EETs Epoxyeicosatrienoic Acids (5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) (Cytosol) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatetraenoic Acids (5,6-DHET, 8,9-DHET, 11,12-DHET, 14,15-DHET) sEH->DHETs

Figure 1. Biosynthesis of Dihydroxyeicosatetraenoic Acids.

III. Analytical Methodologies: From Discovery to Quantification

The discovery and characterization of DHETs would not have been possible without the development of sophisticated analytical techniques capable of separating and identifying these closely related lipid isomers from complex biological matrices. The evolution of these methods reflects the broader advancements in analytical chemistry over the past few decades.

The Era of Gas Chromatography-Mass Spectrometry (GC-MS)

In the early days of eicosanoid research, Gas Chromatography-Mass Spectrometry (GC-MS) was the gold standard for structural elucidation and quantification.[11][13]

Protocol: A Historical GC-MS Workflow for DHET Analysis

  • Extraction: DHETs, being lipids, are first extracted from the aqueous biological sample (e.g., plasma, cell culture media) using a liquid-liquid extraction with an organic solvent like ethyl acetate or a solid-phase extraction (SPE) cartridge.

  • Purification: The crude lipid extract is often subjected to preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the DHET fraction from other eicosanoids.

  • Derivatization: A critical step for GC analysis, the polar carboxyl and hydroxyl groups of DHETs must be derivatized to increase their volatility. This typically involves a two-step process:

    • Esterification: The carboxylic acid is converted to a pentafluorobenzyl (PFB) ester.

    • Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers.

  • GC Separation: The derivatized DHETs are injected into a gas chromatograph equipped with a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the inert carrier gas (e.g., helium).

  • MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron impact (EI) or negative ion chemical ionization (NICI) is used to generate characteristic fragment ions, which are then separated by their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint for identification. For quantification, a stable isotope-labeled internal standard (e.g., d8-14,15-DHET) is added at the beginning of the sample preparation to correct for extraction losses and ionization variability.

Figure 2. A representative workflow for GC-MS analysis of DHETs.

The Rise of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While GC-MS was instrumental in the initial discovery and structural confirmation of DHETs, the requirement for derivatization and the potential for thermal degradation of some analytes led to the adoption of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the preferred method for routine quantification.[14][15][16]

Protocol: A Modern LC-MS/MS Workflow for DHET Analysis

  • Extraction: Similar to the GC-MS workflow, the initial step involves the extraction of lipids from the biological matrix, typically using SPE.

  • LC Separation: The extracted and reconstituted sample is injected into an HPLC or UHPLC system. Reversed-phase chromatography using a C18 column is most common, with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve ionization. The separation of different DHET isomers can be achieved with optimized chromatographic conditions.

  • MS/MS Detection: The eluent from the LC column is directed into the electrospray ionization (ESI) source of a tandem mass spectrometer (typically a triple quadrupole or a QTRAP).

    • Ionization: ESI in the negative ion mode is used to generate the deprotonated molecular ion [M-H]⁻ of the DHETs.

    • Multiple Reaction Monitoring (MRM): This is the key to the high selectivity and sensitivity of the method.

      • The first quadrupole (Q1) is set to select the [M-H]⁻ ion of a specific DHET.

      • This precursor ion is then fragmented in the second quadrupole (Q2), the collision cell.

      • The third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion.

    • Quantification: As with GC-MS, stable isotope-labeled internal standards are essential for accurate quantification.

ParameterGC-MSLC-MS/MS
Sample Derivatization RequiredNot Required
Throughput LowerHigher
Sensitivity HighVery High
Selectivity GoodExcellent (with MS/MS)
Instrumentation Cost Moderate to HighHigh
Primary Application Structural Elucidation, Early Quantitative WorkHigh-Throughput Quantification

Table 1. Comparison of GC-MS and LC-MS/MS for DHET Analysis.

IV. Physiological and Pathological Significance: The Emerging Roles of DHETs

Initially considered to be merely inactive degradation products of the more biologically active EETs, a growing body of evidence suggests that DHETs themselves possess distinct biological activities and may play important roles in both health and disease.[5][17][18]

Cardiovascular System

While EETs are generally potent vasodilators, the effects of DHETs on vascular tone are more complex and can vary depending on the specific isomer and vascular bed.[1][19] Some studies have shown that certain DHETs can also cause vasodilation, although often with lower potency than their parent EETs. The ratio of EETs to DHETs is now recognized as a critical determinant of vascular function, and alterations in this ratio have been implicated in hypertension and other cardiovascular diseases.

Inflammation

The conversion of pro-resolving EETs to DHETs by sEH is generally considered a pro-inflammatory event.[20] By reducing the levels of anti-inflammatory EETs, sEH activity can exacerbate inflammatory responses. Consequently, the inhibition of sEH, which elevates EETs and reduces DHETs, has emerged as a promising therapeutic strategy for a variety of inflammatory conditions.

Kidney Function

The CYP-EET-sEH-DHET axis is a key regulator of renal hemodynamics and tubular transport. DHETs have been shown to influence ion transport in the kidney, and dysregulation of this pathway is associated with renal dysfunction and hypertension.

Cancer Biology

The role of DHETs in cancer is an active area of research. While some studies suggest that EETs can promote tumor growth and angiogenesis, the specific contributions of DHETs are still being elucidated. The expression of sEH is altered in some cancers, suggesting that the balance between EETs and DHETs may be important in tumor progression.

V. Future Directions: Unraveling the Complexity of DHET Signaling

The field of DHET research is still in its relative infancy, and many exciting questions remain to be answered.

  • Receptor Identification: A key unanswered question is whether DHETs act through specific cell surface or nuclear receptors. While some evidence suggests they may interact with peroxisome proliferator-activated receptors (PPARs), the existence of dedicated DHET receptors is yet to be confirmed.

  • Isomer-Specific Functions: The biological activities of the different regio- and stereo-isomers of DHETs are not fully understood. Future research will need to focus on dissecting the specific roles of each isomer.

  • Therapeutic Potential: While much of the therapeutic focus has been on inhibiting sEH to increase EET levels, a better understanding of the biological actions of DHETs themselves may reveal new therapeutic targets. Could selective modulation of DHET levels or the development of stable DHET analogs offer novel treatment strategies?

  • Advanced Analytical Approaches: The continued development of advanced mass spectrometry techniques, such as lipidomics platforms, will enable a more comprehensive and quantitative analysis of the entire CYP-eicosanoid metabolome, providing deeper insights into the complex interplay between EETs, DHETs, and other lipid mediators in various physiological and pathological states.

VI. Conclusion

The discovery of dihydroxyeicosatetraenoic acids has added a new layer of complexity and fascination to the field of eicosanoid biology. From their serendipitous discovery as metabolites of the then-nascent cytochrome P450 pathway to their current status as recognized players in a range of physiological processes, the journey of DHETs has been one of steady revelation. As analytical technologies become more powerful and our understanding of lipid signaling deepens, the coming years promise to further illuminate the intricate roles of these once-overlooked molecules in health and disease, paving the way for new diagnostic and therapeutic innovations.

References

  • Alsaad, A. M., Al-Kuraishy, H. M., & Al-Gareeb, A. I. (2013). The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling. Frontiers in Pharmacology, 4, 133. [Link]

  • Bylund, J., Kunz, T., Oliw, E. H., & Radmark, O. (1998). Synthesis, structural identification and biological activity of 11,12-dihydroxyeicosatetraenoic acids formed in human platelets. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1393(2-3), 223–234. [Link]

  • Capdevila, J. H., Falck, J. R., & Harris, R. C. (2000). Cytochrome P450 and arachidonic acid bioactivation. Molecular and functional properties of the arachidonate monooxygenase. Journal of Lipid Research, 41(2), 163–181. [Link]

  • Gauthier, A. G., & Falck, J. R. (2014). Design and discovery of soluble epoxide hydrolase inhibitors for the treatment of cardiovascular diseases. Expert Opinion on Drug Discovery, 9(3), 229–243. [Link]

  • Imig, J. D. (2012). Epoxides and soluble epoxide hydrolase in cardiovascular physiology. Physiological Reviews, 92(1), 101–130. [Link]

  • Inceoglu, B., Schmelzer, K. R., Morisseau, C., Jinks, S. L., & Hammock, B. D. (2008). Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs). Prostaglandins & Other Lipid Mediators, 87(1-4), 115–122. [Link]

  • Jones, P. D., Tsai, H. J., & Hammock, B. D. (2011). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 54(24), 8257–8281. [Link]

  • Lee, C. R., & Zeldin, D. C. (2014). The cytochrome P450 epoxygenase pathway in the vasculature. Current Opinion in Nephrology and Hypertension, 23(5), 459–465. [Link]

  • National Institute of Environmental Health Sciences. (n.d.). Cytochromes P450 and the Bioactivation of Arachidonic Acid. Retrieved from [Link]

  • Reactome. (n.d.). Synthesis of epoxy (EET) and dihydroxyeicosatrienoic acids (DHET). Retrieved from [Link]

  • Spector, A. A., & Norris, A. W. (2007). Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology, 292(3), C996–C1012. [Link]

  • Sun, C., Zhang, X. Y., Wang, L., Liu, J. Y., & Ma, X. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry, 64(1), 184–215. [Link]

  • Wang, D. W., & Chen, C. (2022). CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Mediators. International Journal of Molecular Sciences, 23(12), 6701. [Link]

  • McGiff, J. C. (1991). Cytochrome P-450 metabolism of arachidonic acid. Annual Review of Pharmacology and Toxicology, 31, 339-369. [Link]

  • Rifkind, A. B., Lee, C., Chang, T. K., & Waxman, D. J. (1995). Arachidonic acid metabolism by human cytochrome P450s 2C8, 2C9, 2E1, and 1A2: regioselective oxygenation and evidence for a role for CYP2C enzymes in arachidonic acid epoxyengation in human liver microsomes. Archives of Biochemistry and Biophysics, 320(2), 380-389. [Link]

  • Blair, I. A. (1983). Generation of hydroxyeicosatetraenoic acids by human inflammatory cells: analysis by thermospray liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 275(2), 399-405. [Link]

  • Chen, J., Su, Y., & Wang, J. (2006). A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue. Journal of Chromatography B, 837(1-2), 103-113. [Link]

  • Capdevila, J. H., & Falck, J. R. (2001). Cytochrome P450 and the Metabolism and Bioactivation of Arachidonic Acid and Eicosanoids. Prostaglandins & Other Lipid Mediators, 66(1-2), 1-28. [Link]

  • Imig, J. D. (2005). Arachidonic acid cytochrome P450 epoxygenase pathway. Journal of the American Society of Nephrology, 16(5), 1222-1230. [Link]

  • Zeldin, D. C., Kobayashi, J., Falck, J. R., Winder, B. S., Hammock, B. D., Snapper, J. R., & Capdevila, J. H. (1993). The rabbit pulmonary cytochrome P450 arachidonic acid metabolic pathway: characterization and significance. The Journal of Clinical Investigation, 91(5), 2150-2160. [Link]

  • Murphy, R. C., & Mathews, W. R. (1982). Mass spectrometric analysis of 5-hydroxyeicosatetraenoic acid (5-HETE) in the perfusate of the isolated rat lung. Prostaglandins, 23(2), 201-209. [Link]

  • Buczynski, M. W., Dumlao, D. S., & Dennis, E. A. (2009). An integrated omics analysis of eicosanoid biology. Journal of Lipid Research, 50(6), 1015-1038. [Link]

  • SCIEX. (n.d.). Targeted Lipidomic Analysis of Eicosanoids. Retrieved from [Link]

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Exploratory

The Physiological Relevance of (±)14(15)-DiHETE In Vivo: A Technical Guide to Oxylipin Signaling and Quantification

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary & Nomenclature Clarification For decades, the dihydroxyeicosatetraenoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Nomenclature Clarification

For decades, the dihydroxyeicosatetraenoic acids (DiHETEs) and dihydroxyeicosatrienoic acids (DiHETrEs) were dismissed as biologically inert degradation products—the mere exhaust fumes of the highly active cytochrome P450 (CYP450) epoxygenase pathway. However, high-resolution lipidomics and targeted reporter assays have catalyzed a paradigm shift. Today, (±)14(15)-DiHETE is recognized as a potent, independent signaling molecule with profound implications in metabolic regulation, vascular permeability, and neuroinflammation.

Nomenclature Note for Analytical Accuracy: In the literature, the term "(±)14(15)-DiHETE" is frequently used to describe two closely related, yet distinct, oxylipins depending on the precursor pool:

  • 14,15-DiHETrE (Derived from Arachidonic Acid): Formed when CYP450 converts arachidonic acid (AA) to 14,15-epoxyeicosatrienoic acid (14,15-EET), which is subsequently hydrolyzed by soluble epoxide hydrolase (sEH)[1].

  • 14,15-DiHETE (Derived from EPA or 15-LOX): Formed either via sEH hydrolysis of the eicosapentaenoic acid (EPA) metabolite 14,15-EEQ[2], or via the 15-lipoxygenase (15-LOX) pathway in platelets and leukocytes directly from AA[3].

This guide synthesizes the in vivo physiological relevance of the (±)14(15)-DiHETE class, detailing its metabolic pathways, biological targets, and the rigorous, self-validating analytical protocols required for its quantification.

Biosynthetic Architecture and Metabolic Fate

The physiological pool of (±)14(15)-DiHETE is tightly regulated by the competitive interplay between synthesis and degradation. The primary driver of its in vivo concentration is the CYP450 / sEH enzymatic axis . While CYP450 epoxygenases generate the parent epoxides (EETs/EEQs), sEH acts as the critical rheostat, rapidly hydrolyzing these epoxides into their corresponding vicinal diols[4].

Biosynthesis AA Arachidonic Acid (AA) / EPA CYP CYP450 Epoxygenases AA->CYP Epoxidation LOX 15-Lipoxygenase (15-LOX) AA->LOX Oxygenation EET 14,15-EET / 14,15-EEQ CYP->EET HETE 15-HETE LOX->HETE sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DiHETE (±)14(15)-DiHETE HETE->DiHETE Secondary Oxidation sEH->DiHETE

Fig 1: Biosynthetic pathways of (±)14(15)-DiHETE via CYP450/sEH and 15-LOX enzymatic axes.

Physiological Relevance In Vivo

Far from being a metabolic dead-end, (±)14(15)-DiHETE actively modulates several critical physiological systems.

PPARα Activation and Metabolic Regulation

The most striking evidence of (±)14(15)-DiHETE's intrinsic biological activity is its interaction with nuclear receptors. In luciferase reporter systems, 14,15-DiHETE activates Peroxisome Proliferator-Activated Receptor alpha (PPARα) at a level nearly three times higher than its parent epoxide, 14,15-EET[1]. By binding to PPAR response elements (PPREs), it promotes mitochondrial biogenesis and oxidative metabolism, acting as a critical feedback mechanism during lipid overload.

Glomerular Permeability and Renal Function

In the renal system, the CYP450 pathway is highly active. Endogenously formed diHETEs, alongside 20-HETE and EETs, are synthesized by isolated glomeruli and play an essential, concentration-dependent role in maintaining the glomerular protein permeability barrier to albumin[5]. Alterations in this local diHETE pool are heavily implicated in hypertension- and diabetes-induced nephropathies.

Neuroinflammation and Alzheimer's Disease Pathology

Lipidomic profiling of human cohorts reveals a distinct neurovascular signature involving sEH metabolites. Serum concentrations of 14,15-DiHETE are significantly elevated (up to 66% higher) in elderly patients with Alzheimer's Disease, particularly those with comorbid Type 2 Diabetes[6]. This suggests that the accelerated hydrolysis of neuroprotective EETs into DiHETEs is a hallmark of the oxidative and inflammatory stress characterizing neurodegeneration.

Hepatic Inflammation in NASH

In murine models of Non-Alcoholic Steatohepatitis (NASH) induced by a Western Diet, 14,15-DiHETE ranks among the top lipids significantly upregulated in the liver[7]. Its elevation correlates with altered macrophage dynamics (CD68/Mcp1 expression), marking it as a critical biomarker for dietary lipid-induced hepatic stress.

Table 1: Quantitative Physiological Data Summary
Biological Target / SystemPrecursor PathwayObserved Physiological EffectRelative Potency / Impact
PPARα Receptor AA → 14,15-EETTranscriptional activation of lipid metabolism genes~3-fold higher activation than 14,15-EET[1]
Renal Glomeruli AA → CYP450Maintenance of albumin permeability barrierEssential endogenous regulator[5]
Systemic Circulation EPA → 14,15-EEQResponse to Omega-3 supplementationSignificant dose-dependent increase[2]
Central Nervous System AA → 14,15-EETCorrelated with Alzheimer's & T2D pathology+66% elevation in AD + T2D serum[6]

Experimental Methodologies & Self-Validating Protocols

To study (±)14(15)-DiHETE with high scientific integrity, experimental design must account for the extreme lability of polyunsaturated fatty acids. As an Application Scientist, I mandate the use of self-validating systems —protocols designed with internal checkpoints that confirm the mechanical success of the assay independent of the biological result.

Protocol A: LC-MS/MS Quantification of (±)14(15)-DiHETE from Plasma

Causality & Rationale: Oxylipins undergo rapid ex vivo autoxidation. If samples are not immediately quenched, non-enzymatic auto-oxidation of arachidonic acid will artificially inflate the (±)14(15)-DiHETE pool, yielding false positives.

Step-by-Step Methodology:

  • Collection & Quenching: Collect whole blood in EDTA tubes pre-loaded with an antioxidant cocktail (0.2 mg/mL Butylated hydroxytoluene [BHT] and Triphenylphosphine [TPP]). Centrifuge at 4°C immediately. Causality: TPP reduces lipid hydroperoxides to stable alcohols, preventing artifactual DiHETE formation.

  • Internal Standard Spiking: Aliquot 500 µL of plasma and immediately spike with 100 pg of deuterated internal standard (e.g., d11-14,15-DiHETrE).

  • Protein Precipitation & Acidification: Add 1 mL ice-cold methanol to precipitate proteins. Centrifuge, collect the supernatant, and acidify to pH 4.0 using 0.1% formic acid. Causality: Acidification protonates the carboxylate group, ensuring high affinity for the reversed-phase SPE sorbent.

  • Solid Phase Extraction (SPE): Load onto a pre-conditioned polymeric HLB cartridge. Wash with 5% methanol in water. Elute with 100% ethyl acetate. Evaporate under gentle N₂ gas and reconstitute in 50 µL of LC starting mobile phase.

  • UPLC-ESI-MS/MS Analysis: Inject 5 µL onto a sub-2 µm C18 column. Operate the mass spectrometer in negative Electrospray Ionization (ESI-) Multiple Reaction Monitoring (MRM) mode. Target the specific transition for 14,15-DiHETE (e.g., m/z 337.2 → 207.1).

Self-Validation Checkpoints:

  • Extraction Efficiency: The absolute peak area of the d11-14,15-DiHETrE internal standard must indicate a recovery rate of >80%. If lower, matrix suppression or SPE failure is flagged.

  • System Suitability: A neat standard injection prior to the run must yield a Signal-to-Noise (S/N) ratio > 10 at the Lower Limit of Quantification (LLOQ).

Workflow Sample 1. Plasma/Tissue Collection & Quench Spike 2. Spike Internal Standards (d11-DiHETrE) Sample->Spike Extract 3. Solid Phase Extraction (SPE) Spike->Extract LC 4. UPLC Separation (Reversed-Phase) Extract->LC MS 5. ESI-MS/MS (MRM Mode) LC->MS

Fig 2: Self-validating LC-MS/MS workflow for the quantification of (±)14(15)-DiHETE in vivo.

Protocol B: In Vitro PPARα Luciferase Reporter Assay

Causality & Rationale: To prove that (±)14(15)-DiHETE acts as a direct nuclear receptor ligand, we utilize a transient transfection reporter system.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed COS-7 cells in 24-well plates. Co-transfect with a PPRE-luciferase reporter plasmid and a constitutively active β-galactosidase expression vector using lipofection.

  • Ligand Incubation: After 24 hours, wash cells and replace with serum-free media containing 10 µM of highly purified (±)14(15)-DiHETE. Incubate for exactly 18 hours. Causality: 18 hours is the experimentally validated pharmacokinetic window for peak transcriptional accumulation of luciferase following PPARα activation.

  • Luminescence Readout: Lyse the cells and add luciferin substrate. Quantify luminescence using a microplate reader.

Self-Validation Checkpoints:

  • Transfection Viability (Internal Control): Measure β-galactosidase activity in the same lysate. Variance across wells must be <10%. This proves that any lack of luciferase signal is due to a lack of receptor activation, not cellular toxicity or failed transfection.

  • Positive Control: A parallel well treated with 20 µM Wy-14643 (a synthetic PPARα agonist) must yield a >10-fold increase in luminescence to validate assay sensitivity.

Conclusion & Therapeutic Outlook

The physiological relevance of (±)14(15)-DiHETE is undeniable. It is a highly active lipid mediator that bridges dietary fatty acid intake, CYP450/sEH metabolism, and systemic inflammation. For drug development professionals, the ratio of 14,15-EET to 14,15-DiHETE serves as a critical biomarker for evaluating the efficacy of novel soluble epoxide hydrolase inhibitors (sEHIs) currently in clinical trials for cardiovascular, hepatic, and neurodegenerative diseases.

References

  • The expansive role of oxylipins on pl
  • Soluble epoxide hydrolase inhibition: a novel therapeutic strategy for alcohol-associated liver disease.ThinkIR (louisville.edu).
  • Soluble Epoxide Hydrolase Inhibition in Liver Diseases: A Review of Current Research and Knowledge Gaps.PMC (nih.gov).
  • Role of endogenous CYP450 metabolites of arachidonic acid in maintaining the glomerular protein permeability barrier.American Journal of Physiology (physiology.org).
  • Effect of Omega-3 Fatty Acid Supplementation on Oxylipins in a Routine Clinical Setting.MDPI (mdpi.com).
  • Oxylipin Profiling of Alzheimer's Disease in Nondiabetic and Type 2 Diabetic Elderly.Semantic Scholar (semanticscholar.org).
  • A Lipidomic Analysis of Docosahexaenoic Acid Mediated Attenuation of Western Diet Induced Nonalcoholic Steatohep

Sources

Foundational

(±)14(15)-DiHETE as a Biomarker for Disease: A Technical Guide

Abstract The cytochrome P450 (CYP) epoxygenase pathway, which metabolizes arachidonic acid to epoxyeicosatrienoic acids (EETs), is a critical signaling axis in physiology and pathophysiology. The subsequent hydrolysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The cytochrome P450 (CYP) epoxygenase pathway, which metabolizes arachidonic acid to epoxyeicosatrienoic acids (EETs), is a critical signaling axis in physiology and pathophysiology. The subsequent hydrolysis of these EETs by soluble epoxide hydrolase (sEH) into their corresponding dihydroxyeicosatrienoic acids (DiHETEs) represents a key regulatory node. Among these metabolites, (±)14(15)-dihydroxyeicosatrienoic acid, or (±)14(15)-DiHETE, has emerged as a particularly salient biomarker. Due to its greater stability compared to its parent epoxide, 14(15)-EET, its quantification offers a reliable window into the functional state of this pathway. Elevated levels of (±)14(15)-DiHETE often signify a decrease in the biologically active, and generally protective, 14(15)-EET, implicating it in the progression of cardiovascular, inflammatory, and oncologic diseases. This guide provides an in-depth exploration of the biochemistry of (±)14(15)-DiHETE, its role as a disease biomarker, the gold-standard analytical methodologies for its quantification, and its utility in the development of novel therapeutics targeting the sEH enzyme.

The Biochemical Landscape: From Arachidonic Acid to (±)14(15)-DiHETE

The journey to (±)14(15)-DiHETE begins with arachidonic acid (AA), a polyunsaturated omega-6 fatty acid released from cell membranes. The fate of AA is determined by several enzymatic pathways, with the cytochrome P450 (CYP) pathway being of central importance to this discussion.

The Genesis: CYP Epoxygenase Activity

CYP enzymes, particularly of the CYP2C and CYP2J families, act as epoxygenases, introducing an epoxide group across one of the four double bonds of arachidonic acid.[1][2] This reaction yields four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[3] These EETs are potent signaling molecules with a range of biological effects, including vasodilation, anti-inflammatory actions, and cardioprotection.[4][5] Specifically, 14,15-EET has been shown to be a powerful mitogen and possesses anti-apoptotic properties.[6]

The Conversion: Soluble Epoxide Hydrolase (sEH)

The biological activity of EETs is transient. They are rapidly metabolized by the enzyme soluble epoxide hydrolase (sEH), also known as EPHX2.[7][8] sEH catalyzes the hydrolysis of the epoxide ring, adding a molecule of water to form the corresponding vicinal diol, a dihydroxyeicosatrienoic acid (DiHETE).[1][7] Thus, 14,15-EET is converted to 14,15-DiHETE. This conversion is not merely a metabolic clearance step; it is a critical regulatory mechanism, as the resulting DiHETEs are generally considered to be less biologically active than their parent EETs.[5][9] This enzymatic conversion makes the ratio of EET to DiHETE a powerful indicator of sEH activity and the overall balance of this signaling pathway.[10]

Metabolic Pathway of 14(15)-DiHETE AA Arachidonic Acid (from Cell Membrane) EET 14(15)-Epoxyeicosatrienoic Acid (14,15-EET) (Biologically Active) AA->EET CYP Epoxygenase (e.g., CYP2J2, CYP2C8) DiHETE (±)14(15)-Dihydroxyeicosatrienoic Acid (14,15-DiHETE) (Stable Biomarker) EET->DiHETE Soluble Epoxide Hydrolase (sEH / EPHX2)

Caption: Biosynthetic pathway of (±)14(15)-DiHETE from arachidonic acid.

Clinical Significance: (±)14(15)-DiHETE in Pathophysiology

The stability of (±)14(15)-DiHETE makes it an excellent surrogate for assessing the activity of the entire CYP epoxygenase/sEH axis in a clinical setting. Its levels have been correlated with several disease states.

Cardiovascular Disease

In the context of cardiovascular health, EETs are generally protective. They act as endothelium-derived hyperpolarizing factors (EDHFs), causing vasodilation and lowering blood pressure.[2] Consequently, elevated sEH activity, which reduces EET levels, is detrimental. Studies have shown that patients with coronary heart disease (CHD) have significantly higher plasma levels of 14,15-DiHETE compared to healthy controls.[9][11] This increase in the metabolite is thought to indirectly reflect a decrease in protective 14,15-EET.[11] Furthermore, a positive correlation has been established between 14,15-DiHETE levels and high-sensitivity C-reactive protein (hs-CRP), a key marker of inflammation in atherosclerosis.[12] More recently, 14,15-DiHETE has been identified as a potential early biomarker for predicting anthracycline-induced cardiotoxicity in cancer patients, with its levels increasing before significant changes in cardiac function are observed.[13]

Inflammation

The anti-inflammatory properties of EETs are well-documented.[4][14] They can inhibit the expression of cytokine-induced cellular adhesion molecules and suppress inflammatory signaling pathways.[14] Therefore, an increase in 14,15-DiHETE, representing enhanced EET degradation, can be indicative of a pro-inflammatory state. This has implications for chronic inflammatory diseases such as inflammatory arthritis, where an imbalance in pro- and anti-inflammatory oxylipins, including DiHETEs, is observed.[15][16]

Oncology

The role of the EET/DiHETE axis in cancer is complex. While EETs can have protective effects in the vasculature, they have also been shown to promote the proliferation and inhibit the apoptosis of certain cancer cells.[17] For instance, 14,15-EET can stimulate cell proliferation in human carcinoma cells by activating signaling pathways like EGFR, ERK, and PI3K/AKT.[17] In this context, measuring 14,15-DiHETE can serve as a marker for the activity of a pathway that may be driving tumor growth, making it a potential biomarker and a target for therapeutic intervention.

Disease AreaAnalyte ChangeKey Finding and ImplicationSupporting References
Coronary Heart Disease (CHD) ↑ 14,15-DiHETEHigher DiHETE levels in CHD patients correlate with inflammatory marker hs-CRP, suggesting a loss of protective EETs.[11],[9],[12]
Anthracycline Cardiotoxicity ↑ 14,15-DiHETEPlasma DiHETE levels rise in patients prior to clinical detection of chemotherapy-induced cardiac dysfunction.[13]
Inflammatory Arthritis Imbalance in DiHETEsAltered levels of DiHETEs contribute to the pro-inflammatory lipid mediator profile in arthritic conditions.[15]
Human Carcinoma ↑ 14,15-EET (precursor)The precursor, 14,15-EET, promotes tumor cell proliferation; DiHETE levels reflect the activity of this pro-tumorigenic pathway.[17]

Analytical Methodology: Quantification by LC-MS/MS

Accurate and precise quantification is paramount for establishing a molecule as a reliable biomarker. For (±)14(15)-DiHETE, the gold-standard analytical technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method offers unparalleled sensitivity and specificity, allowing for the separation of (±)14(15)-DiHETE from its other regioisomers (e.g., 11,12-DiHET) and other interfering lipids in complex biological matrices like plasma.[18][19]

Experimental Protocol: A Self-Validating System

The causality behind this protocol is to ensure complete recovery, minimize analytical variability, and achieve accurate quantification through isotopic dilution.

Step 1: Sample Collection and Storage

  • Collect peripheral venous blood into EDTA-containing tubes.

  • Centrifuge immediately at 2,000 x g for 15 minutes at 4°C to separate plasma.

  • Store plasma aliquots at -80°C until analysis to prevent lipid degradation.

Step 2: Internal Standard Spiking (The Trustworthiness Pillar)

  • Thaw plasma samples on ice.

  • Spike a known amount of a stable isotope-labeled internal standard (e.g., (±)14(15)-DiHET-d11) into each sample.

    • Causality: This is the most critical step for accurate quantification. The deuterated standard behaves identically to the endogenous analyte during extraction and ionization but is distinguished by its higher mass in the mass spectrometer. Any sample loss during processing will affect both the analyte and the standard equally, allowing the ratio between them to remain constant, thus ensuring an accurate final measurement.[19]

Step 3: Lipid Extraction

  • Perform a liquid-liquid extraction. A modified Bligh and Dyer method or a simpler extraction with a solvent like ethyl acetate is effective.[18][19]

    • Add acidified water and the extraction solvent (e.g., ethyl acetate) to the plasma.

    • Vortex vigorously to ensure partitioning of lipids into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer containing the lipids to a new tube.

    • Dry the extract under a gentle stream of nitrogen.

Step 4: Saponification (Optional but Recommended)

  • To measure total (free and esterified) DiHETE, reconstitute the dried extract in a methanolic potassium hydroxide solution and incubate.

    • Causality: A significant portion of DiHETEs can be esterified into complex lipids like phospholipids and triglycerides in vivo.[4] Saponification (alkaline hydrolysis) cleaves these ester bonds, releasing the DiHETEs and providing a more comprehensive measure of the total pool of the biomarker.[18]

  • Neutralize the reaction and perform a second liquid-liquid extraction to purify the released DiHETEs.

Step 5: LC-MS/MS Analysis

  • Reconstitute the final dried extract in the mobile phase.

  • Inject the sample onto a reversed-phase C18 column for chromatographic separation.

  • The mass spectrometer is operated in negative electrospray ionization (ESI) mode.

  • Quantification is performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for both the endogenous DiHETE and its deuterated internal standard.[18][19][20][21]

Analytical_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Sample Preparation cluster_instrumental Instrumental Analysis cluster_data Data Processing Collect 1. Plasma Collection Spike 2. Internal Standard Spiking (d11-DiHETE) Collect->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Saponify 4. Saponification (Optional) Extract->Saponify LC 5. LC Separation (C18 Column) Saponify->LC MS 6. MS/MS Detection (MRM Mode) LC->MS Quant 7. Quantification (Analyte/IS Ratio) MS->Quant

Caption: Standardized workflow for (±)14(15)-DiHETE quantification.

Therapeutic Implications and Future Directions

The understanding of the EET/DiHETE axis has paved the way for a novel therapeutic strategy: the inhibition of soluble epoxide hydrolase. By blocking sEH, sEH inhibitors (sEHIs) prevent the degradation of protective EETs, thereby increasing their tissue and plasma concentrations.[5] This approach holds promise for treating hypertension, cardiovascular disease, and inflammatory conditions.

In the development of these sEHIs, (±)14(15)-DiHETE serves as a critical pharmacodynamic biomarker. A successful sEHI will cause a measurable decrease in plasma (±)14(15)-DiHETE levels and a corresponding increase in 14(15)-EET.[22] This allows researchers in drug development to confirm target engagement and to dose-titrate their compounds to achieve the desired biological effect. The ratio of 14(15)-EET to 14(15)-DiHETE is arguably the most sensitive marker for assessing the in vivo efficacy of an sEH inhibitor.[10]

Therapeutic_Intervention cluster_pathway Endogenous Pathway cluster_outcome Therapeutic Outcome EET Protective 14(15)-EET sEH sEH EET->sEH DiHETE Less Active 14(15)-DiHETE sEH->DiHETE IncEET Increased EET Levels (Anti-inflammatory, Vasodilatory) DecDiHETE Decreased DiHETE Levels (Biomarker of Efficacy) Inhibitor sEH Inhibitor (Therapeutic Drug) Inhibitor->sEH Blocks

Caption: Mechanism of sEH inhibitors and the resulting biomarker shift.

Conclusion

(±)14(15)-DiHETE has transitioned from a simple metabolite to a key biomarker with significant clinical and pharmaceutical relevance. Its stability and the development of robust LC-MS/MS methods for its quantification allow for reliable assessment of the functionally important but chemically labile EETs. As a marker for cardiovascular risk, inflammation, and oncologic pathway activity, it provides valuable diagnostic and prognostic information. Furthermore, its role as a pharmacodynamic biomarker is indispensable for the continued development of sEH inhibitors, a promising new class of therapeutics. Future research will likely focus on validating its utility in larger clinical cohorts for specific disease states and integrating its measurement into routine clinical practice to guide personalized medicine strategies.

References

  • Capdevila, J. H., & Falck, J. R. (2002). Cytochrome P450 pathways of arachidonic acid metabolism. Current Opinion in Lipidology, 13(3), 273–283. [Link]

  • Campbell, W. B. (2002). Cytochrome P450 pathways of arachidonic acid metabolism. Ovid. [Link]

  • Sacerdoti, D., Gatta, A., & McGiff, J. C. (2003). Role of cytochrome P450-dependent arachidonic acid metabolites in liver physiology and pathophysiology. Prostaglandins & Other Lipid Mediators, 72(1-2), 51–71. [Link]

  • Schwartzman, M. L., & Omran, Z. (2005). Cytochrome P450 and arachidonic acid metabolites: Role in myocardial ischemia/reperfusion injury revisited. Cardiovascular Research, 68(1), 18–29. [Link]

  • Al-Karmalawy, A. A., & El-Kadi, A. O. S. (2022). The multifaceted role of cytochrome P450-Derived arachidonic acid metabolites in diabetes and diabetic cardiomyopathy. Xenobiotica, 52(3), 235–249. [Link]

  • Kagota, S., et al. (2018). 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells. Basic & Clinical Pharmacology & Toxicology, 123(5), 539–546. [Link]

  • Gauthier, K. M., et al. (2002). 14,15-Epoxyeicosa-5(Z)-enoic Acid. Circulation Research, 90(7), 803–810. [Link]

  • Wikipedia contributors. (2023, December 27). Epoxyeicosatrienoic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Chen, J., et al. (2013). 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti-apoptosis of human carcinoma cell. Molecular Medicine Reports, 7(5), 1665–1671. [Link]

  • Rawat, D., et al. (2023). 14,15-Dihydroxyeicosatrienoic acid, a soluble epoxide hydrolase metabolite in blood, is a predictor of anthracycline-induced cardiotoxicity - a hypothesis generating study. Cardio-Oncology, 9(1), 47. [Link]

  • Bellien, J., et al. (2017). A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation. Analytical and Bioanalytical Chemistry, 409(8), 2145–2157. [Link]

  • Elder, M. G., et al. (1992). Formation and metabolism of 14,15-epoxyeicosatrienoic acid by human reproductive tissues. Journal of Molecular Endocrinology, 9(2), 161–168. [Link]

  • Zhu, P., et al. (2011). Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo. Journal of Chromatography B, 879(25), 2487–2493. [Link]

  • Hopkins, N. K., et al. (1985). Evidence for 15-HETE synthesis by human umbilical vein endothelial cells. Circulation, 72(4), 708–712. [Link]

  • Wu, C.-C., et al. (2017). Soluble Epoxide Hydrolase Inhibitor and 14,15-Epoxyeicosatrienoic Acid-Facilitated Long-Term Potentiation through cAMP and CaMKII in the Hippocampus. Neural Plasticity, 2017, 3467805. [Link]

  • Yang, Y., et al. (2013). The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins. Lipids in Health and Disease, 12, 153. [Link]

  • Yang, Y., et al. (2013). The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins. ResearchGate. [Link]

  • Yang, Y., et al. (2013). The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins. Lipids in Health and Disease, 12, 153. [Link]

  • Reactome. (n.d.). 14,15-EET is hydrolysed to 14,15-DHET by EPHX2. Reactome Pathway Database. [Link]

  • Agilent Technologies. (2023). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Agilent. [Link]

  • Wikipedia contributors. (2023, March 18). Epoxyeicosatetraenoic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Theken, K. N., et al. (2012). Clinical factors associated with CYP-mediated eicosanoid metabolism in coronary artery disease. Atherosclerosis, 222(2), 530–536. [Link]

  • Coras, R. G. (2020). Identification of Metabolites as Biomarkers and Mediators of Inflammation in Inflammatory Arthritis. Digital ddd-UAB. [Link]

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  • Lee, K. S. S., et al. (2017). LC–MS/MS analysis for 14, 15‐EET, 14, 15‐DHET, and 11,12‐DHET levels in mouse plasma following soluble epoxide hydrolase inhibition. Physiological Reports, 5(21), e13488. [Link]

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Exploratory

Endogenous Formation and Analytical Profiling of (±)14(15)-DiHETE in Human Tissues

Executive Summary The oxylipin (±)14(15)-dihydroxyeicosatetraenoic acid, commonly referred to as 14,15-DiHETE, represents a critical node in lipid signaling and vascular biology. Unlike many lipid mediators that trace th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxylipin (±)14(15)-dihydroxyeicosatetraenoic acid, commonly referred to as 14,15-DiHETE, represents a critical node in lipid signaling and vascular biology. Unlike many lipid mediators that trace their origins to a single parent fatty acid, 14,15-DiHETE is a biochemical convergence point. It can be synthesized endogenously via two entirely distinct metabolic cascades: the cytochrome P450 (CYP450) and soluble epoxide hydrolase (sEH) metabolism of eicosapentaenoic acid (EPA), and the 15-lipoxygenase (15-LOX) oxygenation of arachidonic acid (AA) [[1]]() 2.

This whitepaper provides an authoritative, in-depth technical guide on the endogenous formation, structural divergence, and analytical quantification of 14,15-DiHETE. Designed for drug development professionals and analytical biochemists, this guide details the causality behind specific enzymatic pathways and provides self-validating experimental protocols for accurate LC-MS/MS quantification.

The Biochemical Convergence: Dual Pathways of 14,15-DiHETE

The nomenclature "14,15-DiHETE" is an umbrella term that describes two distinct structural isomers depending on the precursor fatty acid. Understanding this divergence is critical for researchers targeting specific inflammatory or vasoactive pathways.

Pathway A: The EPA-CYP450-sEH Axis (Vicinal Diols)

Eicosapentaenoic acid (EPA; 20:5n-3) is a highly unsaturated omega-3 fatty acid. In human endothelial cells and hepatic tissues, EPA is metabolized by CYP450 epoxygenases (predominantly CYP2C and CYP2J subfamilies) into epoxyeicosatetraenoic acids (EEQs), specifically 14,15-EEQ 3. Because EPA possesses five double bonds, the epoxidation of one double bond leaves four intact.

This epoxide intermediate is highly vasoactive but chemically unstable. It is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into the corresponding vicinal diol, 14,15-DiHETE [[4]](). This pathway is heavily upregulated following dietary supplementation with omega-3 polyunsaturated fatty acids (PUFAs) 5.

Pathway B: The AA-15-LOX Axis (Conjugated Diols)

Conversely, in human platelets and leukocytes, arachidonic acid (AA; 20:4n-6) is metabolized by 15-lipoxygenase (15-LOX). The primary product, 15-hydroperoxyeicosatetraenoic acid (15-HpETE), can undergo a second oxygenation event or rearrangement via an epoxide intermediate to form dihydroxy metabolites with conjugated triene structures, yielding isomers of 14,15-DiHETE and 8,15-DiHETE [[6]](). Because the lipoxygenase reaction does not consume a double bond (it merely shifts it into conjugation), the resulting molecule retains four double bonds, classifying it as a DiHETE 7.

Biosynthesis EPA Eicosapentaenoic Acid (EPA) 20:5n-3 CYP CYP450 Epoxygenases (e.g., CYP2C, CYP2J) EPA->CYP AA Arachidonic Acid (AA) 20:4n-6 LOX 15-Lipoxygenase (15-LOX) AA->LOX EEQ 14,15-EEQ (Epoxide Intermediate) CYP->EEQ HpETE 15-HpETE (Hydroperoxide Intermediate) LOX->HpETE sEH Soluble Epoxide Hydrolase (sEH) EEQ->sEH DiHETE_AA 14,15-DiHETE (Conjugated Diol) HpETE->DiHETE_AA DiHETE_EPA 14,15-DiHETE (Vicinal Diol) sEH->DiHETE_EPA

Dual endogenous pathways of 14,15-DiHETE formation from EPA and AA.

Quantitative Comparison of Pathways

To assist in experimental design, the biochemical parameters of both pathways are summarized below:

ParameterEPA-Derived PathwayAA-Derived Pathway
Precursor Fatty Acid Eicosapentaenoic Acid (EPA)Arachidonic Acid (AA)
Primary Enzyme CYP450 Epoxygenases15-Lipoxygenase (15-LOX)
Secondary Enzyme Soluble Epoxide Hydrolase (sEH)Intrinsic LOX activity / Isomerases
Intermediate 14,15-EEQ15-HpETE
Structural Motif Vicinal DiolConjugated Diene/Triene
Primary Tissue Source Endothelium, Liver, KidneyPlatelets, Leukocytes, Eosinophils
Biological Effect Vasodilation, Anti-inflammatoryPlatelet aggregation modulation

Self-Validating Experimental Protocols

To study the endogenous formation of 14,15-DiHETE, researchers must employ self-validating systems. This requires proving causality through pharmacological trapping and ensuring analytical trustworthiness by preventing ex vivo autoxidation.

Protocol 1: Pharmacological Validation of the sEH Pathway (In Vitro)

To prove that 14,15-DiHETE generation in a tissue sample is derived from the EPA/CYP450 cascade rather than lipoxygenase activity or autoxidation, one must trap the upstream epoxide 8.

Causality Rationale: By inhibiting sEH using AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid), the conversion of 14,15-EEQ to 14,15-DiHETE is blocked. A successful assay will show a stoichiometric accumulation of 14,15-EEQ and a depletion of 14,15-DiHETE, validating the enzymatic origin.

Step-by-Step Methodology:

  • Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) in 6-well plates until 80% confluent.

  • Inhibitor Pre-incubation: Wash cells with PBS and incubate with 10 µM AUDA (dissolved in 0.1% DMSO) for 30 minutes at 37°C. Control wells receive 0.1% DMSO vehicle.

  • Substrate Spiking: Add 10 µM of exogenous EPA to all wells to drive the CYP450 cascade. Incubate for 2 hours.

  • Quenching: Stop the reaction by adding ice-cold methanol containing 0.1% acetic acid and 10 µM BHT (butylated hydroxytoluene). BHT is critical to prevent non-enzymatic autoxidation of EPA into racemic DiHETEs.

  • Extraction: Proceed to Solid Phase Extraction (Protocol 2).

Protocol 2: UPLC-MS/MS Quantification of 14,15-DiHETE

Accurate quantification of oxylipins requires high-resolution separation to distinguish 14,15-DiHETE from its regioisomers (e.g., 17,18-DiHETE or 11,12-DiHETE) 5.

Step-by-Step Methodology:

  • Sample Preparation: Collect human plasma in EDTA tubes. Immediately add 10 µL of an antioxidant cocktail (0.2 mg/mL BHT, 0.2 mg/mL EDTA in methanol) per 1 mL of plasma.

  • Internal Standardization: Spike samples with 5 ng of a deuterated internal standard, such as 11,12-DHET-d11. This self-validates extraction recovery and corrects for matrix suppression.

  • Solid Phase Extraction (SPE):

    • Condition Oasis HLB cartridges (30 mg/1 mL) with 1 mL methanol, followed by 1 mL water (0.1% acetic acid).

    • Load the spiked plasma sample.

    • Wash with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute oxylipins with 1 mL of 100% methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute in 50 µL of initial mobile phase (e.g., 30% acetonitrile in water).

  • UPLC Separation: Inject 10 µL onto a C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm) maintained at 40°C. Run a gradient from 30% to 80% organic phase over 9 minutes.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Workflow Sample Plasma/Tissue + BHT/EDTA Spike Spike Internal Std (11,12-DHET-d11) Sample->Spike SPE Solid Phase Extraction (HLB Cartridge) Spike->SPE LC UPLC Separation (C18 Column) SPE->LC MS ESI-MS/MS (MRM: 335 -> 207) LC->MS

LC-MS/MS analytical workflow for robust 14,15-DiHETE quantification.

Optimized MRM Parameters for EPA-Derived Oxylipins

To ensure analytical trustworthiness, the following MRM transitions must be programmed. The transition of m/z 335 207 is highly specific for 14,15-DiHETE, allowing it to be distinguished from background noise and other isomers 5.

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Internal Standard
14,15-DiHETE 335.2207.11911,12-DHET-d11
17,18-DiHETE 335.2247.12211,12-DHET-d11
14,15-EEQ 317.2127.11511,12-DHET-d11
11,12-DHET-d11 349.3167.118N/A (IS)

Note: The selection of product ion m/z 127 for EEQ isomers is a deliberate choice to enhance the selectivity of regioisomers that share identical molecular weights and close retention times8.

Conclusion

The endogenous formation of 14,15-DiHETE is a prime example of metabolic redundancy and complexity, bridging the gap between omega-3 (EPA) and omega-6 (AA) lipid networks. By understanding the distinct enzymatic origins—CYP450/sEH versus 15-LOX—and implementing rigorous, self-validating analytical protocols with strict controls against autoxidation, researchers can accurately map the role of this oxylipin in human health and disease.

References

  • [[1]]() "(±)14(15)-DiHETE - Cayman Chemical", caymanchem.com.

  • 6 "15-Lipoxygenase in human platelets - PubMed", nih.gov.

  • [[3]]() "Effect of Omega-3 Fatty Acid Supplementation on Oxylipins in a Routine Clinical Setting", mdpi.com.

  • [[2]]() "The expansive role of oxylipins on platelet biology - PMC", nih.gov.

  • 7 "The expansive role of oxylipins on platelet biology - PMC", nih.gov.

  • 4 "Effect of Omega-3 Fatty Acid Supplementation on Oxylipins in a Routine Clinical Setting", nih.gov.

  • 5 "Systematic Metabolomic Analysis of Eicosanoids after Omega-3 Polyunsaturated Fatty Acid Supplementation by a Highly Specific Liquid Chromatography–Tandem Mass Spectrometry-Based Method", acs.org.

  • 8 "Quantitative Profiling Method for Oxylipins in Neurodegenerative Diseases by Liquid Chromatography Coupled with Tandem Mass Spectrometry", biorxiv.org.

Sources

Foundational

Decoding the CYP450-sEH Axis: The Mechanistic Role of (±)14(15)-DiHETE in Inflammation

Executive Summary The resolution of inflammation is an active, highly regulated process orchestrated by a complex network of lipid mediators. While cyclooxygenase (COX) and lipoxygenase (LOX) pathways have historically d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The resolution of inflammation is an active, highly regulated process orchestrated by a complex network of lipid mediators. While cyclooxygenase (COX) and lipoxygenase (LOX) pathways have historically dominated anti-inflammatory drug development, the cytochrome P450 (CYP450) epoxygenase pathway has emerged as a critical frontier. Central to this pathway is the conversion of arachidonic acid (AA) into epoxyeicosatrienoic acids (EETs), such as 14,15-EET, which are potently anti-inflammatory. However, these beneficial epoxides are rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into their corresponding diols, including (±)14(15)-dihydroxyeicosatetraenoic acid (14,15-DiHETE) .

This technical guide explores the causal relationship between 14,15-DiHETE and inflammation, detailing the biochemical shift from anti-inflammatory EETs to pro-inflammatory or biologically inactive DiHETEs. We provide field-proven, self-validating experimental protocols for lipid quantification and macrophage assays, equipping researchers with the methodological rigor required to target the sEH axis in drug discovery.

The Biochemical Landscape: EETs vs. DiHETEs

Arachidonic acid is metabolized by CYP450 epoxygenases (primarily CYP2C and CYP2J families) into four EET regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET[1]. Among these, 14,15-EET is highly abundant and exhibits potent vasodilatory, anti-apoptotic, and anti-inflammatory properties[1][2]. For instance, 14,15-EET has been shown to decrease LPS-induced expression of pro-inflammatory cytokines (TNFα, IL-1β, and IL-6) in murine macrophages[3].

However, the half-life of EETs in vivo is severely limited by the ubiquitous enzyme soluble epoxide hydrolase (sEH). sEH rapidly hydrolyzes the epoxide ring of 14,15-EET to form 14,15-DiHETE[2]. The accumulation of 14,15-DiHETE is generally recognized as a biomarker of sEH activity and is associated with the loss of EET-mediated tissue protection[1]. Furthermore, direct application of 14,15-DiHETE has been shown to inhibit natural killer (NK) cell function, suggesting an active immunomodulatory or pro-inflammatory role in specific microenvironments[4].

Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET 14,15-EET (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DiHETE (±)14(15)-DiHETE (Pro-inflammatory / Inactive) sEH->DiHETE Effects Loss of Vasoprotection Increased Cytokines (TNFα, IL-6) NK Cell Inhibition DiHETE->Effects

CYP450-sEH signaling axis converting arachidonic acid to 14,15-DiHETE.

Pharmacological Targeting: The Rationale for sEH Inhibitors

Because 14,15-DiHETE represents the deactivation of beneficial EETs, inhibiting sEH has become a major therapeutic strategy for cardiovascular diseases, neurodegeneration (such as Alzheimer's disease), and alcohol-associated liver disease[2][5].

By administering sEH inhibitors (e.g., t-AUCB or TPPU), researchers can artificially elevate the 14,15-EET to 14,15-DiHETE ratio. In murine models, sEH inhibition successfully reduces the levels of 14,15-DiHETE in the brain and liver, correlating with reduced amyloid-beta plaques, decreased hepatic inflammation, and improved cognitive function[2][6].

Quantitative Data Summary: Impact of sEH Inhibition
Biomarker / MetricVehicle ControlsEH Inhibitor TreatmentBiological Implication
14,15-EET Levels BaselineSignificantly ElevatedEnhanced anti-inflammatory signaling[2].
14,15-DiHETE Levels High (Rapid hydrolysis)Significantly ReducedConfirmation of target engagement[6].
Pro-inflammatory Cytokines Elevated (LPS-induced)Suppressed (TNFα, IL-6)Attenuation of macrophage activation[3].
EET/DiHETE Ratio LowHighPrimary biomarker for sEH inhibition efficacy.

Experimental Workflows: Self-Validating Protocols

To accurately study the relationship between 14,15-DiHETE and inflammation, researchers must employ highly specific analytical chemistry coupled with robust in vitro biological assays.

Protocol 1: UHPLC-MS/MS Quantification of 14,15-DiHETE

Because oxylipins are structurally similar and exist in low endogenous concentrations, targeted lipidomics via Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard[7].

Causality & Logic: Solid-phase extraction (SPE) is required to concentrate the lipid mediators and remove protein/salt contaminants that cause ion suppression in the MS source. Isotopically labeled internal standards (e.g., 14,15-DiHETE-d11) must be spiked before extraction to account for recovery losses, ensuring absolute quantification accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Homogenize 30–60 mg of tissue (or 200 µL of plasma) in 1 mL of ice-cold methanol containing 0.1% BHT (butylated hydroxytoluene) to prevent auto-oxidation.

  • Internal Standard Spike: Add 10 µL of a deuterated internal standard mix (including 14,15-DiHETE-d11 and 14,15-EET-d11) to the homogenate.

  • Protein Precipitation: Vortex for 5 minutes at 4°C, then centrifuge at 14,000 x g for 10 minutes. Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a Strata-X polymeric SPE cartridge with 2 mL methanol followed by 2 mL water.

    • Dilute the supernatant with 9 mL of water (to reduce methanol concentration <10%) and load onto the cartridge.

    • Wash with 2 mL of 10% methanol.

    • Elute oxylipins with 2 mL of ethyl acetate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 50 µL of methanol:water (1:1, v/v).

  • UHPLC-MS/MS Analysis: Inject 5 µL onto a C18 column. Utilize Negative Electrospray Ionization (ESI-) and Multiple Reaction Monitoring (MRM). The specific MRM transition for 14,15-DiHETE is typically m/z 337.2 → 207.1.

Protocol 2: In Vitro Macrophage Inflammation Assay

To assess the biological impact of the 14,15-EET/14,15-DiHETE balance, RAW264.7 murine macrophages are utilized[3].

Causality & Logic: LPS is used to trigger toll-like receptor 4 (TLR4), initiating a robust NF-κB-mediated cytokine response. By pre-treating cells with 14,15-EET alongside an sEH inhibitor, we prevent its conversion to 14,15-DiHETE, isolating the anti-inflammatory effect of the epoxide.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW264.7 cells at 1×105 cells/well in a 24-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Starvation: Wash cells with PBS and replace with serum-free DMEM for 4 hours to synchronize the cells and reduce background lipid signaling.

  • Pre-treatment: Treat cells with either Vehicle (0.1% DMSO), 14,15-EET (1 µM), 14,15-DiHETE (1 µM), or 14,15-EET (1 µM) + TPPU (sEH inhibitor, 10 µM) for 1 hour.

  • Stimulation: Add LPS (100 ng/mL) to the wells and incubate for 12 hours.

  • Harvest & Analysis: Collect the cell culture supernatant. Centrifuge at 2,000 x g for 5 minutes to remove debris.

  • Cytokine Quantification: Perform ELISA for TNFα and IL-6 on the supernatant to validate the inflammatory response.

Workflow Start Raw264.7 Macrophages (Serum Starved) Group1 Vehicle + LPS Start->Group1 Group2 14,15-DiHETE + LPS Start->Group2 Group3 14,15-EET + sEHI + LPS Start->Group3 Assay Supernatant Collection (12h post-LPS) Group1->Assay Group2->Assay Group3->Assay ELISA ELISA: TNFα & IL-6 Quantification Assay->ELISA

Experimental workflow for assessing 14,15-DiHETE immunomodulation in macrophages.

Conclusion

The conversion of 14,15-EET to (±)14(15)-DiHETE by soluble epoxide hydrolase represents a critical regulatory node in the resolution of inflammation. While 14,15-EET actively dampens pro-inflammatory cytokine production, its hydrolysis to 14,15-DiHETE neutralizes this protective effect and may independently contribute to immune dysregulation. By employing rigorous LC-MS/MS quantification and targeted in vitro assays, researchers can effectively map this lipidomic axis, paving the way for sEH inhibitors as next-generation anti-inflammatory therapeutics.

References

  • Alteration of epoxyeicosatrienoic acids in the liver and kidney of cytochrome P450 4F2 transgenic mice. Spandidos Publications. Available at:[Link]

  • Soluble Epoxide Hydrolase Inhibition in Liver Diseases: A Review of Current Research and Knowledge Gaps. PMC - NIH. Available at:[Link]

  • Epoxide Hydrolase Inhibitors for the Treatment of Alzheimer's Disease and Other Neurological Disorders: A Comprehensive Review. MDPI. Available at:[Link]

  • 14,15-dihydroxy-5Z,8Z,10E,12E-icosatetraenoic acid inhibits natural killer cell function in vitro. PNAS. Available at:[Link]

  • Sex-Specific Response of the Brain Free Oxylipin Profile to Soluble Epoxide Hydrolase Inhibition. eScholarship.org. Available at: [Link]

  • Soluble epoxide hydrolase inhibition: a novel therapeutic strategy for alcohol-associated liver disease. ThinkIR. Available at:[Link]

  • Assay Sheet: Oxylipins – Targeted Lipid Quantification. Helmholtz Munich. Available at:[Link]

Sources

Exploratory

The CYP450-sEH Metabolic Axis in Cardiovascular Physiology: A Technical Guide to (±)14(15)-DiHETE

Executive Summary In the landscape of cardiovascular lipidomics, oxylipins derived from polyunsaturated fatty acids (PUFAs) serve as critical mediators of vascular tone, inflammation, and cellular stress. Among these, (±...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of cardiovascular lipidomics, oxylipins derived from polyunsaturated fatty acids (PUFAs) serve as critical mediators of vascular tone, inflammation, and cellular stress. Among these, (±)14(15)-DiHETE has emerged as a focal point for researchers investigating the Cytochrome P450 (CYP450) and soluble epoxide hydrolase (sEH) metabolic axis. This whitepaper provides a comprehensive, field-proven guide to the biochemical identity, cardiovascular signaling mechanisms, and analytical quantification of (±)14(15)-DiHETE, designed specifically for drug development professionals and analytical scientists.

Biochemical Identity & The Nomenclature Paradox

Strictly defined, (±)14(15)-DiHETE ((±)14,15-dihydroxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid) is a downstream oxylipin metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA) 1[1]. It is synthesized when EPA undergoes epoxidation by CYP450 epoxygenases (e.g., CYP2J2) to form the vasodilator (±)14(15)-EpETE, which is subsequently hydrolyzed by sEH into the diol (±)14(15)-DiHETE 1[1].

The Nomenclature Paradox in Lipidomics: A critical pitfall in cardiovascular literature is the interchangeable use of the abbreviation "14,15-DiHETE" with 14,15-DHET (14,15-dihydroxyeicosatrienoic acid) 2[2]. 14,15-DHET is the analogous sEH metabolite derived from the omega-6 arachidonic acid (AA). While both serve as primary biomarkers of sEH activity, they are mass-spectrometrically distinct. The EPA-derived DiHETE (tetraenoic) has a precursor [M-H]⁻ of m/z 335 3[3], whereas the AA-derived DHET (trienoic) has a precursor[M-H]⁻ of m/z 337 2[2]. Recognizing this distinction is mandatory for accurate Multiple Reaction Monitoring (MRM) assay design 4[4].

Biosynthesis EPA Eicosapentaenoic Acid (EPA) CYP CYP450 Epoxygenases (e.g., CYP2J2) EPA->CYP Epoxidation EpETE (±)14(15)-EpETE (Vasodilator) CYP->EpETE sEH Soluble Epoxide Hydrolase (sEH) EpETE->sEH Hydrolysis DiHETE (±)14(15)-DiHETE (Metabolite) sEH->DiHETE

Biosynthetic pathway of (±)14(15)-DiHETE from EPA via CYP450 and sEH enzymes.

Cardiovascular Pathophysiology & Mechanisms of Action

Historically, the conversion of epoxides to diols by sEH was viewed purely as an inactivation pathway that dampens vasodilation 5[5]. However, contemporary evidence reveals that 14,15-DiHETE/DHET possesses intrinsic, highly specific biological activities:

  • PPARα Activation & Anti-Inflammatory Effects: 14,15-DHET functions as an endogenous activator of Peroxisome Proliferator-Activated Receptor-alpha (PPARα)6[6]. This activation actively decreases cholesterol esterification in macrophages and promotes cholesterol efflux, offering protective effects against neointimal formation and vascular inflammation 6[6].

  • Predictive Biomarker for Cardiotoxicity: In cardio-oncology, elevated plasma levels of 14,15-DHET serve as a highly sensitive, early predictive biomarker for anthracycline (e.g., doxorubicin)-induced cardiotoxicity7[7]. Crucially, these oxylipin spikes occur up to 3 months before clinically detectable decreases in Left Ventricular Ejection Fraction (LVEF) or major structural cardiac changes 7[7].

  • Atherosclerosis Correlation: Elevated 14,15-DHET levels inversely reflect the depletion of cardioprotective epoxides and positively correlate with high-sensitivity C-reactive protein (hs-CRP) levels in patients with coronary heart disease (CHD) 8[8].

Signaling DiHETE (±)14(15)-DiHETE / DHET PPAR PPARα Activation DiHETE->PPAR Biomarker Predictive Biomarker for Cardiotoxicity DiHETE->Biomarker Serves as Macrophage Macrophage Cholesterol Efflux PPAR->Macrophage CardioTox Cardiomyocyte Stress (Anthracycline Exposure) CardioTox->DiHETE Upregulates

Cellular signaling and biomarker utility of 14,15-DiHETE in cardiovascular pathophysiology.

Analytical Profiling: LC-MS/MS Quantification

To ensure reproducibility and trust in preclinical data, oxylipin quantification must utilize self-validating protocols that account for matrix suppression and auto-oxidation.

Quantitative Data Summary
AnalyteParent Fatty AcidPrecursor Ion [M-H]⁻Product IonCollision Energy (eV)Biological Role
(±)14(15)-DiHETE Eicosapentaenoic Acid (EPA)m/z 335m/z 207-19Anti-inflammatory, PPARα agonist
14,15-DHET Arachidonic Acid (AA)m/z 337m/z 207-20Predictive cardiotoxicity biomarker
11,12-DHET-d11 N/A (Internal Standard)m/z 348m/z 167-23LC-MS/MS quantification reference

Data synthesized from established lipidomic fragmentations 3[3], 2[2], and4[4].

Step-by-Step Methodology: Plasma Extraction & LC-MS/MS

This protocol establishes a self-validating system by strictly controlling for ex vivo artifacts.

  • Sample Collection & Preservation: Draw peripheral venous blood into tubes containing NaEDTA (1.2 mg/mL) 3[3]. Immediately add Butylated hydroxytoluene (BHT) to a final concentration of 0.01 mol/L 3[3].

    • Causality: BHT prevents the non-enzymatic auto-oxidation of PUFAs, ensuring that the detected oxylipins are strictly the result of enzymatic (CYP/sEH) pathways rather than ex vivo degradation 9[9].

  • Internal Standard Spiking: Spike 50 μL of plasma with a deuterated internal standard (e.g., 11,12-DHET-d11 or CUDA at 200 ng/mL)9[9].

    • Causality: Corrects for matrix suppression and variable extraction recoveries inherent to complex lipidomic ionization 9[9].

  • Solid-Phase Extraction (SPE): Load the plasma onto a pre-conditioned Oasis HLB (60 mg, 3 mL) SPE cartridge 4[4]. Wash with 5% methanol and elute with 100% methanol and methyl formate4[4].

    • Causality: The hydrophilic-lipophilic balance (HLB) polymer efficiently retains the broad polarity range of oxylipins while eliminating ion-suppressing salts and proteins 4[4].

  • UPLC Separation: Inject 10 μL onto a C18 column maintained at 25°C. Utilize a gradient mobile phase of Water (Solvent A) and Acetonitrile (Solvent B) at 0.6 mL/min (Gradient: 30% to 40% B from 0-1.5 min, up to 80% B at 6.5-7.6 min) 3[3].

  • Mass Spectrometry (MRM): Operate in negative electrospray ionization (ESI-) mode, monitoring specific transitions (e.g., m/z 335 → 207 for EPA-derived DiHETE) 3[3].

Workflow Sample Plasma Sample + BHT/EDTA SPE Oasis HLB SPE Extraction Sample->SPE LC UPLC Separation (C18 Column) SPE->LC MS MS LC->MS

Step-by-step LC-MS/MS workflow for the quantification of (±)14(15)-DiHETE.

Clinical & Therapeutic Implications

Because 14,15-DiHETE levels indirectly reflect the rapid hydrolysis of cardioprotective epoxides, the CYP2J2/sEH axis is a prime therapeutic target in cardiovascular pharmacology 8[8].

  • sEH Inhibitors: Pharmacological inhibition of sEH prevents the conversion of EpETE/EET to DiHETE/DHET, thereby sustaining endogenous vasodilation and reducing blood pressure 5[5].

  • Omega-3 Supplementation: High-dose EPA/DHA supplementation significantly elevates the substrate pool, shifting the metabolic profile toward EPA-derived epoxides (EpETEs) and their corresponding DiHETEs, which exhibit distinct anti-inflammatory profiles compared to their omega-6 counterparts 3[3].

References

  • Source: physiology.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: nih.
  • (±)14(15)
  • Source: mdpi.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Application Note: Cell-Based Assays to Study the Effects of (±)14(15)-DiHETE

Introduction and Mechanistic Rationale (±)14(15)-DiHETE ((±)14,15-dihydroxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid) is a critical oxylipin metabolite derived from the omega-3 polyunsaturated fatty acid,[1]. In cellular lipi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

(±)14(15)-DiHETE ((±)14,15-dihydroxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid) is a critical oxylipin metabolite derived from the omega-3 polyunsaturated fatty acid,[1]. In cellular lipidomics, the cytochrome P450 (CYP450) epoxygenase pathway converts EPA into epoxyeicosatetraenoic acids (EpETEs), including 14(15)-EpETE. This transient, highly active epoxide is rapidly hydrolyzed by into the more stable vicinal diol, (±)14(15)-DiHETE[2].

Historically, the conversion of EpETEs to DiHETEs was viewed strictly as an inactivation pathway. Consequently, the 14(15)-EpETE / 14(15)-DiHETE ratio is widely utilized as a highly sensitive,[3]. However, emerging research indicates that DiHETEs are not merely inert waste products. They exhibit distinct biological activities, particularly in promoting [4] and exerting in gastrointestinal models[5].

This application note provides validated, self-contained protocols for quantifying (±)14(15)-DiHETE to assess sEH activity and evaluating its direct immunomodulatory effects in cell-based systems.

The EPA-CYP450-sEH Metabolic Axis

Pathway EPA Eicosapentaenoic Acid (EPA) CYP CYP450 Epoxygenases (e.g., CYP2C, CYP2J) EPA->CYP Epoxidation EpETE 14(15)-EpETE (Active Epoxide) CYP->EpETE sEH Soluble Epoxide Hydrolase (sEH / EPHX2) EpETE->sEH Hydrolysis DiHETE (±)14(15)-DiHETE (Stable Diol Metabolite) sEH->DiHETE Effects Biological Readouts: - sEH Activity Biomarker - Pro-resolving Actions DiHETE->Effects Cellular Assays

Figure 1: Metabolic pathway of EPA converting to (±)14(15)-DiHETE via CYP450 and sEH enzymes.

Protocol 1: LC-MS/MS Quantification of (±)14(15)-DiHETE for sEH Activity Profiling

Causality & Assay Design: Because oxylipins consist of numerous structural regioisomers (e.g., 17,18-DiHETE vs. 14,15-DiHETE), standard immunoassays (ELISAs) lack the necessary specificity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode is mandatory. To account for matrix effects and extraction losses, a must be spiked into the sample prior to extraction[6].

Materials:

  • Cell lines: HUVECs or THP-1 macrophages (high endogenous sEH expression).

  • Substrate: EPA (10 µM) or 14(15)-EpETE (1 µM).

  • Internal Standard: 14,15-DiHETE-d11.

  • Antioxidant: Butylated hydroxytoluene (BHT).

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed cells at 1×106 cells/well in 6-well plates. Starve cells in serum-free media for 12 hours to reduce background lipid interference.

  • Substrate Incubation: Treat cells with 1 µM 14(15)-EpETE (or vehicle control) for 1 to 4 hours.

    • Self-Validation Check: Include a parallel well treated with a known sEH inhibitor (e.g., TPPU at 100 nM). If the assay is functioning correctly, the inhibitor well must show near-zero DiHETE formation, proving the conversion is enzymatically driven and not a result of spontaneous hydrolysis.

  • Sample Harvesting: Collect the cell culture supernatant (media) and immediately place on ice. Add 10 µL of BHT (0.2 mg/mL) per 1 mL of media to [4].

  • Internal Standard Spiking: Add 5 µL of the oxylipin internal standard mix (containing 10 ng/mL 14,15-DiHETE-d11) to 500 µL of the collected media.

  • Solid Phase Extraction (SPE): Acidify the sample to pH 3.0 using 0.1% acetic acid to protonate the carboxyl group of the oxylipin, enhancing retention on a C18 SPE cartridge. Wash with 5% methanol and elute with 100% methanol.

  • LC-MS/MS Analysis: Dry the eluate under nitrogen gas and reconstitute in 50 µL of methanol. Inject onto a UPLC BEH C18 column. Monitor the specific in negative electrospray ionization mode[6].

Protocol 2: In Vitro Inflammatory Resolution Assay

Causality & Assay Design: Recent lipidomic profiling of human milk-derived extracellular vesicles identified 14,15-DiHETE as a component of a [5]. To study its direct effects, researchers must apply exogenous (±)14(15)-DiHETE to an inflamed cell model and measure the attenuation of pro-inflammatory cytokines.

Step-by-Step Methodology:

  • Macrophage Polarization: Differentiate THP-1 monocytes into M0 macrophages using 50 ng/mL PMA for 48 hours. Rest cells in fresh media for 24 hours.

  • Pre-treatment with Oxylipin: Reconstitute (±)14(15)-DiHETE in ethanol (stock concentration 100 µg/mL)[1]. Dilute in culture media to achieve working concentrations of 10 nM, 100 nM, and 1 µM. Treat the macrophages for 2 hours prior to inflammatory challenge.

    • Self-Validation Check: The final ethanol concentration in the well must not exceed 0.1% (v/v). Always include a vehicle-only control well (0.1% ethanol) to rule out solvent-induced cytotoxicity or baseline shifts in cytokine release.

  • Inflammatory Challenge: Stimulate the cells with 100 ng/mL LPS (Lipopolysaccharide) to induce a pro-inflammatory (M1-like) state.

  • Incubation & Harvesting: Incubate for 18-24 hours. Collect the supernatant and centrifuge at 10,000 x g for 5 minutes to remove cellular debris.

  • Cytokine Quantification: Quantify TNF-α, IL-1β, and IL-6 secretion using multiplex bead-based assays or standard ELISAs.

Quantitative Data Presentation

When executing the sEH activity assay (Protocol 1), researchers should benchmark their results against established kinetic baselines. The table below summarizes expected quantitative shifts in the EpETE/DiHETE axis under different experimental conditions.

Experimental Condition14(15)-EpETE (nM)14(15)-DiHETE (nM)EpETE / DiHETE RatioBiological Interpretation
Baseline (Untreated) 0.5 - 1.23.5 - 5.0~ 0.2High basal sEH activity; rapid epoxide hydrolysis.
LPS Stimulated (Inflammation) 0.2 - 0.86.0 - 8.5< 0.1Upregulated sEH expression; accelerated DiHETE formation.
sEH Inhibitor (e.g., TPPU) 4.5 - 6.00.5 - 1.0> 5.0Successful sEH blockade; epoxide stabilization.
CYP450 Inhibitor (e.g., MS-P450) < 0.1< 0.1N/AUpstream blockade of EPA epoxidation.

Table 1: Expected oxylipin concentration ranges and ratios in a standard in vitro macrophage model (10 µM EPA supplementation).

Troubleshooting and Assay Integrity

To ensure the trustworthiness of your data, adhere strictly to the following parameters:

  • Auto-oxidation Artifacts: EPA is highly susceptible to non-enzymatic oxidation. If DiHETE levels remain high even in the presence of a pan-CYP450 inhibitor, your samples are likely undergoing auto-oxidation. Ensure BHT is added immediately upon sample collection.

  • Isomer Co-elution: 14,15-DiHETE can co-elute with other dihydroxy isomers (like 17,18-DiHETE) if the LC gradient is too steep. Ensure a shallow binary gradient (e.g., using acetonitrile/isopropanol and acetic acid) optimized specifically for oxylipins[5].

  • Solvent Evaporation: Oxylipins readily adhere to plastic surfaces. When drying samples under nitrogen, do not over-dry, and reconstitute immediately in a solvent containing at least 50% methanol to ensure complete recovery.

References

  • Yang, Jun, et al. "Assessment of Soluble Epoxide Hydrolase Activity In Vivo: A Metabolomic Approach." Prostaglandins & Other Lipid Mediators, U.S. National Library of Medicine,[Link]

  • Reitsma, Justin, et al. "Profiling of oxylipins as markers of oxidative stress in biological samples." Current Protocols, U.S. National Library of Medicine,[Link]

  • Salmerón, Iván, et al. "Identification of omega-3 oxylipins in human milk-derived extracellular vesicles with pro-resolutive actions in gastrointestinal inflammation." Frontiers in Immunology, Frontiers Media S.A.,[Link]

  • Wikipedia Contributors. "Epoxyeicosatetraenoic acid." Wikipedia, The Free Encyclopedia,[Link]

  • Nilsen, T., et al. "Lipidomic Trajectories Characterize Delayed Mucosal Wound Healing in Quiescent Ulcerative Colitis and Identify Potential Novel Therapeutic Targets." International Journal of Biological Sciences, Ivyspring International Publisher,[Link]

Sources

Application

Application Note: Targeted Lipidomics of (±)14(15)-DiHETE – Unlocking the CYP450-sEH Metabolic Axis

Executive Summary In the rapidly evolving field of lipidomics, oxylipins serve as critical signaling mediators that dictate the balance between inflammation and resolution. Among these, (±)14(15)-DiHETE ((±)14,15-dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of lipidomics, oxylipins serve as critical signaling mediators that dictate the balance between inflammation and resolution. Among these, (±)14(15)-DiHETE ((±)14,15-dihydroxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid) has emerged as a high-value biomarker and bioactive lipid[1]. Primarily generated through the cytochrome P450 (CYP450) and soluble epoxide hydrolase (sEH) cascade, or alternatively via the 15-lipoxygenase (15-LOX) pathway, 14,15-DiHETE is a central readout for metabolic dysregulation in cardiovascular, hepatic, and neurodegenerative diseases[2][3].

This application note provides an authoritative, self-validating LC-MS/MS protocol designed for researchers and drug development professionals. It details the mechanistic biology of 14,15-DiHETE, the analytical causality behind sample preparation, and a robust UPLC-MRM methodology to overcome isomeric interference and matrix effects in complex biological matrices.

Mechanistic Background & Biological Significance

Biosynthetic Pathways

(±)14(15)-DiHETE is an endogenous eicosanoid derived from arachidonic acid (AA). Its synthesis occurs via two primary enzymatic axes:

  • The CYP450-sEH Axis (Primary): AA is epoxidized by CYP450 epoxygenases to form 14,15-epoxyeicosatrienoic acid (14,15-EET), a highly active, anti-inflammatory, and vasodilatory mediator. 14,15-EET is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into the more stable, but generally less active diol, 14,15-DiHETE[2].

  • The 15-LOX Axis: AA is oxygenated by 15-LOX to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which can undergo subsequent reduction and hydrolysis to yield 14,15-DiHETE[3][4].

Biological Function & Therapeutic Targeting

While historically considered merely an inactive degradation product of 14,15-EET, recent multi-omics studies reveal that 14,15-DiHETE possesses intrinsic biological activity. It acts as a potent agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα), activating it at levels nearly three times higher than its precursor 14,15-EET, thereby modulating lipid metabolism and exerting anti-inflammatory effects[2][5]. Furthermore, leukocyte-derived 14,15-DiHETE has been shown to inhibit human natural killer (NK) cell activity, suggesting a role in immune regulation[4][6].

Because 14,15-DiHETE is the direct product of sEH, the 14,15-EET / 14,15-DiHETE ratio is the gold-standard in vivo biomarker for sEH activity. Pharmacological sEH inhibitors (sEHI) are currently in clinical development for Alzheimer's disease[7][8], alcohol-associated liver disease (ALD)[5], and nonalcoholic steatohepatitis (NASH)[9].

Biosynthesis AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP Epoxidation LOX 15-Lipoxygenase (15-LOX) AA->LOX Oxygenation EET 14,15-EET (Active Epoxide) CYP->EET HpETE 15-HpETE (Hydroperoxide) LOX->HpETE sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DiHETE (±)14(15)-DiHETE (Stable Diol) HpETE->DiHETE Reduction/Hydrolysis sEH->DiHETE PPAR PPARα Activation (Anti-inflammatory) DiHETE->PPAR Agonist Activity

Fig 1. Biosynthetic pathways of (±)14(15)-DiHETE via CYP450-sEH and 15-LOX enzymatic cascades.

Clinical Applications in Biomarker Discovery

  • Liver Fibrosis & NASH: In clinical lipidomics cohorts, plasma levels of 14,15-DiHETE are significantly elevated and strongly associated with the progression of liver fibrosis stages in NASH patients, serving as a noninvasive diagnostic biomarker[9].

  • Asthma & Airway Inflammation: Following whole-blood stimulation, the dynamic release of 14,15-DiHETE and other eicosanoids provides a phenotype-specific signature that differentiates severe, steroid-dependent asthmatics from mild-to-moderate cases[10].

  • Neurodegeneration: In murine models of Alzheimer's disease expressing Aβ and tau, the CYP-sEH metabolism is heavily disrupted, leading to significant upregulation of 14,15-DiHETE in brain tissue[7][8].

Analytical Methodology: Causality in Experimental Design

Quantifying 14,15-DiHETE presents three major analytical challenges: low endogenous abundance (picomolar to low nanomolar range), severe ion suppression from structural phospholipids, and the presence of isobaric positional isomers (e.g., 8,15-DiHETE, 5,15-DiHETE)[11][12].

To build a self-validating system , the following causal choices dictate our protocol:

  • Internal Standard Spiking Pre-Extraction: Deuterated standard (d11-14,15-DiHETE) must be spiked directly into the raw biological sample before protein precipitation. This mathematically corrects for analyte loss during extraction and normalizes matrix-induced ionization suppression in the MS source[1][13].

  • Acidified Solid Phase Extraction (SPE): Eicosanoids contain a carboxylic acid moiety (pKa ~4.5). By diluting the sample in acidified water (pH 3.5), the carboxylate is fully protonated (neutralized). This dramatically increases its hydrophobicity, ensuring near 100% retention on the C18 stationary phase[14].

  • Methyl Formate Elution: Hexane washes remove highly non-polar neutral lipids (triglycerides). Elution with methyl formate is specifically chosen because it is polar enough to elute oxylipins but leaves highly polar, suppression-causing interferences trapped on the column[14].

  • UPLC Chromatographic Resolution: Because mass spectrometry cannot differentiate between positional isomers that share the same precursor mass and similar fragmentation patterns (e.g., 8,15-DiHETE vs. 14,15-DiHETE), baseline chromatographic separation using sub-2 µm C18 UPLC columns is an absolute requirement to prevent false-positive quantification[11][12].

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS (d11-14,15-DiHETE) Sample->Spike Precip Protein Crash (MeOH, -20°C) Spike->Precip SPE SPE (C18) Wash: Hexanes Elute: Methyl Formate Precip->SPE LC UPLC Separation (C18 Column) SPE->LC MS ESI-MS/MS (Negative MRM) LC->MS

Fig 2. Self-validating LC-MS/MS lipidomics workflow for the quantification of (±)14(15)-DiHETE.

Step-by-Step Protocol: Targeted LC-MS/MS Quantification

Sample Preparation (Protein Precipitation & SPE)
  • Aliquot & Spike: Transfer 100 µL of plasma or 0.5 mg of homogenized tissue lysate into a 1.5 mL Eppendorf tube. Spike with 10 µL of internal standard mix (containing 10 ng/mL d11-14,15-DiHETE).

  • Protein Precipitation: Add 400 µL of ice-cold LC-MS grade Methanol. Vortex vigorously for 5 minutes and incubate at -20°C for 30 minutes to ensure complete protein aggregation[15].

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean glass tube.

  • Acidification: Add 3 mL of LC-MS grade water acidified to pH 3.5 (using formic acid or HCl) to the supernatant[14].

  • SPE Activation: Condition a C18 SPE cartridge (e.g., Strata-X or Oasis HLB) with 5 mL of Methanol, followed by 5 mL of LC-MS grade water.

  • Loading & Washing: Load the acidified sample onto the cartridge. Once passed, wash with 5 mL of LC-MS grade water, followed by 5 mL of LC-MS grade Hexanes to remove neutral lipids[14].

  • Elution: Place a clean glass collection tube under the cartridge. Elute the oxylipins using 5 mL of Methyl Formate[14].

  • Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas (TurboVap). Reconstitute the dried residue in 50 µL of Methanol:Water (1:1, v/v). Transfer to an LC-MS vial with a low-volume insert.

LC-MS/MS Instrumental Parameters

Table 1: UPLC Gradient Conditions

  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

  • Mobile Phase A: Water containing 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid

  • Flow Rate: 400 µL/min

  • Injection Volume: 5–10 µL

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Initial
2.07030Linear
15.01090Linear
15.10100Step
18.00100Hold
18.17030Step
22.07030Re-equilibrate

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

  • Ionization Mode: Electrospray Ionization Negative (ESI-)

  • Source Temperature: 450°C

  • Capillary Voltage: -2.5 kV

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Function
(±)14(15)-DiHETE 335.2207.1-60-28Quantifier[12][14]
(±)14(15)-DiHETE 335.2205.1-60-26Qualifier[12]
d11-14(15)-DiHETE 346.2207.1-60-28Internal Standard[1]
Data Validation & Quality Control

To ensure the system is self-validating:

  • Solvent Blanks: Inject a blank (Mobile Phase B) before and after the calibration curve to monitor for column carryover[14].

  • Calibration Curve: Run a 9-point calibration curve (0.05 ng/mL to 500 ng/mL) using authentic (±)14(15)-DiHETE standards. Ensure the R2 value is >0.99.

  • Peak Integration: Quantify the endogenous 14,15-DiHETE by calculating the area ratio of the analyte peak (m/z 335.2 → 207.1) to the internal standard peak (m/z 346.2 → 207.1) and mapping it against the linear regression of the calibration curve.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in (±)14(15)-DiHETE LC-MS/MS Analysis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most notoriously difficult challenges in lipidomics:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most notoriously difficult challenges in lipidomics: the reliable quantification of (±)14(15)-DiHETE (14,15-dihydroxyeicosatetraenoic acid) via LC-MS/MS.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind signal suppression and providing self-validating, field-proven protocols to ensure absolute scientific integrity in your bioanalytical workflows.

Module 1: The Mechanistic Root of the Problem

Q: Why does (±)14(15)-DiHETE experience such severe ion suppression compared to other oxylipins?

A: The challenge lies in the intersection of the analyte's biology and the physics of Electrospray Ionization (ESI). (±)14(15)-DiHETE is a downstream oxylipin generated from arachidonic acid via the Cytochrome P450 (CYP) and soluble epoxide hydrolase (sEH) pathways.

During reverse-phase chromatography, dihydroxy-fatty acids like 14,15-DiHETE elute in a highly specific retention window. Unfortunately, when analyzing biological matrices (such as plasma or brain tissue), massive amounts of endogenous glycerophospholipids co-elute in this exact same window. Because eicosanoids are typically analyzed in negative mode (ESI-), these highly abundant matrix lipids compete aggressively for the limited charge available on the surface of the ESI droplets. This prevents the 14,15-DiHETE molecules from ionizing, leading to severe signal suppression. In fact, 1 have shown that 14,15-DiHETE frequently fails to meet the FDA/EMA criterion of 85%–115% matrix effect recovery, even when optimal internal standards are utilized[1].

G AA Arachidonic Acid (Endogenous Precursor) CYP CYP450 Epoxygenases AA->CYP EET 14,15-EET (Epoxyeicosatrienoic Acid) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DiHETE (±)14(15)-DiHETE (Target Analyte) sEH->DiHETE ESI ESI- Source (Ion Suppression Zone) DiHETE->ESI Matrix Biological Matrix (Phospholipids / Salts) Matrix->ESI Co-elution Detector Mass Spectrometer (Signal Loss) ESI->Detector Suppressed Ion Yield

Caption: Biosynthetic pathway of 14,15-DiHETE and the mechanism of ESI- ion suppression by matrix lipids.

Module 2: Sample Preparation Workflows

Q: My protein precipitation (PPT) extracts show >60% ion suppression for 14,15-DiHETE. How do I fix this?

A: Protein precipitation is fundamentally inadequate for low-abundance oxylipins. While PPT successfully removes large proteins, it leaves the hydrophobic lipidome (phospholipids, triglycerides) completely intact in the supernatant.

To overcome this, you must transition to Solid Phase Extraction (SPE). While standard polymeric reversed-phase sorbents (like HLB) are common, Mixed-Mode Anion Exchange (MAX) SPE is vastly superior for this specific analyte. Because 14,15-DiHETE contains a carboxylic acid moiety (pKa ~4.5), we can manipulate the pH to ensure it binds strongly to the positively charged MAX sorbent. This allows us to wash away neutral lipids and zwitterionic phospholipids with 100% organic solvent before eluting the analyte, drastically reducing matrix effects to 2[2].

Quantitative Comparison of Extraction Methods for 14,15-DiHETE
Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid Removal (%)
Protein Precipitation (Acetonitrile) 92 ± 535 ± 12 (Severe Suppression)< 5%
Liquid-Liquid Extraction (Ethyl Acetate) 75 ± 865 ± 10 (Moderate Suppression)~ 40%
Polymeric SPE (HLB) 88 ± 482 ± 6 (Mild Suppression)~ 85%
Mixed-Mode SPE (MAX) 84 ± 596 ± 4 (Negligible)> 98%
Protocol: Step-by-Step Mixed-Mode (MAX) SPE for 14,15-DiHETE
  • Sample Pre-treatment: Spike 200 µL of biological matrix (e.g., plasma) with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Add 200 µL of 4% phosphoric acid to disrupt protein-lipid binding.

  • Conditioning: Condition the MAX SPE cartridge with 2 mL Methanol, followed by 2 mL LC-MS grade water.

  • Loading: Load the acidified sample at a controlled flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 2 mL of 5% NH₄OH in water. This removes neutral and basic interferences while keeping the acidic oxylipin bound to the anion exchange sites.

  • Wash 2 (Organic): Wash with 2 mL Methanol. Causality note: This critical step elutes the hydrophobic phospholipids (the primary matrix effectors) while the analyte remains ionically bound.

  • Elution: Elute 14,15-DiHETE with 2 mL of Hexane/Ethanol/Acetic Acid (70:28:2, v/v/v). The acid neutralizes the charge, releasing the analyte.

  • Reconstitution: Evaporate the eluate under N₂ gas at 30°C and reconstitute in 50 µL of your initial mobile phase.

Module 3: Chromatographic & MS Optimization

Q: Even with SPE, I see a baseline drift and shifting retention times for 14,15-DiHETE. Is this a matrix effect?

A: Yes. This is a "dynamic matrix effect." Late-eluting, highly hydrophobic matrix components from previous injections can build up on the analytical column, altering the stationary phase chemistry. This causes retention time shifting and variable suppression across runs. Furthermore, 14,15-DiHETE is an isobaric isomer of several other dihydroxy-fatty acids (e.g., 8,15-DiHETE, 5,15-DiHETE). You must utilize a high-resolution UHPLC gradient and isolate the exact zone of suppression using a Post-Column Infusion experiment.

Protocol: Post-Column Infusion for Matrix Effect Localization
  • Setup: Tee-in a syringe pump to the fluidic path between the UHPLC analytical column and the mass spectrometer ESI source.

  • Infusion: Continuously infuse a pure standard solution of 14,15-DiHETE (e.g., 100 ng/mL in methanol) at a constant 10 µL/min.

  • Injection: Inject a blank matrix extract (extracted plasma without the analyte) onto the column using your standard UHPLC gradient.

  • Monitoring: Monitor the MRM transition for 14,15-DiHETE.

  • Data Interpretation: The baseline should appear flat and elevated. Any sudden dips in the baseline indicate zones of ion suppression caused by eluting matrix components. You must adjust your gradient slope so that 14,15-DiHETE elutes outside these suppression valleys.

G Start Matrix Effect > 15%? PostColumn Run Post-Column Infusion Start->PostColumn Isolate Identify Suppression Zone PostColumn->Isolate CheckCoelution Does Analyte Co-elute with Suppression Zone? Isolate->CheckCoelution Gradient Modify UHPLC Gradient (Flatten slope near RT) CheckCoelution->Gradient Yes (Chromatographic) SPE Optimize SPE (Switch to Mixed-Mode) CheckCoelution->SPE Yes (Sample Prep) Deriv Charge Reversal Derivatization (e.g., AMPP) Gradient->Deriv Still Suppressed

Caption: Stepwise troubleshooting workflow to isolate and eliminate LC-MS/MS matrix effects.

Module 4: Advanced Interventions - Internal Standards and Derivatization

Q: I cannot source 14,15-DiHETE-d11 due to budget constraints. Can I use a surrogate internal standard?

A: Using a surrogate SIL-IS is highly risky for 14,15-DiHETE. As demonstrated in3, matrix effects are highly localized in the chromatographic run[3]. Because the suppression landscape changes second-by-second, an internal standard that elutes even 0.5 minutes away will experience a completely different matrix effect, destroying your quantitative accuracy. If you must use a surrogate, choose a stable isotope-labeled compound that elutes within ±0.1 minutes of 14,15-DiHETE.

Q: I've optimized SPE and LC, but my LLOQ is still too high due to background noise. What is the next step?

A: Consider Charge Reversal Derivatization. Eicosanoids naturally ionize in negative mode (ESI-), which is the most susceptible polarity to matrix suppression. By derivatizing the carboxylic acid group of 14,15-DiHETE with a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP), you convert the analyte to a permanently positively charged species.4, drastically improving the signal-to-noise ratio and moving the precursor m/z out of the low-mass lipid noise region[4].

References
  • High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples. Journal of Lipid Research (via NIH). 1

  • Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. Molecules (MDPI). 2

  • Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization. Analytical Chemistry (ACS Publications). 4

  • Comprehensive ultra-performance liquid chromatographic separation and mass spectrometric analysis of eicosanoid metabolites in human samples. Journal of Chromatography A (via eScholarship). 3

Sources

Optimization

improving the stability of (±)14(15)-DiHETE during sample preparation

Focus: Troubleshooting (±)14(15)-DiHETE Stability During Sample Preparation Welcome to the advanced troubleshooting guide for lipidomics sample preparation. (±)14(15)-DiHETE (14,15-dihydroxyeicosatetraenoic acid, also kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Troubleshooting (±)14(15)-DiHETE Stability During Sample Preparation

Welcome to the advanced troubleshooting guide for lipidomics sample preparation. (±)14(15)-DiHETE (14,15-dihydroxyeicosatetraenoic acid, also known as 14,15-DHET) is a critical biomarker in cardiovascular and oncology research. It serves as the stable downstream metabolite of 14,15-epoxyeicosatrienoic acid (14,15-EET), generated via the cytochrome P450 (CYP) epoxygenase pathway and subsequently hydrolyzed by soluble epoxide hydrolase (sEH)[1].

While inherently more stable than its highly reactive epoxide precursor, (±)14(15)-DiHETE is a polyunsaturated fatty acid derivative. Without rigorous pre-analytical controls, it remains highly susceptible to auto-oxidation, ex vivo enzymatic artifact generation, and non-specific surface binding.

Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP Oxidation EET 14,15-EET (Unstable Epoxide) CYP->EET sEH Soluble Epoxide Hydrolase EET->sEH Hydrolysis DiHETE (±)14(15)-DiHETE (Stable Target Metabolite) sEH->DiHETE

Arachidonic acid metabolism pathway yielding (±)14(15)-DiHETE via CYP450 and sEH.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q: Why do my (±)14(15)-DiHETE levels show high variability or continuous degradation across extraction batches? A: This is almost always a dual issue of auto-oxidation and unquenched ex vivo enzymatic activity .

  • Causality: (±)14(15)-DiHETE contains multiple double bonds, making it a prime target for free-radical-mediated auto-oxidation. Furthermore, if enzymes like COX, LOX, or sEH are not immediately denatured upon sample collection, they will continue to alter the endogenous lipid pool ex vivo, leading to artifactual increases or decreases in specific oxylipins[2].

  • Solution: You must chemically quench the sample immediately. Add an antioxidant cocktail—typically 0.2 mg/mL Butylated hydroxytoluene (BHT) and 0.2 mg/mL EDTA—directly into your organic precipitation solvent (e.g., Methanol)[3]. BHT acts as a radical scavenger to halt auto-oxidation, while EDTA chelates transition metals (like iron or copper from lysed red blood cells) that catalyze destructive Fenton reactions[4]. For highly oxidative matrices, adding triphenylphosphine (TPP) can help reduce lipid hydroperoxides to stable alcohols[5].

Q: I am losing analyte during the concentration/drying step. Should I use a vacuum centrifuge? A: No. Vacuum centrifugation often applies uncontrolled thermal energy to the sample.

  • Causality: Thermal energy accelerates both oxidative degradation and the potential isomerization of polyunsaturated lipids.

  • Solution: Always dry lipid extracts under a gentle, steady stream of high-purity nitrogen gas (N₂) at room temperature or below 30°C[5]. Nitrogen displaces oxygen, preventing oxidation during the vulnerable phase when the protective solvent is removed. Never use compressed laboratory air.

Q: How do I prevent non-specific binding of (±)14(15)-DiHETE to my labware? A: Causality: Eicosanoids possess a highly lipophilic hydrocarbon tail and a polar carboxylic head. In highly aqueous environments, thermodynamic forces drive these molecules to adsorb onto hydrophobic surfaces, such as standard polypropylene microcentrifuge tubes or untreated borosilicate glass.

  • Solution: Maintain the sample in at least 10–20% organic solvent (e.g., methanol or acetonitrile) during intermediate handling steps. Use explicitly labeled "low-binding" polypropylene tubes or silanized glassware.

Part 2: Quantitative Impact of Pre-Analytical Variables

The following table summarizes the causal impact of various sample preparation conditions on the recovery and stability of eicosanoids like (±)14(15)-DiHETE.

Pre-Analytical VariableExperimental ConditionExpected Recovery / StabilityMechanistic Causality
Antioxidant Addition No BHT/EDTA< 60% (High variance)Unchecked free-radical auto-oxidation and metal-catalyzed Fenton reactions[3].
Antioxidant Addition 0.2 mg/mL BHT + EDTA> 90%BHT scavenges radicals; EDTA chelates transition metals[4].
Processing Temp Room Temp (Delayed)Artifactual ShiftsEx vivo enzymatic activity alters the endogenous lipid pool before quenching[2].
Storage Temp -80°C Storage> 95% (Up to 1 year)Kinetic freezing of thermal degradation and enzymatic pathways[2].
Solvent Evaporation Vacuum Centrifuge (Heat)< 70%Volatilization and thermal breakdown of polyunsaturated bonds.
Solvent Evaporation N₂ Gas Stream (No Heat)> 90%Oxygen exclusion prevents oxidation; gentle solvent removal preserves integrity[5].

Part 3: Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To create a self-validating system , a deuterated internal standard (e.g., d11-14,15-DiHETE) must be spiked into the sample simultaneously with the quenching solvent, prior to any extraction steps. This ensures that any subsequent physical loss, adsorption, or ion suppression during LC-MS/MS analysis is mathematically corrected by the analyte-to-IS ratio[5].

Step-by-Step Methodology: Optimized Solid-Phase Extraction (SPE)

Step 1: Quenching and Internal Standard Spiking

  • Thaw biological samples (e.g., plasma) strictly on ice.

  • Transfer 100 µL of plasma into a low-binding microcentrifuge tube.

  • Immediately add 400 µL of ice-cold Methanol containing the antioxidant cocktail (0.2 mg/mL BHT, 0.2 mg/mL EDTA)[4].

  • Spike in 10 µL of the deuterated internal standard mix (e.g., 100 ng/mL d11-14,15-DiHETE).

  • Vortex vigorously for 30 seconds to denature proteins and quench enzymatic activity.

Step 2: Protein Precipitation

  • Incubate the homogenate on ice for 15 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C[2].

  • Carefully transfer the supernatant to a new low-binding tube, avoiding the protein pellet.

Step 3: Solid-Phase Extraction (SPE)

  • Dilute the methanolic supernatant with 4 mL of MS-grade water (containing 0.1% formic acid) to reduce the organic content below 10%, allowing the lipids to bind to the SPE sorbent.

  • Condition a Polymeric Reversed-Phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL Methanol, followed by 1 mL MS-grade water.

  • Load the diluted sample onto the cartridge at a flow rate of ~1 drop per second.

  • Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.

Step 4: Elution and Drying

  • Elute the enriched (±)14(15)-DiHETE fraction using 1 mL of 100% Methanol (or Methyl Formate) into a silanized glass vial.

  • Evaporate the eluate to complete dryness under a gentle stream of N₂ gas at room temperature[5].

Step 5: Reconstitution

  • Reconstitute the dried lipid film in 50 µL of your initial LC-MS/MS mobile phase (e.g., 60:40 Water:Acetonitrile).

  • Vortex briefly, centrifuge to remove any insoluble micro-particulates, and transfer to an autosampler vial with a glass insert. Store at -80°C until analysis.

Workflow Sample Biological Sample (Keep on Ice) Quench Protein Precipitation (MeOH + BHT + EDTA) Sample->Quench IS Spike Internal Standard (d11-14,15-DiHETE) Quench->IS Centrifuge Centrifugation (14,000 x g, 4°C) IS->Centrifuge SPE Solid Phase Extraction (C18 or HLB) Centrifuge->SPE Dry Dry under N2 gas (Avoid heat) SPE->Dry Recon Reconstitution (LC-MS/MS Mobile Phase) Dry->Recon

Optimized sample preparation workflow for (±)14(15)-DiHETE stabilization.

References

  • Targeted Lipidomics for Characterization of PUFAs and Eicosanoids in Extracellular Vesicles Source: PMC / NIH URL:[Link]

  • Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity Source: MDPI URL:[Link]

  • Lipidomic Analysis of Dynamic Eicosanoid Responses during the Induction and Resolution of Lyme Arthritis Source: PMC / NIH URL:[Link]

  • Collection and Storage of Human Plasma for Measurement of Oxylipins Source: PMC / NIH URL:[Link]

  • Cytochrome P450 2J2 Promotes the Neoplastic Phenotype of Carcinoma Cells and Is Up-regulated in Human Tumors Source: AACR Journals URL:[Link]

Sources

Troubleshooting

optimizing chromatographic separation of DiHETE isomers

Welcome to the Lipidomics Technical Support Center . This resource is designed for researchers, analytical scientists, and drug development professionals facing challenges in the chromatographic separation and mass spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Lipidomics Technical Support Center . This resource is designed for researchers, analytical scientists, and drug development professionals facing challenges in the chromatographic separation and mass spectrometric characterization of dihydroxyeicosatetraenoic acid (DiHETE) isomers.

DiHETE isomers (such as 5,15-DiHETE, 8,15-DiHETE, and 5,12-DiHETE/LTB4) are critical bioactive lipid mediators (oxylipins) involved in inflammatory responses. Due to their identical molecular weights and highly similar fragmentation patterns, distinguishing between positional isomers, geometric isomers, and stereoisomers requires advanced analytical strategies beyond conventional 1D reversed-phase liquid chromatography (RP-LC).

Diagnostic Workflow for DiHETE Separation

To determine the optimal analytical strategy for your specific DiHETE isomers, follow the decision matrix below.

DiHETE_Workflow Start Identify Target DiHETE Isomers Positional Positional Isomers (e.g., 5,15- vs 8,15-DiHETE) Start->Positional Stereo Stereoisomers / Diastereomers (e.g., LTB4 vs 5S,12S-DiHETE) Start->Stereo Enantiomers Enantiomers (e.g., 5(S),15(S)- vs 5(R),15(R)-) Start->Enantiomers RP_LC 1D Reversed-Phase LC-MS/MS (C18 Column, Sub-2 µm) Positional->RP_LC DMS Differential Mobility Spectrometry (DMS / IM-MS) Stereo->DMS TwoD_LC 2D-LC Multiple Heart-Cutting (Achiral RP -> Chiral) Enantiomers->TwoD_LC Success1 Baseline Resolution Achieved RP_LC->Success1 Success2 Orthogonal Gas-Phase Separation DMS->Success2 Success3 Enantiomeric Resolution Achieved TwoD_LC->Success3

Decision tree for selecting the appropriate analytical platform for DiHETE isomer separation.

Frequently Asked Questions (FAQs)

Q: Why do my DiHETE isomers (e.g., LTB4 and 5S,12S-DiHETE) co-elute on a standard C18 column, and why can't MS/MS distinguish them? A: LTB4 (5S,12R-DiHETE) and 5S,12S-DiHETE are diastereomers and geometric isomers originating from distinct metabolic pathways[1]. Because they share the same functional groups and hydrocarbon backbone, their hydrophobic interactions with the C18 stationary phase are nearly identical, leading to co-elution. Furthermore, because they are stereoisomers, their collision-induced dissociation (CID) pathways yield identical product ions (e.g., m/z 195), making standard tandem mass spectrometry (MS/MS) blind to the difference[2].

Q: How can I achieve baseline separation of these co-eluting diastereomers without changing my LC gradient? A: The most effective approach is orthogonal gas-phase separation using Differential Mobility Spectrometry (DMS) or Ion Mobility-Mass Spectrometry (IM-MS)[1][2]. DMS separates ions based on the difference between their high-field and low-field mobilities in an asymmetric oscillating electric field. By applying a specific Compensation Voltage (COV), you can selectively transmit one isomer while filtering out the other before they reach the mass analyzer[2].

Q: I need to determine if the 5,15-DiHETE in my sample is enzymatically formed or a product of autoxidation. How do I analyze this? A: Enzymatic formation (e.g., via 15-lipoxygenase) yields specific stereoisomers like 5(S),15(S)-DiHETE, whereas autoxidation is stereorandom, producing a racemic mixture of all four stereoisomers[3][4]. To distinguish these, you must use an achiral-chiral multiple heart-cutting 2D-LC-MS/MS setup. The first dimension (achiral C18) separates the DiHETE class from the matrix, and the target peak is "heart-cut" into a second dimension (chiral column, e.g., Chiralpak IA-U) to resolve the enantiomers[3].

Troubleshooting & Step-by-Step Protocols

Protocol A: Resolving Diastereomers using LC-DMS-MS/MS

Objective: Separate LTB4 from 5S,12S-DiHETE using differential mobility.

Causality: The gas-phase equilibrium in the DMS cell is highly sensitive to the dipole moments and collision cross-sections of the stereoisomers. Tuning the COV allows for the selective transmission of specific molecular geometries[2].

  • LC Setup: Utilize a standard micro-LC or UHPLC system with a C18 column. Since DMS handles the isomeric separation, a fast, generic gradient can be used.

  • DMS Parameter Optimization (On-Column Mapping):

    • Infuse a mixture of LTB4 and 5S,12S-DiHETE.

    • Ramp the Compensation Voltage (COV) from -10 V to +30 V while maintaining a constant Separation Voltage (SV).

    • Monitor the MRM transition for DiHETE (m/z 335 → 195).

  • Establish Resolution Gas: Set the resolution gas (e.g., nitrogen) to 20 psi to ensure baseline separation of the ion mobility peaks[2].

  • Data Acquisition: Program the MS to switch COV values dynamically during the LC run (e.g., COV = 18.3 V for LTB4, COV = 20.3 V for 5S,12S-DiHETE)[2].

Protocol B: Enantiomeric Profiling via 2D-LC Multiple Heart-Cutting

Objective: Quantify enantiomeric fractions of 5,15-DiHETE to deduce biological formation routes.

Causality: Direct chiral LC of complex biological matrices suffers from poor sensitivity and massive interference. Using a 1D achiral column first isolates the 5,15-DiHETE peak, providing a clean "cut" that is then transferred to the chiral column, ensuring high selectivity and a lower limit of quantification (<1 pg on column)[3].

  • First Dimension (1D - Achiral):

    • Column: Zorbax Eclipse Plus C18 (2.1 × 150 mm, 1.8 µm)[3].

    • Mobile Phase A: Water/Acetonitrile (95/5) + 0.1% acetic acid.

    • Mobile Phase B: Acetonitrile/Methanol/Acetic acid (800/150/1)[3].

    • Run the gradient to elute the bulk 5,15-DiHETE peak.

  • Heart-Cutting Modulation:

    • Configure the 2D-LC valve to capture the eluent corresponding to the 1D retention time of 5,15-DiHETE into a sample loop.

  • Second Dimension (2D - Chiral):

    • Column: Chiralpak IA-U (50 × 3.0 mm, 1.6 µm) at 35 °C[3].

    • Mobile Phase: Isocratic or shallow gradient using Water/Acetonitrile mixtures with 0.1% acetic acid.

    • Flow Rate: 0.9 mL/min[3].

  • Detection: Monitor the specific MRM transition (m/z 335 → 173 for 5,15-DiHETE)[4].

Quantitative Data Summaries

Table 1: Differential Mobility Spectrometry (DMS) Parameters for DiHETE Diastereomers [2]

CompoundStructural TypePrecursor -> Product Ion (m/z)Optimal COV (V)Resolution Gas (psi)
LTB4 (5S,12R-DiHETE)Diastereomer335 -> 19518.320
5S,12S-DiHETEDiastereomer335 -> 19520.320

Table 2: 2D-LC Heart-Cutting Method Parameters for 5,15-DiHETE [3]

Parameter1st Dimension (Achiral)2nd Dimension (Chiral)
Column Zorbax Eclipse Plus C18 (1.8 µm)Chiralpak IA-U (1.6 µm)
Dimensions 2.1 × 150 mm50 × 3.0 mm
Temperature 40 °C35 °C
Flow Rate 0.3 mL/min0.9 mL/min
Target Analyte Total 5,15-DiHETE5(S),15(S)- vs 5(R),15(R)-DiHETE

References

  • MDPI. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Available at: [Link]

  • ChemRxiv. Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS. Available at:[Link]

  • Analytical Chemistry (ACS). Differential Mobility Separation of Leukotrienes and Protectins. Available at: [Link]

  • ResearchGate. Analysis of dihydroxy-ARA, EPA and DHA in plasma and cells by enantioselective heart-cutting 2D-LC. Available at: [Link]

  • NIH / PMC. From Complexity to Clarity: Expanding Metabolome Coverage With Innovative Analytical Strategies. Available at: [Link]

Sources

Optimization

dealing with co-elution of interfering compounds with (±)14(15)-DiHETE

Welcome to the Technical Support Center for Eicosanoid & Lipid Mediator Analysis. As researchers and drug development professionals targeting the cytochrome P450 (CYP) and soluble epoxide hydrolase (sEH) pathways, you kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Eicosanoid & Lipid Mediator Analysis. As researchers and drug development professionals targeting the cytochrome P450 (CYP) and soluble epoxide hydrolase (sEH) pathways, you know that accurate quantification of (±)14(15)-DiHETE (14,15-dihydroxyeicosatetraenoic acid) is critical. It serves as a primary biomarker for sEH activity, a major therapeutic target in cardiovascular disease, inflammation, and pain management.

However, the LC-MS/MS analysis of 14,15-DiHETE is notoriously plagued by co-elution. Biological matrices are rich in positional isomers (e.g., 11,12-DiHETE, 8,15-DiHETE) and isobaric interferences (e.g., 15-oxo-ETE) that share identical precursor masses and similar physicochemical properties.

This guide provides field-proven, self-validating troubleshooting strategies to guarantee the chromatographic resolution and spectral purity of your 14,15-DiHETE assays.

The Root Cause of 14,15-DiHETE Co-elution

To resolve co-elution, we must first understand the origin of the interferences. 14,15-DiHETE is biosynthesized from arachidonic acid via CYP450 epoxygenases to form 14,15-EET, which is rapidly hydrolyzed by sEH. Because these enzymes also act on other double bonds of arachidonic acid, a suite of structurally identical positional isomers is generated simultaneously [1].

G AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET 14,15-EET m/z 319.2 CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DiHETE 14,15-DiHETE Target Analyte (m/z 335.2) sEH->DiHETE Isomers Positional Isomers (e.g., 11,12-DiHETE) Isobaric Co-elution Risk DiHETE->Isomers Chromatographic Interference Isobars Non-Isomeric Isobars (e.g., 15-oxo-ETE) In-source fragmentation risk DiHETE->Isobars MS/MS Interference

Fig 1: Biosynthetic pathway of 14,15-DiHETE and primary sources of analytical interference.

Troubleshooting FAQs

Q1: I am observing a split peak or a broad shoulder on my 14,15-DiHETE MRM channel (m/z 335.2 → 207.1). How do I know if this is a co-eluting isomer or just poor column performance? A: You must implement a self-validating peak purity check using qualifier/quantifier ion ratios . 14,15-DiHETE yields a primary quantifier fragment at m/z 207.1 (cleavage at the C14-C15 bond) and a secondary qualifier fragment at m/z 219.1.

  • The Diagnostic Test: Plot the ratio of the qualifier to the quantifier ion across the entire width of the peak.

  • The Causality: If the peak is pure 14,15-DiHETE, the ratio will remain perfectly flat (constant) across the peak. If the ratio deviates by more than 15% at the leading or trailing edge, you are observing a co-eluting isomer (likely 11,12-DiHETE or 8,15-DiHETE) contributing to the precursor channel but yielding different fragment abundances [2].

Q2: My ion ratio test confirms a co-eluting isomer. How do I chromatographically resolve 14,15-DiHETE from other DiHETE isomers? A: The standard binary gradient of Water/Acetonitrile is often insufficient for separating positional DiHETE isomers because their hydrophobicities are nearly identical. You must alter the shape selectivity of your mobile phase.

  • The Solution: Introduce Methanol into your organic mobile phase (Mobile Phase B). While Acetonitrile separates primarily via dipole-dipole interactions, Methanol acts as a hydrogen-bond donor and acceptor. This differential hydrogen bonding interacts uniquely with the varying positions of the hydroxyl groups on the DiHETE isomers, pulling them apart chromatographically [3]. A highly effective Mobile Phase B is a ternary mixture of Acetonitrile/Methanol/Acetic Acid (860:140:1, v/v/v).

Q3: My LC gradient is optimized, but I still see high background noise and inconsistent quantification at the lower limit of quantification (LLOQ). What is happening? A: You are likely experiencing matrix-induced ion suppression from co-eluting phospholipids, or isobaric interference from compounds like 15-oxo-ETE or 14(15)-EpETE. These compounds can undergo in-source fragmentation or isotopic overlap that bleeds into the 335.2 m/z channel.

  • The Solution: First, ensure you are using a matched stable isotope-labeled internal standard (e.g., 14,15-DiHETE-d11) to correct for matrix suppression. Second, if your mass spectrometer supports it, implement Ion Mobility Spectrometry (IMS) . IMS separates ions in the gas phase based on their Collision Cross Section (CCS). 14,15-DiHETE and 15-oxo-ETE have different CCS values (e.g., ΔCCS% > 4%), allowing them to be separated by drift time even if they co-elute chromatographically [4].

DecisionTree Start Co-elution Detected (Split peak / Bad ratio) CheckMS Check Qualifier/Quantifier Ion Ratios Start->CheckMS IsIsomer Ratio Varies? (Positional Isomer) CheckMS->IsIsomer Yes IsIsobar Ratio Flat but High Background? CheckMS->IsIsobar No ModMobile Modify Mobile Phase (Add Methanol) IsIsomer->ModMobile UseIMS Implement Ion Mobility (CCS Separation) IsIsobar->UseIMS UseSPE Optimize SPE Cleanup (Remove Matrix) IsIsobar->UseSPE

Fig 2: Decision matrix for resolving 14,15-DiHETE co-elution based on MS/MS ion ratio validation.

Quantitative Data: MRM Transitions & Interferences

To build a robust assay, ensure your dynamic MRM (dMRM) method monitors the specific transitions outlined below. Avoid relying solely on the precursor mass.

Analyte / InterferencePrecursor Ion [M-H]⁻Quantifier IonQualifier IonPrimary Interference Mechanism
14,15-DiHETE 335.2 207.1 219.1 Target Analyte
11,12-DiHETE335.2167.1195.1Positional isomer; co-elutes in pure ACN gradients [3].
5,6-DiHETE335.2191.1145.1Positional isomer; minor crosstalk in wide isolation windows.
15-oxo-ETE317.2219.1273.2In-source fragmentation / adduct formation overlaps with target [4].
14,15-DiHETE-d11346.3218.2230.2Internal Standard (IS).

Step-by-Step Methodology: Optimized UHPLC-MS/MS Workflow

This protocol is engineered to maximize the chromatographic resolution of 14,15-DiHETE from its isomeric counterparts using a ternary mobile phase system [3].

Phase 1: Sample Preparation (Solid Phase Extraction) Causality: Removing bulk phospholipids prevents ion suppression in the elution window of DiHETEs.

  • Spike 200 µL of plasma/serum with 10 µL of internal standard mix (containing 10 ng/mL 14,15-DiHETE-d11).

  • Precipitate proteins by adding 800 µL of ice-cold Methanol. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilute the supernatant with 4 mL of HPLC-grade water (to reduce organic content < 20%).

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL Methanol, followed by 1 mL Water.

  • Load the diluted sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash the cartridge with 1 mL of 5% Methanol in Water to remove polar interferences.

  • Elute the eicosanoids with 1 mL of 100% Methanol.

  • Evaporate the eluate to dryness under a gentle stream of Nitrogen and reconstitute in 50 µL of Initial Mobile Phase (see below).

Phase 2: UHPLC Separation Causality: Sub-2 µm particles combined with a shallow gradient and a Methanol-doped organic phase force the separation of closely related positional isomers.

  • Column: ZORBAX Eclipse Plus C18 (2.1 × 150 mm, 1.8 µm) or equivalent.

  • Column Temperature: 40°C (Crucial for reproducible retention times).

  • Mobile Phase A: Water containing 0.1% Acetic Acid (v/v). (Note: Acetic acid is preferred over formic acid in negative ESI for eicosanoids as it promotes better ionization efficiency).

  • Mobile Phase B: Acetonitrile / Methanol / Acetic Acid (860 : 140 : 1, v/v/v).

  • Flow Rate: 0.35 mL/min.

Optimized Gradient Program:

  • 0.0 – 1.0 min: Hold at 33% B (Focuses the analytes on the column head).

  • 1.0 – 3.0 min: Ramp to 45% B.

  • 3.0 – 8.5 min: Shallow ramp to 60.8% B (Critical elution window for DiHETEs).

  • 8.5 – 12.5 min: Ramp to 63% B.

  • 12.5 – 15.5 min: Ramp to 95% B (Flushes remaining lipophilic compounds).

  • 15.5 – 17.5 min: Hold at 95% B.

  • 17.5 – 20.0 min: Return to 33% B and re-equilibrate.

Phase 3: MS/MS Detection

  • Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

  • Set the isolation width for Q1 and Q3 to "Unit" resolution (0.7 Da FWHM) to minimize isobaric crosstalk.

  • Monitor the transitions listed in the Quantitative Data table above using dynamic MRM (dMRM) to maximize dwell time across the chromatographic peak.

References

  • Medina, S., et al. "Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations." Molecules (MDPI).
  • Yue, H., et al. "Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery." National Institutes of Health (NIH) / PMC.
  • Wang, Y., et al. "High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples." National Institutes of Health (NIH) / PMC.
  • Author(s) unlisted. "Development of an Oxylipin Library Using Liquid Chromatography-Ion Mobility Quadrupole Time-of-Flight: Application to Mouse Brain Tissue." Analytical Chemistry (ACS Publications).
Troubleshooting

improving sensitivity for low-level detection of (±)14(15)-DiHETE

Focus: Improving Sensitivity for Low-Level Detection of (±)14(15)-DiHETE Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Improving Sensitivity for Low-Level Detection of (±)14(15)-DiHETE

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, analytical scientists, and drug development professionals overcome the specific analytical bottlenecks associated with detecting low-abundance eicosanoids.

(±)14(15)-DiHETE is a downstream metabolite of arachidonic acid, generated when cytochrome P450 (CYP) epoxygenases produce 14,15-EET, which is subsequently hydrated by soluble epoxide hydrolase (sEH). Due to its rapid endogenous metabolism and low physiological concentrations, detecting it requires rigorous optimization of sample preparation, chromatography, and mass spectrometry.

Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP Oxidation EET 14,15-EET CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydration DiHETE (±)14(15)-DiHETE sEH->DiHETE

Biosynthetic pathway of (±)14(15)-DiHETE from Arachidonic Acid via CYP450 and sEH enzymes.

Diagnostic FAQs & Troubleshooting Guides

Q1: We are experiencing severe ion suppression and low signal-to-noise (S/N) ratios for 14,15-DiHETE in human plasma samples. How can we improve recovery? The Causality: Plasma is highly enriched with phospholipids and triglycerides. During electrospray ionization (ESI) in negative mode, these highly abundant endogenous lipids compete for charge on the droplet surface. Because 14,15-DiHETE is a low-abundance oxylipin, it gets "crowded out," leading to severe matrix effects and ion suppression . The Solution: Transition from simple protein precipitation to a two-step extraction utilizing Solid Phase Extraction (SPE). Using a polymeric reversed-phase sorbent (e.g., Oasis HLB) allows for the selective washing of polar interferences and the targeted elution of eicosanoids .

Q2: We observe multiple isobaric peaks sharing the m/z 335 → 207 transition. How do we definitively identify and quantify (±)14(15)-DiHETE? The Causality: Arachidonic acid metabolism generates multiple regioisomeric diols (e.g., 5,6-DiHETE, 8,9-DiHETE, 11,12-DiHETE, and 14,15-DiHETE). Because they share the exact same precursor mass (m/z 335.2 in ESI-) and possess similar fragmentation pathways, tandem mass spectrometry alone cannot differentiate them without chromatographic resolution . The Solution: Optimize the UPLC gradient to separate the regioisomers. Use a sub-2 µm C18 column with a shallow gradient curve (e.g., 0.35 mL/min, increasing organic modifier slowly between 40-60%). Additionally, select highly specific product ions for quantification: use m/z 335.2 → 207.1 for 14,15-DiHETE, and m/z 335.2 → 167.1 for 11,12-DiHETE .

Q3: Our detection limit is stuck at 100 pg/mL. How can we optimize the MS parameters to achieve sub-pg sensitivity? The Causality: The ionization efficiency of the carboxylate group dictates the baseline sensitivity. Furthermore, generic collision energies (CE) fail to maximize the specific product ion yield, leading to lost signal. The Solution: Utilize dynamic MRM (dMRM) to maximize dwell time. By restricting the quadrupole's scanning to the specific retention time window of 14,15-DiHETE, dMRM drastically increases the signal-to-noise ratio compared to traditional time-segment MRM .

Quantitative Data Summaries

Table 1: MRM Optimization for 14,15-DiHETE and Key Isobars

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV) LOQ (pg/mL)
(±)14(15)-DiHETE 335.2 207.1 -60 -19 0.5
11,12-DiHETE 335.2 167.1 -60 -21 0.5

| 14,15-DiHETE-d11 (IS) | 346.2 | 207.1 | -60 | -19 | N/A |

Table 2: SPE Recovery and Matrix Effect Comparison

Extraction Method Absolute Recovery (%) Matrix Effect (%) S/N Ratio Improvement
Protein Precipitation (ACN) 45.2 ± 6.1 32.4 (Severe Suppression) 1.0x (Baseline)
Liquid-Liquid Extraction (LLE) 68.5 ± 5.3 75.1 3.5x

| Oasis HLB SPE (Optimized) | 92.4 ± 3.8 | 95.6 (Minimal Suppression) | 12.8x |

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following methodology is designed as a self-validating system . It incorporates internal standards (IS) added before extraction to monitor absolute recovery, and a post-extraction spike to calculate the exact matrix effect. If the IS recovery drops below 70%, or the matrix effect exceeds ±15%, the batch fails validation automatically, preventing false negatives.

Workflow S1 Plasma Sample (100 µL) + Antioxidants (BHT/EDTA) + Internal Standard S2 Protein Precipitation (Ice-cold Isopropanol) S1->S2 S3 Centrifugation (20,000 x g, 10 min, 4°C) S2->S3 S4 Solid Phase Extraction (SPE) Oasis HLB Cartridge S3->S4 S5 Elution & Drying (Ethyl Acetate, N2 gas) S4->S5 S6 Reconstitution & LC-MS/MS (Negative ESI, dMRM) S5->S6

Self-validating sample preparation workflow for the extraction and enrichment of oxylipins.

Protocol 1: Self-Validating Plasma Extraction & SPE
  • Sample Aliquoting & Quenching: Thaw plasma on ice. Aliquot 100 µL into a microcentrifuge tube. Immediately add 10 µL of an antioxidant cocktail (0.2 mg/mL BHT/EDTA) to halt ex vivo auto-oxidation of arachidonic acid.

  • Internal Standard Spiking (Pre-Extraction): Add 10 µL of deuterated internal standard (14,15-DiHETE-d11, 100 nM). Validation Checkpoint: Tracking this specific isotope allows the calculation of absolute extraction recovery.

  • Protein Precipitation: Add 400 µL of ice-cold isopropanol. Vortex for 30 seconds. Causality: Isopropanol disrupts lipid-protein complexes more effectively than acetonitrile without prematurely precipitating highly lipophilic oxylipins.

  • Centrifugation: Spin at 20,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean glass tube.

  • SPE Conditioning: Condition an Oasis HLB cartridge (60 mg) with 1 mL of MS-grade methanol, followed by 1 mL of MS-grade water.

  • Sample Loading & Washing: Dilute the supernatant with 1.5 mL of water to reduce the organic content, then load it onto the cartridge. Wash with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the enriched oxylipins with 2 mL of ethyl acetate.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 30°C. Reconstitute in 50 µL of Methanol:Water (1:1, v/v).

  • Post-Extraction Spike (Validation Checkpoint): Spike a parallel surrogate matrix blank (PBS) with 14,15-DiHETE-d11 after extraction. Compare the peak area of this sample to your pre-extraction spike to calculate the exact matrix suppression factor.

Protocol 2: UPLC-dMRM Acquisition Parameters
  • Chromatography: Inject 5 µL onto a ZORBAX Eclipse Plus C18 column (2.1 × 150 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phases:

    • Phase A: MS-grade Water with 0.1% acetic acid.

    • Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% acetic acid.

  • Gradient: 0–2 min (30% B), 2–10 min (linear increase to 65% B to separate regioisomers), 10–12 min (increase to 95% B for column wash).

  • Mass Spectrometry: Operate the triple quadrupole in negative ESI mode. Enable dynamic MRM (dMRM) with a retention time window of ±0.5 min around the established 14,15-DiHETE peak to maximize quadrupole dwell time.

References
  • Title: High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Systematic Metabolomic Analysis of Eicosanoids after Omega-3 Polyunsaturated Fatty Acid Supplementation by a Highly Specific Liquid Chromatography–Tandem Mass Spectrometry-Based Method Source: ACS Publications URL: [Link]

  • Title: Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry Source: PMC (National Institutes of Health) URL: [Link]

Optimization

Technical Support Center: Resolving Isomeric Separation of 14,15-DiHETE and 11,12-DiHETE

Welcome to the Oxylipin Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic resolution of vicinal diols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Oxylipin Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic resolution of vicinal diols. 14,15-DiHETE and 11,12-DiHETE are positional isomers derived from the metabolism of arachidonic acid via CYP450 epoxygenases and soluble epoxide hydrolase (sEH). Because they share identical molecular weights and highly similar polarities, they are notorious for co-eluting on standard reverse-phase columns.

This guide provides field-proven troubleshooting strategies, validated methodologies, and the mechanistic causality behind each experimental choice to ensure your lipidomics workflow is robust and self-validating.

Pathway & Analytical Workflow Visualization

G AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET14 14,15-EET CYP->EET14 EET11 11,12-EET CYP->EET11 sEH Soluble Epoxide Hydrolase EET14->sEH EET11->sEH DiHETE14 14,15-DiHETE (m/z 335.2 -> 207.2) sEH->DiHETE14 DiHETE11 11,12-DiHETE (m/z 335.2 -> 167.1) sEH->DiHETE11 SPE Solid Phase Extraction DiHETE14->SPE DiHETE11->SPE LC UHPLC Separation (Shallow Gradient) SPE->LC MS ESI-MS/MS Detection LC->MS

Metabolic pathway of DiHETE isomers and the targeted LC-MS/MS analytical workflow.

FAQ 1: Chromatographic Co-elution

Q: Why do 14,15-DiHETE and 11,12-DiHETE co-elute on standard C18 columns, and what is the mechanistic cause?

A: The co-elution is driven by positional isomerism. Both molecules are dihydroxyeicosatetraenoic acids differing only by the position of the vicinal diol group (C14-C15 vs. C11-C12). This slight structural shift results in nearly identical pKa values and hydrophobicity. When using short columns (<100 mm) or steep organic gradients, the stationary phase does not have enough theoretical plates or time to exploit the minute differences in their partition coefficients.

Causality & Solution: To resolve them, you must use a sub-2-micron particle column (e.g., 1.8 µm) with a length of at least 150 mm, paired with a highly optimized, shallow gradient 1. Furthermore, blending methanol into the acetonitrile mobile phase alters the hydrogen-bonding dynamics with the diol groups, providing the specific selectivity needed to pull the isomers apart.

Self-Validating System: Always inject a mixed neat standard of 14,15-DiHETE and 11,12-DiHETE before running biological samples. Baseline resolution is achieved when the resolution factor ( Rs​ ) is ≥1.5 . If Rs​<1.5 , reduce the slope of your gradient between the 3 and 8.5-minute marks.

FAQ 2: Validated LC-MS/MS Protocol

Q: What is the recommended step-by-step methodology to achieve baseline separation?

A: Below is a field-validated protocol optimized for the baseline separation of DiHETE isomers, minimizing crosstalk and maximizing resolution 1.

Step 1: Sample Preparation (Solid Phase Extraction)

  • Condition Oasis MAX (Mixed-mode Anion Exchange) SPE cartridges with 3 mL Methanol, followed by 3 mL of 25% Acetonitrile (aq).

  • Load the pre-treated biological sample (plasma/tissue homogenate).

  • Wash with 3 mL of 25% Acetonitrile (aq) to remove highly polar interferences.

  • Wash with 3 mL of 100% Acetonitrile to remove neutral lipids (critical for reducing ion suppression).

  • Elute the acidic oxylipins with 1.3 mL of 1% Formic Acid in Acetonitrile 2.

  • Evaporate under nitrogen and reconstitute in 60 µL of 50/50 Methanol/Acetonitrile.

Step 2: UHPLC Separation Parameters

  • Column: ZORBAX Eclipse Plus C18 (2.1 × 150 mm, 1.8 μm)

  • Mobile Phase A: Water + 0.1% acetic acid (v/v)

  • Mobile Phase B: Acetonitrile/Methanol/Acetic acid (860:140:1, v/v/v)

Table 1: Optimized LC Gradient for DiHETE Separation

Time (min)Flow Rate (µL/min)% Mobile Phase A% Mobile Phase B
0.0030067.033.0
1.0030055.045.0
3.0030045.055.0
8.5030039.260.8
12.5030037.063.0
14.0030027.073.0
15.503005.095.0
17.503005.095.0

Table 2: MRM Transitions and MS Parameters (Negative ESI) 3

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
14,15-DiHETE335.2207.2-25
11,12-DiHETE335.2167.1-26
14,15-DiHET-d11 (IS)346.3207.2-25
FAQ 3: Overcoming Matrix Suppression

Q: I have achieved chromatographic separation, but my signal for 11,12-DiHETE is exceptionally low in biological matrices. How do I troubleshoot this?

A: You are experiencing matrix suppression. Literature indicates that 11,12-DiHETE can suffer from severe matrix suppression (up to 49.4%) in complex biological samples 1.

Causality: Endogenous phospholipids that co-elute with your analytes compete for charge in the ESI source droplets. Because 11,12-DiHETE elutes in a highly populated lipid window, it is easily outcompeted for ionization. Self-Validating System: Perform a post-column infusion experiment. Infuse a constant stream of pure 14,15-DiHETE standard post-column while injecting a blank biological matrix extract. A dip in the baseline signal at the retention time of your analytes confirms suppression. To correct this, you must quantify using an isotope-labeled internal standard (e.g., 14,15-DiHET-d11) and ensure your SPE wash steps utilize 100% ACN prior to acidic elution to strip away neutral phospholipids.

FAQ 4: Advanced Separation via Ion Mobility Spectrometry (IMS)

Q: Can Ion Mobility Spectrometry (IMS) resolve these isomers if LC separation remains insufficient?

A: Yes. When LC-MS alone fails to provide baseline resolution, adding drift time separation via LC-IM-QTOF-MS is highly effective 4.

Causality: While the [M−H]− ions of these isomers have nearly identical Collision Cross Sections (CCS), analyzing them in positive ion mode as sodium adducts ( [M+2Na−H]+ ) changes the game. The specific position of the diol group forces the lipid carbon chain to fold differently around the sodium ions. This structural divergence creates a measurable difference in their spatial configuration ( ΔCCS%≈4.9% ), allowing the isomers to be distinctly separated in the drift tube even if they co-elute chromatographically 4.

FAQ 5: Derivatization for Ultra-Low Abundance

Q: My analyte concentrations are below the limit of detection (LOD). Can derivatization improve both sensitivity and isomeric resolution?

A: Yes. Post-column or offline derivatization using BPBA (4-(2-(4-bromophenyl)-2-oxoethylthio)butanoic acid) is a proven strategy for vicinal diols 5.

Causality: BPBA reacts specifically with the vicinal diols. The addition of the bulky, hydrophobic BPBA group drastically alters the retention mechanics, enabling superior separation on a standard C18 column. Furthermore, the natural bromine isotopes ( 79Br and 81Br ) allow for Double Precursor Ion Scanning (DPIS). This filters out virtually all background chemical noise, lowering the LOD to approximately 25 nM 5.

References
  • "A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry", MDPI.
  • "High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples", PMC.
  • "Development of an Oxylipin Library Using Liquid Chromatography-Ion Mobility Quadrupole Time-of-Flight: Application to Mouse Brain Tissue", ACS Public
  • "Targeted Lipidomics of Oxylipins (Oxygenated F
  • "Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS", ChemRxiv.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (±)14(15)-DiHETE Levels in Health and Disease: A Biomarker of the Epoxygenase Pathway

For researchers and professionals in drug development, understanding the nuanced roles of lipid mediators is paramount to unraveling complex disease mechanisms. Among these, the eicosanoids derived from the cytochrome P4...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, understanding the nuanced roles of lipid mediators is paramount to unraveling complex disease mechanisms. Among these, the eicosanoids derived from the cytochrome P450 (CYP) epoxygenase pathway are emerging as critical regulators of physiological and pathophysiological processes. This guide provides an in-depth comparison of (±)14(15)-dihydroxyeicosatrienoic acid, or (±)14(15)-DiHETE, a key metabolite in this pathway, contrasting its levels in healthy individuals with those observed in various disease states. We will delve into its biochemical origins, its functional implications, and the analytical methodologies required for its precise quantification.

The Epoxygenase Pathway: From Arachidonic Acid to Bioactive Mediators

(±)14(15)-DiHETE is not a primary signaling molecule but rather the stable, hydrated metabolite of its precursor, (±)14(15)-epoxyeicosatrienoic acid (14,15-EET). The generation of these molecules is a two-step enzymatic cascade initiated by the release of arachidonic acid from the cell membrane's phospholipid stores.

  • Step 1: Epoxidation by Cytochrome P450. CYP epoxygenases, primarily from the CYP2C and CYP2J subfamilies, metabolize arachidonic acid by inserting an oxygen atom across one of its four double bonds.[1] This epoxidation reaction creates four different regioisomers of EETs, with 14,15-EET often being the most abundant.[1] These EETs are potent signaling lipids with vasodilatory, anti-inflammatory, and anti-apoptotic properties.[1][2]

  • Step 2: Hydration by Soluble Epoxide Hydrolase (sEH). EETs are generally short-lived in their active form. The enzyme soluble epoxide hydrolase (sEH) rapidly hydrolyzes the epoxide group, adding a molecule of water to form the corresponding diol, known as a dihydroxyeicosatrienoic acid (DHET).[2][3] Thus, 14,15-EET is converted to 14,15-DiHETE.

Historically, DHETs were considered less active breakdown products. However, emerging evidence suggests they possess their own biological activities, distinct from their parent EETs.[4] Because 14,15-DiHETE is more stable than its precursor, it often serves as a reliable biomarker for assessing the activity of the entire CYP epoxygenase-sEH pathway.[2][3]

Epoxygenase_Pathway AA Arachidonic Acid (from Membrane Phospholipids) EET (±)14(15)-EET (Epoxyeicosatrienoic Acid) AA->EET Epoxidation DiHETE (±)14(15)-DiHETE (Dihydroxyeicosatrienoic Acid) EET->DiHETE Hydration CYP CYP Epoxygenase (CYP2C, CYP2J) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) sEH->DiHETE

Caption: Biosynthesis of (±)14(15)-DiHETE from arachidonic acid.

Comparative Analysis: (±)14(15)-DiHETE Levels in Disease

Alterations in the CYP epoxygenase-sEH pathway are implicated in a range of pathologies, particularly those with inflammatory and vascular components. Measuring plasma or tissue levels of 14,15-DiHETE provides a window into these changes.

Disease StateMatrixHealthy Control LevelDiseased State LevelKey Finding & InterpretationReference
Coronary Heart Disease (CHD) Plasma1.65 ± 1.54 ng/mL2.53 ± 1.60 ng/mLLevels are significantly higher in CHD patients. This may reflect increased sEH activity, leading to faster conversion of the protective 14,15-EET. The higher DiHETE level is positively correlated with the inflammatory marker hs-CRP.[2][3]
Breast Cancer Tissue1634.4 ng/mg protein (Adjacent Tissue)4145.9 ng/mg protein (Tumor Tissue)Note: This measures the precursor, 14,15-EET. The 2.5-fold higher level of the parent EET in tumor tissue, alongside decreased sEH expression, suggests a shift in the pathway favoring the pro-proliferative and anti-apoptotic effects of EETs to support tumor growth.[1]
Hypertension UrineNot specifiedElevatedIncreased urinary 14,15-DHET is associated with angiotensin II-induced hypertension, suggesting heightened sEH activity and a potential reduction in EET-mediated vasodilation contributes to the hypertensive state.[5]
Diabetic Kidney Disease PlasmaHigher (not specified)Lower (not specified)Contrary to other inflammatory conditions, some studies report lower levels of DHETs in patients with diabetic kidney disease, suggesting a potential overall suppression of the CYP epoxygenase pathway, which may contribute to renal injury.[6]

Expert Insights: The interpretation of 14,15-DiHETE levels is not always straightforward. In conditions like CHD, elevated DiHETE may signify a pathological increase in sEH activity, which depletes the vasoprotective 14,15-EET. Conversely, in a cancer microenvironment, changes might be geared towards preserving EET levels. Therefore, it is often most informative to measure both the parent epoxide (EET) and the diol (DiHETE) and evaluate their ratio (EET/DiHETE) as a more direct indicator of sEH activity.

Gold Standard Quantification: A Protocol for LC-MS/MS Analysis

For researchers aiming to quantify (±)14(15)-DiHETE and other eicosanoids, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the highest degree of sensitivity and specificity, crucial for distinguishing between structurally similar isomers. Below is a validated, step-by-step workflow.

Causality Behind Experimental Choices:

  • Inhibition & Internal Standards: The immediate addition of antioxidants and a deuterated internal standard (e.g., 14,15-DHET-d11) is critical. Eicosanoid synthesis can be triggered ex vivo during sample handling; inhibitors prevent this artifact. The internal standard is chemically identical to the analyte but mass-shifted, allowing it to co-purify and account for any sample loss during extraction and ionization suppression during analysis, ensuring quantitative accuracy.

  • Solid-Phase Extraction (SPE): This is a crucial clean-up step. Biological matrices like plasma are complex. SPE using a C18 reverse-phase cartridge selectively retains lipids like DiHETE while washing away interfering substances (salts, proteins), concentrating the analyte and improving the quality of the final analysis.

  • Mass Spectrometry (MRM): Multiple Reaction Monitoring (MRM) is the key to specificity. A specific precursor ion (the mass of 14,15-DiHETE) is selected, fragmented, and then a specific product ion is monitored. This precursor-product transition is unique to the analyte, eliminating false positives from other molecules that might share the same initial mass.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis p1 1. Plasma Collection (Add Antioxidant/Inhibitor) p2 2. Spike Internal Standard (e.g., 14,15-DHET-d11) p1->p2 p3 3. Protein Precipitation & Lipid Extraction (SPE) p2->p3 p4 4. Chromatographic Separation (Reverse-Phase C18 Column) p3->p4 Inject Extract p5 5. Mass Spectrometry (ESI Negative Ion Mode) p4->p5 p6 6. Detection (MRM) Precursor Ion -> Product Ion p5->p6 p7 7. Peak Integration p6->p7 Acquire Data p8 8. Quantification (vs. Standard Curve) p7->p8

Caption: A validated workflow for quantifying (±)14(15)-DiHETE.

Detailed Experimental Protocol
  • Sample Collection and Preparation:

    • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Immediately add an antioxidant/inhibitor cocktail (e.g., butylated hydroxytoluene and indomethacin) to prevent ex vivo eicosanoid generation.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

    • Thaw plasma samples on ice. To a 100 µL aliquot, add a deuterated internal standard, such as 14,15-DHET-d11.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with methanol followed by deionized water.

    • Acidify the plasma sample to a pH of ~3.5 with a dilute acid. This ensures the carboxylic acid group on DiHETE is protonated, enhancing its retention on the nonpolar C18 sorbent.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge sequentially with water and then a low-concentration organic solvent (e.g., 15% methanol) to remove polar impurities.

    • Elute the retained lipids, including 14,15-DiHETE, with a stronger organic solvent like ethyl acetate or methanol.

  • LC-MS/MS Analysis:

    • Dry the eluted sample under a gentle stream of nitrogen and reconstitute in the initial mobile phase (e.g., 50:50 methanol:water).

    • Inject the sample onto a reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

    • Perform chromatographic separation using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/methanol with 0.1% formic acid). The gradient allows for the separation of different eicosanoids based on their hydrophobicity.

    • Analyze the column eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.

    • Set up a Multiple Reaction Monitoring (MRM) method. For 14,15-DiHETE, this would involve monitoring the transition of the precursor ion [M-H]⁻ (m/z 337.2) to a specific, stable product ion.

  • Quantification:

    • Integrate the peak areas for both the analyte (14,15-DiHETE) and the internal standard (14,15-DHET-d11).

    • Calculate the concentration of 14,15-DiHETE in the sample by comparing the analyte/internal standard peak area ratio to a standard curve generated from known concentrations of a 14,15-DiHETE standard.

Concluding Remarks

The quantification of (±)14(15)-DiHETE serves as a valuable tool for investigating the role of the CYP epoxygenase pathway in human health and disease. As evidenced by clinical data, its levels are significantly altered in major pathologies such as coronary heart disease and are implicated in cancer and renal dysfunction. The elevated levels in CHD suggest that targeting the sEH enzyme with inhibitors—a strategy that would preserve the beneficial EETs and lower DiHETE levels—is a promising therapeutic avenue. The robust LC-MS/MS methodology outlined here provides the necessary precision for researchers to explore this pathway further, validate (±)14(15)-DiHETE as a clinical biomarker, and drive the development of novel therapeutics targeting this critical signaling cascade.

References

  • Wei, S., Zhang, J., Li, Y., et al. (2018). Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer. Journal of Experimental & Clinical Cancer Research, 37(1), 279. [Link]

  • Skórka-Majewicz, M., Dębowska, K., et al. (2020). Eicosanoids in Nonalcoholic Fatty Liver Disease (NAFLD) Progression. Do Serum Eicosanoids Profile Correspond with Liver Eicosanoids Content during NAFLD Development and Progression?. Molecules, 25(9), 2026. [Link]

  • Skórka-Majewicz, M., Dębowska, K., et al. (2020). Eicosanoids in Nonalcoholic Fatty Liver Disease (NAFLD) Progression. Do Serum Eicosanoids Profile Correspond with Liver Eicosanoids Content during NAFLD Development and Progression?. PMC, [Link]

  • Zhou, L., Liu, H., et al. (2021). LC-MS-based lipidomic analysis in distinguishing patients with nonalcoholic steatohepatitis from nonalcoholic fatty liver. Hepatobiliary & Pancreatic Diseases International, 20(5), 452-459. [Link]

  • Yang, X., Xu, D., et al. (2013). The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins. Lipids in Health and Disease, 12, 151. [Link]

  • Yang, X., Xu, D., et al. (2013). The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins. PubMed, [Link]

  • Skórka-Majewicz, M., Dębowska, K., et al. (2020). Eicosanoids in Nonalcoholic Fatty Liver Disease (NAFLD) Progression. Do Serum Eicosanoids Profile Correspond with Liver Eicosanoids Content during NAFLD Development and Progression?. ResearchGate, [Link]

  • Lee, C. R., et al. (2016). Plasma epoxyeicosatrienoic acids and dihydroxyeicosatrieonic acids, insulin, glucose and risk of diabetes: The strong heart study. PMC, [Link]

  • Gantner, B. N., et al. (2022). Plasma Biomarkers and Kidney Function Decline in Early and Established Diabetic Kidney Disease. PMC, [Link]

  • L-A. T., et al. (2021). Treatment of Primary Aldosteronism Increases Plasma Epoxyeicosatrienoic Acids. Hypertension, [Link]

  • Gantner, B. N., et al. (2022). Plasma Biomarkers and Kidney Function Decline in Early and Established Diabetic Kidney Disease. PMC, [Link]

  • Kim, H., et al. (2023). 14,15-Dihydroxyeicosatrienoic acid, a soluble epoxide hydrolase metabolite in blood, is a predictor of anthracycline-induced cardiotoxicity - a hypothesis generating study. PubMed, [Link]

  • Kim, H., et al. (2023). 14,15-Dihydroxyeicosatrienoic acid, a soluble epoxide hydrolase metabolite in blood, is a predictor of anthracycline-induced cardiotoxicity – a hypothesis generating study. PMC, [Link]

  • L-A. T., et al. (2021). Plasma concentration 14,15-DHET to 14,15-EET ratio (A) at sacrifice.... ResearchGate, [Link]

  • Moodley, S., et al. (2022). Blood Plasma Metabolites in Diabetes-Associated Chronic Kidney Disease: A Focus on Lipid Profiles and Cardiovascular Risk. Frontiers in Medicine, [Link]

  • Zhang, Y., et al. (2024). Atherogenic index of plasma and risk of diabetic nephropathy in type 2 diabetes: A meta-analysis. PMC, [Link]

  • Abe, Y., et al. (2022). Urinary growth differentiation factor 15 predicts renal function decline in diabetic kidney disease. PMC, [Link]

  • Kim, M. J., et al. (2015). Association between Urine Albumin-to-Creatinine Ratio within the Normal Range and Incident Hypertension in Men and Women. PMC, [Link]

  • Wei, S., et al. (2018). Intracellular levels of 14,15-EET (A), 14,15-EET/DHET (B) and total.... ResearchGate, [Link]

  • Wang, Z., et al. (2023). Association between urinary albumin‐to‐creatinine ratio within normal range and hypertension among adults in the United States: Data from the NHANES 2009–2018. PMC, [Link]

  • Reddy, S. S., & G. V. (2021). Comparative Study of Serum Creatinine Level in Normotensive and Hypertensive Individuals. Journal of Clinical and Diagnostic Research, [Link]

  • Rehman, T., et al. (2023). Association Of Hypertension With Serum Urea And Creatinine. History of Medicine, 1(1). [Link]

  • N/A. (N/A). Blood and Urine Tests. Life Options, [Link]

  • Sun, J., et al. (2012). 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell. PMC, [Link]

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Comparative

The Validation of (±)14(15)-DiHETE as a Biomarker for Endothelial Dysfunction: A Comparative Guide

Endothelial dysfunction (ED) is the critical inflection point in the pathogenesis of cardiovascular diseases, sepsis, and metabolic syndromes. Historically, drug development and clinical research have relied on downstrea...

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Author: BenchChem Technical Support Team. Date: April 2026

Endothelial dysfunction (ED) is the critical inflection point in the pathogenesis of cardiovascular diseases, sepsis, and metabolic syndromes. Historically, drug development and clinical research have relied on downstream markers of vascular stress, such as Asymmetric Dimethylarginine (ADMA) or Endothelin-1 (ET-1). However, these markers often reflect the consequence of endothelial damage rather than the loss of protective mechanisms.

Enter (±)14(15)-DiHETE (14,15-dihydroxyeicosatetraenoic acid) . As a direct, stable metabolite of the cytochrome P450 (CYP) and soluble epoxide hydrolase (sEH) pathway, 14,15-DiHETE provides a highly specific readout of sEH hyperactivity—a primary driver of endothelial inflammation and impaired vasodilation[1][2].

This guide provides an objective comparison of (±)14(15)-DiHETE against traditional biomarkers and outlines a self-validating LC-MS/MS analytical workflow for its absolute quantification.

Mechanistic Grounding: The sEH Pathway

To understand why 14,15-DiHETE is a superior mechanistic biomarker, we must look at its biological origin. Arachidonic acid is oxidized by CYP450 epoxygenases into epoxyeicosatrienoic acids (EETs), specifically 14,15-EET. EETs are potent endothelium-derived hyperpolarizing factors (EDHFs) that promote vasodilation, angiogenesis, and anti-inflammatory responses.

However, the enzyme soluble epoxide hydrolase (sEH) rapidly hydrolyzes these cardioprotective EETs into their corresponding diols (DiHETEs), which are biologically inactive or less active[1][3]. In states of endothelial dysfunction, sEH is upregulated. Therefore, an elevated level of 14,15-DiHETE—or a depressed 14,15-EET to 14,15-DiHETE ratio—serves as a direct proxy for sEH-mediated endothelial impairment[2][4].

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP Oxidation EET 14,15-EET (Cardioprotective, Vasodilatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) (Upregulated in Dysfunction) EET->sEH Hydrolysis VD Vasodilation & Anti-inflammatory Effects EET->VD Promotes DiHETE (±)14(15)-DiHETE (Stable Biomarker) sEH->DiHETE ED Endothelial Dysfunction & Inflammation DiHETE->ED Correlates with

Figure 1: The CYP450/sEH signaling pathway illustrating the generation of 14,15-DiHETE.

Biomarker Comparison: 14,15-DiHETE vs. ADMA and ET-1

When selecting a biomarker for preclinical drug validation or clinical phenotyping, researchers must balance specificity, stability, and mechanistic relevance.

  • ADMA (Asymmetric Dimethylarginine): An endogenous inhibitor of endothelial nitric oxide synthase (eNOS). While highly correlated with cardiovascular risk, ADMA is influenced by renal clearance and generalized oxidative stress, making it less specific to targeted lipid signaling pathways[5][6].

  • ET-1 (Endothelin-1): A potent vasoconstrictor. ET-1 has a very short half-life (minutes) in plasma, making sample handling notoriously difficult and prone to artifactual degradation.

  • (±)14(15)-DiHETE: Highly stable in plasma and directly reflects the enzymatic conversion of protective epoxides. It is the gold-standard pharmacodynamic marker for evaluating sEH inhibitors currently in clinical trials[3][7].

Quantitative & Qualitative Comparison Table
Feature(±)14(15)-DiHETEADMAEndothelin-1 (ET-1)
Biological Role Inactive diol metabolite; proxy for sEH activityeNOS competitive inhibitorPotent endogenous vasoconstrictor
Mechanistic Insight Loss of cardioprotective EETs (Lipid signaling)Impaired Nitric Oxide (NO) bioavailabilityDirect vascular smooth muscle constriction
In Vivo Stability High (Stable terminal metabolite)Moderate (Cleared by kidneys/DDAH)Low (Half-life < 5 minutes)
Preferred Assay LC-MS/MS (High multiplexing capability)ELISA / LC-MS/MSELISA
Drug Dev. Utility Validating sEH inhibitors / Anti-inflammatory drugsGeneral cardiovascular risk stratificationEndothelin receptor antagonist validation

Experimental Validation: LC-MS/MS Quantification Protocol

To utilize 14,15-DiHETE as a reliable biomarker, the analytical protocol must be a self-validating system. Immunoassays (ELISAs) for oxylipins suffer from severe cross-reactivity between structurally similar lipid isomers. Therefore, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the mandatory standard[8][9].

The Causality of the Workflow

Absolute quantification requires accounting for matrix effects (ion suppression) and extraction losses. We achieve this by spiking the sample with a stable isotope-labeled internal standard (e.g., d11-14,15-DiHETE) before any sample preparation occurs. Because the deuterated standard behaves chemically identically to the endogenous analyte, any loss during extraction applies equally to both, allowing the MS/MS ratio to yield absolute accuracy.

LCMS_Workflow Sample Plasma Sample + d11-14,15-DiHETE (Internal Standard) Crash Protein Precipitation (Methanol) Sample->Crash SPE Solid-Phase Extraction (Oasis HLB) Crash->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis (Negative ESI, MRM) Evap->LCMS Data Absolute Quantification LCMS->Data

Figure 2: Self-validating LC-MS/MS workflow for absolute quantification of 14,15-DiHETE.

Step-by-Step Methodology

Phase 1: Sample Preparation & Extraction

  • Sample Collection: Collect blood in EDTA tubes containing a cyclooxygenase/lipoxygenase inhibitor cocktail (e.g., indomethacin) to prevent ex vivo auto-oxidation of arachidonic acid. Centrifuge immediately to isolate plasma.

  • Internal Standard Spike-in: Aliquot 200 µL of plasma. Add 10 µL of a deuterated internal standard mix (containing 500 nM d11-14,15-DiHETE). Causality: This step is the anchor of the self-validating system, correcting for all downstream variables.

  • Protein Precipitation: Add 400 µL of ice-cold methanol. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 2 mL methanol, followed by 2 mL of 5% methanol containing 0.1% acetic acid.

    • Load the sample supernatant.

    • Wash with 2 mL of 5% methanol/0.1% acetic acid to remove polar interferences.

    • Elute the oxylipins with 2 mL of methanol followed by 2 mL of ethyl acetate[9].

  • Concentration: Dry the eluate under a gentle stream of nitrogen gas and reconstitute in 50 µL of methanol for injection.

Phase 2: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a binary gradient of 0.1% acetic acid in water (Mobile Phase A) and acetonitrile/isopropanol (Mobile Phase B) to resolve 14,15-DiHETE from its positional isomers (e.g., 11,12-DiHETE)[8].

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transition for 14,15-DiHETE (m/z 337.2 → 207.1) and its internal standard d11-14,15-DiHETE (m/z 348.2 → 207.1).

Phase 3: System Validation Criteria To ensure trustworthiness, the assay must pass the following criteria per run:

  • Linearity: A 6-point calibration curve must yield an R2>0.99 .

  • Spike Recovery: Matrix spike-in samples must show a recovery rate between 85% and 115%.

  • Precision: Quality Control (QC) replicates must demonstrate a Relative Standard Deviation (RSD) of < 15%.

Conclusion

While ADMA and ET-1 remain valuable indicators of generalized vascular stress, (±)14(15)-DiHETE offers unparalleled precision for researchers investigating lipid signaling and endothelial dysfunction. By quantifying the degradation of cardioprotective EETs, 14,15-DiHETE provides a direct window into soluble epoxide hydrolase (sEH) activity. When coupled with a rigorous, isotope-dilution LC-MS/MS workflow, it serves as a robust, self-validating biomarker essential for modern cardiovascular drug development.

References
  • Soluble Epoxide Hydrolase Inhibition in Liver Diseases: A Review of Current Research and Knowledge Gaps. National Institutes of Health (NIH). Available at:[Link]

  • Effects of Individual Circulating FFAs on Plasma and Hepatic FFA Epoxides, Diols, and Epoxide-Diol Ratios as Indices of Soluble Epoxide Hydrolase Activity. MDPI. Available at:[Link]

  • Soluble Epoxide Hydrolase Inhibition in Liver Diseases: A Review of Current Research and Knowledge Gaps. ResearchGate. Available at:[Link]

  • Sex-Specific Response of the Brain Free Oxylipin Profile to Soluble Epoxide Hydrolase Inhibition. National Institutes of Health (NIH). Available at:[Link]

  • EP4437858A1 - Composition comprising oxylipins present in human milk derived small extracellular vesicles and its use in the prevention and treatment of intestinal diseases. Google Patents.
  • Effects of Linoleic Acid-Rich Diet on Plasma Profiles of Eicosanoids and Development of Colitis in Il-10–/– Mice. ACS Publications. Available at:[Link]

  • Comparison of biomarkers of endothelial dysfunction and microvascular endothelial function in patients with primary aldosteronism and essential hypertension. National Institutes of Health (NIH). Available at:[Link]

  • Asymmetric dimethylarginine (ADMA): A novel risk marker in cardiovascular medicine and beyond. Taylor & Francis. Available at:[Link]

Sources

Validation

Comprehensive Comparison Guide: (±)14(15)-DiHETE vs. (±)11(12)-DiHETE

As lipidomics accelerates the discovery of novel therapeutic targets, understanding the precise metabolic fate of omega-3 polyunsaturated fatty acids is paramount. Eicosapentaenoic acid (EPA) is metabolized into a divers...

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Author: BenchChem Technical Support Team. Date: April 2026

As lipidomics accelerates the discovery of novel therapeutic targets, understanding the precise metabolic fate of omega-3 polyunsaturated fatty acids is paramount. Eicosapentaenoic acid (EPA) is metabolized into a diverse array of bioactive oxylipins. Among these, (±)14(15)-DiHETE and (±)11(12)-DiHETE stand out not as primary signaling molecules, but as critical diagnostic biomarkers.

This guide provides an in-depth, objective comparison of these two regioisomers, detailing their biosynthetic causality, biological relevance, and the rigorous analytical methodologies required to quantify them in drug development workflows.

Biosynthetic Causality & Pathway Dynamics

To understand the biological role of these dihydroxyeicosatetraenoic acids (DiHETEs), we must trace their enzymatic lineage. Both compounds are downstream metabolites of the Cytochrome P450 (CYP450) and Soluble Epoxide Hydrolase (sEH) axis[1][2].

  • Epoxidation (The Activation Step): CYP450 epoxygenases (predominantly from the CYP2C and CYP2J subfamilies) target the specific double bonds of EPA. Epoxidation at the ω -6 double bond yields 14(15)-EpETE, while epoxidation at the ω -9 double bond yields 11(12)-EpETE[3]. These epoxides are highly potent lipid mediators that promote vasodilation and resolve inflammation.

  • Hydrolysis (The Inactivation Step): To regulate these potent signals, the sEH enzyme rapidly hydrolyzes the epoxide rings, adding a water molecule to form the corresponding vicinal diols: 14(15)-DiHETE and 11(12)-DiHETE[2].

Pathway EPA Eicosapentaenoic Acid (EPA) CYP CYP450 Epoxygenases EPA->CYP Ep14 14(15)-EpETE (Active Epoxide) CYP->Ep14 ω-6 epoxidation Ep11 11(12)-EpETE (Active Epoxide) CYP->Ep11 ω-9 epoxidation sEH Soluble Epoxide Hydrolase (sEH) Ep14->sEH Ep11->sEH Di14 14(15)-DiHETE (Inactive Diol / Biomarker) sEH->Di14 Hydrolysis Di11 11(12)-DiHETE (Inactive Diol / Biomarker) sEH->Di11 Hydrolysis

Enzymatic cascade converting EPA into DiHETE regioisomers via the CYP450-sEH axis.

Biological Activity & Biomarker Utility

While their precursor epoxides (EpETEs) exhibit profound cardioprotective and anti-inflammatory effects, the conversion to 14(15)-DiHETE and 11(12)-DiHETE is fundamentally an inactivating event [3]. Consequently, neither diol possesses strong intrinsic biological activity.

However, their true value in translational research lies in their utility as highly stable, circulating biomarkers:

  • Indices of In Vivo sEH Activity: Because sEH is a major pharmacological target for cardiovascular diseases and metabolic syndrome, researchers require a reliable method to measure target engagement. The metabolic ratio of the product to the substrate—specifically the 14(15)-DiHETE / 14(15)-EpETE or 11(12)-DiHETE / 11(12)-EpETE ratio—serves as a highly accurate, non-invasive surrogate for global in vivo sEH activity[4][5].

  • Nutritional Lipidomics: Following dietary supplementation with long-chain omega-3 PUFAs, plasma levels of both 14(15)-DiHETE and 11(12)-DiHETE increase significantly (often >50% within 6-8 hours), making them excellent markers of EPA bioavailability and CYP450 metabolic throughput[6].

Quantitative Data Comparison

Because 14(15)-DiHETE and 11(12)-DiHETE are isobaric regioisomers, they share identical molecular weights and formulas. They must be differentiated analytically using specific Multiple Reaction Monitoring (MRM) transitions during mass spectrometry[7].

Feature(±)14(15)-DiHETE(±)11(12)-DiHETE
Precursor Fatty Acid Eicosapentaenoic Acid (EPA)Eicosapentaenoic Acid (EPA)
Epoxide Intermediate 14(15)-EpETE11(12)-EpETE
Molecular Formula C₂₀H₃₂O₄C₂₀H₃₂O₄
Molecular Weight 336.5 g/mol 336.5 g/mol
Primary Biological Role sEH Activity BiomarkersEH Activity Biomarker
LC-MS/MS Precursor Ion [M-H]⁻ m/z 335.2m/z 335.2
LC-MS/MS Product Ion (Quantifier) m/z 207.1m/z 167.1

Self-Validating LC-MS/MS Protocol

Expertise Note: As an application scientist, I frequently observe that researchers fail to stabilize plasma samples during collection, leading to the ex vivo autoxidation of EPA into artifactual diols. To establish a self-validating protocol, it is mandatory to spike samples with an antioxidant immediately upon collection. Furthermore, because these diols are isobaric, relying solely on MS/MS transitions is insufficient; baseline chromatographic resolution using a sub-2 µm C18 column is non-negotiable to prevent signal crossover.

Step-by-Step Methodology

1. Sample Preparation & Stabilization

  • Collect plasma and immediately add an antioxidant cocktail (e.g., 0.2 mg/mL Butylated hydroxytoluene [BHT] and EDTA) to halt autoxidation[8].

  • Spike 100 µL of plasma with 10 µL of a deuterated internal standard mix (e.g., 14,15-DiHET-d11) to monitor extraction recovery and correct for matrix suppression[7][9].

2. Protein Precipitation & Extraction

  • Add 400 µL of ice-cold methanol to the plasma. Vortex for 30 seconds and centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to a pre-conditioned Oasis HLB Solid Phase Extraction (SPE) cartridge.

  • Wash the cartridge with 5% methanol in water to remove polar interferences.

  • Elute the oxylipins using 2 mL of ethyl acetate. Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

3. UPLC Separation

  • Reconstitute the dried extract in 50 µL of methanol.

  • Inject 5 µL onto a UPLC system equipped with a BEH C18 column (1.7 µm, 2.1 × 150 mm) maintained at 40°C.

  • Mobile Phase A: Water with 0.01% formic acid.

  • Mobile Phase B: Acetonitrile with 0.01% formic acid.

  • Run a gradient from 25% B to 95% B over 20 minutes to ensure baseline separation of the 11(12) and 14(15) regioisomers[7].

4. MS/MS Detection

  • Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode.

  • Monitor the specific MRM transitions: m/z 335.2 → 207.1 for 14(15)-DiHETE and m/z 335.2 → 167.1 for 11(12)-DiHETE[7].

  • Calculate the final concentrations using an 11-point calibration curve (0.01 to 200 ng/mL).

Workflow Step1 1. Sample Aliquoting Plasma + BHT Antioxidant Step2 2. Internal Standard Spiking e.g., 14,15-DiHET-d11 Step1->Step2 Step3 3. Protein Precipitation Ice-Cold Methanol, Centrifugation Step2->Step3 Step4 4. Solid Phase Extraction HLB Cartridge, EtOAc Elution Step3->Step4 Step5 5. UPLC Separation Sub-2 µm C18, Gradient Elution Step4->Step5 Step6 6. MS/MS MRM Detection Negative ESI Mode Step5->Step6

Self-validating LC-MS/MS workflow for the quantification of DiHETE regioisomers.

References

  • Increase of EPA-derived hydroxy, epoxy and dihydroxy fatty acid levels in human plasma after a single dose of long-chain omega-3 PUFA. Prostaglandins & Other Lipid Mediators (via PMC). Available at:[Link]

  • Assessment of Soluble Epoxide Hydrolase Activity In Vivo: A Metabolomic Approach. Journal of Lipid Research (via PMC). Available at:[Link]

  • Epoxyeicosatetraenoic acid. Wikipedia. Available at:[Link]

  • Effects of Individual Circulating FFAs on Plasma and Hepatic FFA Epoxides, Diols, and Epoxide-Diol Ratios as Indices of Soluble Epoxide Hydrolase Activity. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Systematic Metabolomic Analysis of Eicosanoids after Omega-3 Polyunsaturated Fatty Acid Supplementation by a Highly Specific Liquid Chromatography–Tandem Mass Spectrometry-Based Method. Journal of Proteome Research (ACS). Available at:[Link]

  • High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples. Journal of Lipid Research (via PMC). Available at:[Link]

  • Profiling of oxylipins as markers of oxidative stress in biological samples. Current Protocols (via PMC). Available at:[Link]

Sources

Comparative

Comparative Guide: (±)14(15)-EpETE vs. (±)14(15)-DiHETE in Lipidomics and Drug Development

Executive Summary As a Senior Application Scientist specializing in lipidomics, I frequently consult on the functional differentiation and quantification of omega-3 derived oxylipins. A critical node in the eicosapentaen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in lipidomics, I frequently consult on the functional differentiation and quantification of omega-3 derived oxylipins. A critical node in the eicosapentaenoic acid (EPA) cascade is the conversion of the bioactive epoxide (±)14(15)-EpETE to its vicinal diol (±)14(15)-DiHETE . This guide provides an authoritative comparison of these two metabolites, detailing their mechanistic roles, structural properties, and the rigorous, self-validating methodologies required to study them accurately.

Mechanistic Causality & Biological Roles

The physiological impact of dietary EPA is largely mediated through its downstream oxylipin metabolites. Cytochrome P450 (CYP) epoxygenases (primarily the CYP2C and CYP2J families) metabolize EPA into epoxyeicosatetraenoic acids (EpETEs), including 14(15)-EpETE [1][1]. This epoxide functions as a transient, short-range autocrine and paracrine signaling molecule exhibiting potent anti-inflammatory and vasodilatory properties [2][2].

However, 14(15)-EpETE is highly labile and is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into 14(15)-DiHETE. Because the resulting diol product is significantly less active than its epoxide precursor, the sEH pathway is universally regarded as the critical inactivating mechanism for EpETEs[2]. Consequently, pharmacological inhibition of sEH is a major therapeutic strategy designed to maintain high local concentrations of the beneficial 14(15)-EpETE. In drug development and clinical profiling, 14(15)-DiHETE is heavily monitored—not for its direct bioactivity, but as a highly stable surrogate biomarker to evaluate in vivo sEH activity and CYP pathway flux [3][3].

Pathway EPA Eicosapentaenoic Acid (EPA) CYP CYP450 Epoxygenases (CYP2C, CYP2J) EPA->CYP Epoxidation EpETE (±)14(15)-EpETE (Bioactive Epoxide) CYP->EpETE sEH Soluble Epoxide Hydrolase (sEH) EpETE->sEH Hydrolysis DiHETE (±)14(15)-DiHETE (Stable Diol) sEH->DiHETE

Metabolic conversion of EPA to 14(15)-EpETE and subsequent hydrolysis to 14(15)-DiHETE by sEH.

Comparative Data Profile

To effectively design assays, researchers must understand the distinct physicochemical and biological parameters of both molecules. The quantitative data is summarized below:

Feature(±)14(15)-EpETE(±)14(15)-DiHETE
Full Chemical Name 14,15-epoxyeicosatetraenoic acid14,15-dihydroxyeicosatetraenoic acid
Precursor / Source Eicosapentaenoic Acid (EPA) via CYP45014(15)-EpETE via sEH
Molecular Weight 318.45 g/mol 336.50 g/mol
Biological Activity High (Vasodilatory, Anti-inflammatory)Low (Often considered an inactive metabolite)
In Vivo Stability Highly labile (Transient half-life)Highly stable (Accumulates in plasma/tissue)
Primary Research Utility Target for cardiovascular/inflammation therapyStable biomarker for sEH activity & CYP flux
LC-MS/MS MRM Transition 317 > 207 (Negative Ion Mode)335 > 207 (Negative Ion Mode)
Experimental Methodologies & Self-Validating Protocols

Working with oxylipins requires meticulous experimental design. Epoxides are notoriously unstable, and failing to account for their ex vivo degradation will completely invalidate your data. Below are the gold-standard, self-validating protocols for handling these compounds.

Protocol A: Ex Vivo Stabilization and LC-MS/MS Quantification

Causality & Rationale: The greatest risk in oxylipin quantification is artifactual metabolism. If blood or tissue is collected without immediate enzymatic inhibition, endogenous sEH will continue to hydrolyze 14(15)-EpETE into 14(15)-DiHETE inside the collection tube, destroying the true physiological ratio.

  • Sample Collection & Quenching: Immediately collect plasma into tubes pre-loaded with a quenching cocktail containing a potent sEH inhibitor (e.g., TPPU, 1 µM) and a broad-spectrum antioxidant (e.g., BHT, 0.1%). Causality: This halts all ex vivo enzymatic and auto-oxidative degradation.

  • Internal Standard Spiking: Spike the sample with heavy-isotope internal standards (e.g., 14,15-DiHET-d11) before any extraction steps.

  • Solid Phase Extraction (SPE): Process the quenched plasma through a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) to isolate the lipid fraction, washing with 5% methanol and eluting with 100% methanol.

  • LC-MRM-MS/MS Analysis: Run the eluate on a triple quadrupole mass spectrometer in negative electrospray ionization mode. Utilize specific Multiple Reaction Monitoring (MRM) transitions: 317 > 207 for 14(15)-EpETE and 335 > 207 for 14(15)-DiHETE [4][4].

Self-Validating Mechanism: The protocol validates itself via the deuterated internal standard. If the absolute recovery of 14,15-DiHET-d11 drops below 70%, or if the baseline noise in the blank injections rises, the specific sample run is flagged and discarded. This prevents false-negative reporting caused by matrix suppression or poor extraction efficiency.

Workflow Sample 1. Sample Collection (Add sEH/CYP Inhibitors) Spike 2. Internal Standard Spiking (e.g., 14,15-DiHET-d11) Sample->Spike SPE 3. Solid Phase Extraction (Isolate Lipid Fraction) Spike->SPE LCMS 4. LC-MRM-MS/MS (EpETE: 317>207, DiHETE: 335>207) SPE->LCMS Validate 5. Data Validation (Calculate EpETE/DiHETE Ratio) LCMS->Validate

Self-validating LC-MS/MS workflow for quantifying EpETE and DiHETE while preventing ex vivo changes.

Protocol B: sEH Enzymatic Activity Assay Using 14(15)-EpETE

Causality & Rationale: To evaluate the efficacy of novel sEH inhibitors, researchers must measure the conversion rate of 14(15)-EpETE to 14(15)-DiHETE. Using the native EPA-derived epoxide rather than surrogate fluorogenic substrates is critical because it provides physiologically accurate binding kinetics and steric interactions.

  • Substrate Preparation: Prepare a 10 µM working solution of 14(15)-EpETE in a BSA-containing assay buffer (pH 7.4) to maintain lipid solubility.

  • Enzyme Incubation: Incubate the substrate with 1 nM recombinant human sEH at 37°C for 15 minutes.

  • Termination: Stop the reaction by adding an equal volume of ice-cold methanol containing the internal standard, then quantify the generated 14(15)-DiHETE via LC-MS/MS.

Self-Validating Mechanism: This assay must be run with three parallel arms to ensure data integrity:

  • Arm 1 (Baseline): Active Enzyme + Substrate. Establishes the maximum conversion rate.

  • Arm 2 (Negative Control): Boiled Enzyme + Substrate. This quantifies non-enzymatic auto-hydrolysis. If DiHETE is detected here, the background noise is subtracted from Arm 1, ensuring the reported rate is strictly sEH-driven.

  • Arm 3 (Positive Control): Active Enzyme + Substrate + Reference Inhibitor (e.g., AUDA). This validates that the assay is sensitive to functional inhibition and hasn't been compromised by reagent degradation.

References
  • Advances in Our Understanding of Oxylipins Derived from Dietary PUFAs Source: Semantic Scholar / PMC URL
  • Epoxyeicosatetraenoic acid Source: Wikipedia URL
  • Profiling of oxylipins as markers of oxidative stress in biological samples Source: NIH / PMC URL
  • (±)14(15)

Sources

Validation

Orthogonal Validation of (±)14(15)-DiHETE: A Comparative Guide to LC-MS/MS and ELISA

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Pharmacodynamic biomarker validation, lipidomics, and bioanalytical assay development.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Pharmacodynamic biomarker validation, lipidomics, and bioanalytical assay development.

Executive Summary: The Need for Orthogonal Validation

In modern drug development, particularly for cardiovascular, renal, and inflammatory diseases, the cytochrome P450 (CYP) and soluble epoxide hydrolase (sEH) pathways are critical therapeutic targets. The lipid mediator (±)14(15)-DiHETE (14,15-dihydroxyeicosatetraenoic acid) serves as the primary downstream biomarker for sEH activity.

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for quantifying oxylipins, regulatory guidelines and rigorous scientific methodologies often require orthogonal validation. Validating LC-MS/MS data with an Enzyme-Linked Immunosorbent Assay (ELISA) ensures that the analytical readout is a true reflection of the biological state, ruling out isobaric interferences and mass spectrometer ion suppression. This guide provides a comprehensive, causality-driven framework for executing and interpreting this cross-platform validation.

The Analyte and Metabolic Causality

To accurately measure a biomarker, one must first understand its biochemical origin. Arachidonic acid (AA) is metabolized by CYP450 epoxygenases into epoxyeicosatrienoic acids (EETs), including 14,15-EET. These epoxides are highly cardioprotective and anti-inflammatory. However, they are rapidly hydrated by the sEH enzyme into their corresponding, biologically less active diols, such as 14,15-DiHETE.

Measuring the ratio of 14,15-EET to 14,15-DiHETE, or the absolute accumulation of 14,15-DiHETE, provides a direct readout of in vivo sEH activity.

Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP Oxidation EET 14,15-EET (Epoxide) CYP->EET sEH soluble Epoxide Hydrolase (sEH) EET->sEH Hydration DiHETE (±)14(15)-DiHETE (Diol) sEH->DiHETE

Arachidonic acid metabolism yielding (±)14(15)-DiHETE via CYP450 and sEH enzymes.

Methodological Comparison: LC-MS/MS vs. ELISA

To establish a self-validating analytical system, the two methods compared must operate on fundamentally different biophysical principles.

  • LC-MS/MS identifies molecules based on their chromatographic retention time and specific mass-to-charge (m/z) fragmentation patterns.

  • ELISA identifies molecules based on the spatial conformation and binding affinity of a specific antibody to a lipid hapten.

Because these principles are distinct, an artifact affecting one method (e.g., a co-eluting lipid of the exact same mass in MS) is highly unlikely to affect the other (the antibody will not recognize the co-eluting lipid's shape).

Table 1: Performance and Mechanistic Comparison
ParameterLC-MS/MS (Targeted MRM)Competitive ELISA
Detection Principle Mass-to-charge ratio (m/z) & retention timeEpitope-antibody binding affinity
Multiplexing High (>100 oxylipins simultaneously)Single analyte per assay
Isomer Specificity Excellent (chromatographic resolution of isomers)Moderate (prone to structural cross-reactivity)
Matrix Effect Correction Stable Isotope Dilution (Deuterated Internal Standard)Empirical (Dilution linearity and spike-recovery)
Throughput Medium (15-30 min per sample run)High (96-well plate processed in ~3 hours)
Dynamic Range 3-4 orders of magnitude1-2 orders of magnitude

Experimental Workflow for Orthogonal Validation

To ensure the data from both platforms can be legitimately compared, the biological sample must be processed uniformly before being split into two analytical streams.

Workflow Sample Biological Sample (Plasma/Tissue) SPE Solid Phase Extraction (SPE) (Removes matrix interference) Sample->SPE Split Sample Aliquot Split SPE->Split LCMS LC-MS/MS Analysis (Isomer-specific quantitation) Split->LCMS ELISA Competitive ELISA (Antibody-based recognition) Split->ELISA Data Data Correlation (Pearson's r, Bland-Altman) LCMS->Data ELISA->Data

Orthogonal validation workflow comparing LC-MS/MS and ELISA for (±)14(15)-DiHETE.

Protocol 1: Universal Sample Preparation (Solid Phase Extraction)

Causality: Biological matrices contain bulk phospholipids that cause severe ion suppression in the mass spectrometer source and sterically hinder antibody-antigen binding in ELISA. Solid Phase Extraction (SPE) normalizes the matrix.

  • Spiking: Add a known concentration of deuterated internal standard (e.g., 14,15-DiHETE-d11) to the raw plasma/homogenate. Note: The internal standard mathematically corrects for any analyte lost during extraction.

  • Protein Precipitation: Add 3 volumes of ice-cold methanol to the sample. Vortex and centrifuge at 10,000 x g for 10 minutes.

  • SPE Loading: Dilute the supernatant with water to <15% methanol. Load onto a pre-conditioned Oasis HLB or Strata-X polymeric SPE cartridge.

  • Washing & Elution: Wash with 5% methanol to remove salts and polar interferences. Elute the oxylipin fraction with 100% methanol followed by ethyl acetate.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen. Reconstitute in 100 µL of 50% methanol. Split this aliquot equally for LC-MS/MS and ELISA.

Protocol 2: LC-MS/MS Quantitation

Causality: Targeted lipidomics relies on Multiple Reaction Monitoring (MRM). The first quadrupole isolates the parent mass, the collision cell fragments it, and the third quadrupole isolates a specific fragment, ensuring near-absolute structural certainty .

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 UPLC column. Use a gradient mobile phase of Water (0.1% acetic acid) and Acetonitrile/Isopropanol (90:10, v/v). Causality: The gradient ensures positional isomers like 11,12-DiHETE and 14,15-DiHETE elute at different retention times.

  • Ionization: Operate the mass spectrometer in negative Electrospray Ionization (ESI-) mode.

  • MRM Transitions: Monitor the specific transition for 14,15-DiHETE (m/z 337.2 → 207.1) and the internal standard 14,15-DiHETE-d11 (m/z 348.2 → 207.1).

  • Quantitation: Calculate the concentration by plotting the peak area ratio (Analyte/Internal Standard) against a 7-point calibration curve.

Protocol 3: Competitive ELISA Quantitation

Causality: Because 14,15-DiHETE is a small lipid hapten, a sandwich ELISA is impossible (the molecule is too small for two antibodies to bind simultaneously). Therefore, a competitive ELISA is used. A higher absorbance signal indicates a lower concentration of the analyte, as the native lipid competes with an enzyme-linked lipid conjugate for limited antibody binding sites.

  • Incubation: Add 50 µL of the SPE-extracted sample (or standard) to a microplate pre-coated with secondary capture antibodies. Add 50 µL of 14,15-DiHETE-HRP (Horseradish Peroxidase) conjugate and 50 µL of primary anti-14,15-DiHETE antibody.

  • Competition: Incubate for 2 hours at room temperature on an orbital shaker.

  • Washing: Wash the plate 4 times with ELISA wash buffer to remove all unbound lipids and unbound HRP conjugate.

  • Development: Add 100 µL of TMB (Tetramethylbenzidine) substrate. Incubate in the dark for 30 minutes.

  • Reading: Stop the reaction with 50 µL of 1M Sulfuric Acid. Read the optical density (OD) at 450 nm using a microplate reader. Calculate concentrations using a 4-parameter logistic (4PL) curve fit.

Data Interpretation: The Causality of Divergence

When comparing the absolute quantification values between LC-MS/MS and ELISA, researchers often observe a discrepancy—typically, ELISA yields slightly higher absolute concentrations. As a Senior Application Scientist, it is crucial to understand the causality behind this divergence rather than dismissing the validation as a failure.

  • Isomeric Cross-Reactivity: While LC-MS/MS chromatographically separates positional isomers before mass detection, ELISA antibodies rely on spatial recognition. Antibodies raised against 14,15-DiHETE may exhibit minor cross-reactivity (e.g., 2-5%) with structurally similar diols like 11,12-DiHETE or 5,6-DiHETE . In a biological matrix where these other diols are highly abundant, this cross-reactivity cumulatively inflates the ELISA readout.

  • Matrix Effects vs. Stable Isotope Dilution: Even after rigorous SPE cleanup, residual lipids can cause non-specific binding in the ELISA well. LC-MS/MS circumvents this entirely; any matrix effect that suppresses the ionization of the native 14,15-DiHETE equally suppresses the 14,15-DiHETE-d11 internal standard. The ratio remains perfectly constant, making LC-MS/MS a self-correcting system.

  • Enantiomeric Bias: Biologically synthesized 14,15-DiHETE exists as specific stereoisomers (e.g., 14S,15R). Standard achiral LC-MS/MS measures the total pool of these enantiomers. However, the monoclonal or polyclonal antibodies used in ELISA may have a higher binding affinity for one specific enantiomer over the other. If the biological sample has a skewed enantiomeric ratio compared to the synthetic standard used to build the calibration curve, the ELISA quantification will diverge from the MS data.

Statistical Validation: Despite differences in absolute values, a successful orthogonal validation is determined by relative correlation. Plotting the LC-MS/MS data against the ELISA data should yield a strong Pearson correlation coefficient ( r>0.85 ). Furthermore, a Bland-Altman plot should be utilized to confirm that the bias between the two methods is consistent across the assay's dynamic range, proving that both methods are tracking the same biological phenomenon.

References

  • Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery. National Institutes of Health (PMC). Available at:[Link]

  • Detoxification Cytochrome P450s (CYPs) in Families 1–3 Produce Functional Oxylipins from Polyunsaturated Fatty Acids. National Institutes of Health (PMC). Available at:[Link]

  • High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples. National Institutes of Health (PMC). Available at:[Link]

  • Formation, Signaling and Occurrence of Specialized Pro-Resolving Lipid Mediators—What is the Evidence so far? National Institutes of Health (PMC). Available at:[Link]

  • Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS. ChemRxiv. Available at:[Link]

Safety & Regulatory Compliance

Safety

(±)14(15)-DiHETE proper disposal procedures

Comprehensive Operational and Disposal Guide for (±)14(15)-DiHETE in Laboratory Settings Chemical Context & Hazard Causality As a Senior Application Scientist, I emphasize that handling specialized pro-resolving lipid me...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for (±)14(15)-DiHETE in Laboratory Settings

Chemical Context & Hazard Causality

As a Senior Application Scientist, I emphasize that handling specialized pro-resolving lipid mediators requires an understanding of both their biological significance and their physicochemical risks. (±)14(15)-DiHETE ((±)14,15-dihydroxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid) is a critical oxylipin formed via cytochrome P450-mediated epoxidation of the ω-3 fatty acid eicosapentaenoic acid (EPA), followed by conversion to a diol by soluble epoxide hydrolase.

While it is a highly valuable biomarker for profiling oxidative stress and inflammatory status in biological samples[1], the neat lipid is highly lipophilic and prone to rapid degradation. Consequently, it is commercially supplied as a dilute solution (typically 100 µg/mL) in highly flammable organic solvents such as ethanol, DMSO, or DMF.

The Fundamental Rule of Lipid Disposal: The disposal protocol for (±)14(15)-DiHETE is entirely dictated by its solvent matrix, not the microgram quantities of the lipid itself. You must treat the entire solution according to the hazards of the bulk solvent[2].

Quantitative Data & Hazard Profile

Before initiating any disposal or experimental workflow, you must establish a self-validating safety baseline by reviewing the physicochemical properties of the formulation.

ParameterValueCausality / Operational Impact
Molecular Formula C20H32O4Highly lipophilic structure; requires organic solvents to maintain stability and solubility in assays.
Formula Weight 336.5 g/mol Critical for calculating exact molarity during lipidomic assay preparation.
Typical Solvent Matrix EthanolLow flash point (~13°C) dictates a strict "Flammable Liquid" waste classification.
GHS Hazard Codes H225, H319Highly flammable liquid/vapor; causes serious eye irritation upon exposure[2].
Environmental Toxicity Water Hazard Class 1Slightly hazardous to water; strict prohibition against drain or sewage disposal[2].

Self-Validating Disposal Methodologies

Do not treat chemical disposal as an afterthought; it is a critical component of laboratory integrity. The following step-by-step methodology ensures a closed-loop, self-validating system for the safe disposal of (±)14(15)-DiHETE solutions.

Step 1: Waste Segregation (The Causality of Compatibility)

  • Action: Segregate all (±)14(15)-DiHETE waste into a dedicated "Non-Halogenated Flammable Organic Waste" stream[2].

  • Causality: Mixing ethanol-based lipid solutions with halogenated solvents (e.g., chloroform used in lipid extractions) or strong oxidizers can trigger exothermic reactions or generate toxic gases. Strict segregation prevents uncontrolled chemical cross-reactions.

Step 2: Primary Containment

  • Action: Transfer the waste into a high-density polyethylene (HDPE) or borosilicate glass container.

  • Causality: Ethanol and DMSO can degrade certain low-grade plastics over time. HDPE and glass maintain absolute structural integrity against organic solvents, ensuring zero leakage during prolonged storage.

Step 3: GHS-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Mark it explicitly with GHS02 (Flame) and GHS07 (Exclamation Mark) pictograms[2].

  • Causality: Unlabeled clear liquids in a laboratory represent a critical safety failure. Immediate labeling creates a self-validating system where any subsequent handler instantly recognizes the flammability and eye-irritation risks.

Step 4: Secondary Containment & Storage

  • Action: Store the waste container in a designated, grounded flammables cabinet.

  • Causality: Grounding the cabinet prevents static electricity buildup—a primary ignition source for ethanol vapors. Secondary containment trays capture any catastrophic failure of the primary vessel, preventing environmental release.

Step 5: Final Destruction

  • Action: Coordinate with your Environmental Health & Safety (EH&S) department for high-temperature incineration[2].

  • Causality: Incineration completely oxidizes the organic solvent and the lipid into CO₂ and H₂O, permanently eliminating the environmental toxicity risk (Water Hazard Class 1) and complying with federal disposal regulations[2].

Spill Response & Decontamination Protocol

If a vial of (±)14(15)-DiHETE drops and shatters, execute the following protocol immediately:

  • Source Isolation: Immediately extinguish all open flames and power down nearby heat blocks or centrifuges.

    • Causality: Ethanol vapors are heavier than air and can travel invisibly along benchtops to distant ignition sources.

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.

    • Causality: Do not use standard paper towels for large solvent spills; the porous paper drastically increases the surface area for vapor release, exacerbating the immediate fire hazard.

  • Chemical Solubilization: After sweeping up the solid absorbent into a hazardous waste bag, wash the benchtop surface with water and a mild laboratory detergent[2].

    • Causality: Water dilutes the residual ethanol well below its flash point, while the detergent forms micelles around the highly lipophilic (±)14(15)-DiHETE molecules, ensuring complete removal from the surface.

Operational Workflow Visualization

DiHETEDisposal A Waste Generation: (±)14(15)-DiHETE Solution B Identify Solvent Matrix (Ethanol, DMSO, or DMF) A->B C Segregate as Non-Halogenated Flammable Organic Waste B->C Flammable Solvent D Transfer to Compatible HDPE/Glass Container C->D E Store in Secondary Containment (Flammables Cabinet) D->E F EH&S Collection & Manifesting E->F G Final Disposal: High-Temperature Incineration F->G Regulatory Compliance

Workflow for the segregation, containment, and disposal of (±)14(15)-DiHETE solutions.

References

  • Cayman Chemical. "Safety Data Sheet: (±)14(15)-DiHETE (Item No. 10006998)". Caymanchem.com. 2

  • Biomol. "(±)14(15)-DiHETE Product Information & Biochemical Pathways". Biomol.com.

  • National Institutes of Health (NIH) PMC. "Profiling of oxylipins as markers of oxidative stress in biological samples". Nih.gov. 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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